molecular formula C8H9NO4S B2462960 2-Methyl-3-sulfamoylbenzoic acid CAS No. 1342428-00-5

2-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B2462960
CAS No.: 1342428-00-5
M. Wt: 215.22
InChI Key: YJZORUIWDRHVKS-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.22. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZORUIWDRHVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Origins to Spectral Validation

Part 1: Strategic Overview & Synthetic Context

In the development of sulfonamide-based diuretics and ion channel modulators, 2-methyl-3-sulfamoylbenzoic acid represents a critical yet synthetically challenging scaffold. Its structural elucidation is not merely a box-checking exercise but a rigorous defense against regiochemical errors.

The core challenge lies in the regioselectivity of electrophilic aromatic substitution .

  • Direct Chlorosulfonation: Reacting o-toluic acid (2-methylbenzoic acid) with chlorosulfonic acid typically favors the 5-position (para to the methyl group, meta to the carboxyl) due to steric accessibility. This yields the 5-sulfamoyl isomer , a common impurity.

  • Directed Synthesis: To secure the 3-position (sterically crowded between the methyl and carboxyl groups), the synthesis usually proceeds via a Sandmeyer-type reaction from 3-amino-2-methylbenzoic acid .

Therefore, the analytical strategy must focus on unequivocally distinguishing the target (3-isomer) from the thermodynamic byproduct (5-isomer) .

Synthetic Pathway & Impurity Logic

The following diagram illustrates the divergent pathways and the resulting structural risks.

SynthesisPath Start o-Toluic Acid (2-Methylbenzoic acid) Direct Direct Chlorosulfonation (ClSO3H, Heat) Start->Direct Electrophilic Subst. Impurity 5-Sulfamoyl Isomer (Likely Impurity) CAS: 20532-14-3 Direct->Impurity Steric Control Amino 3-Amino-2-methylbenzoic acid Diazo Diazotization (NaNO2, HCl) Amino->Diazo Meerwein Meerwein Reaction (SO2, CuCl2) Diazo->Meerwein Target 2-Methyl-3-sulfamoylbenzoic acid (Target) CAS: 1342428-00-5 Meerwein->Target Regio-Retention

Figure 1: Synthetic divergence showing the origin of the critical 5-isomer impurity.

Part 2: Analytical Methodology

To validate the structure, we employ a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) for formula confirmation and Nuclear Magnetic Resonance (NMR) for regiochemical assignment.

1. High-Resolution Mass Spectrometry (HRMS)
  • Mode: Negative Ion Mode (ESI-). The carboxylic acid proton is easily abstracted.

  • Theoretical m/z:

    
     for 
    
    
    
    .
    • Exact Mass: 231.0252 Da.

    • Observed Target: 230.0180 (approx).

  • Fragmentation Pattern: Look for the characteristic loss of

    
     (44 Da) and 
    
    
    
    (64 Da), confirming the presence of the acid and sulfonamide moieties.
2. Infrared Spectroscopy (FT-IR)

Used primarily to confirm functional group integrity.

  • Carboxylic Acid: Broad O-H stretch (2500–3300

    
    ), C=O stretch (1680–1700 
    
    
    
    ).
  • Sulfonamide: Asymmetric

    
     stretch (~1335 
    
    
    
    ), Symmetric
    
    
    stretch (~1155
    
    
    ),
    
    
    symmetric/asymmetric stretches (3200–3400
    
    
    ).
3. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the decision gate. We must distinguish the 1,2,3-substitution (Target) from the 1,2,5-substitution (Impurity).

Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to ensure solubility of the polar sulfonamide and carboxylic acid groups and to separate exchangeable protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Part 3: Data Interpretation & Logic

The differentiation relies on the aromatic proton splitting patterns .

Comparative Proton NMR Table (

H NMR)
FeatureTarget: 3-Sulfamoyl IsomerImpurity: 5-Sulfamoyl Isomer
Substitution 1,2,3-Trisubstituted1,2,5-Trisubstituted
Proton Positions H-4, H-5, H-6 (Adjacent)H-3, H-4, H-6 (Discontinuous)
Splitting Logic Continuous Spin SystemIsolated Spin System
Pattern Doublet - Triplet - Doublet Singlet - Doublet - Doublet
H-4 Signal Doublet (coupled to H-5)Doublet (coupled to H-3)
H-5 Signal Triplet (coupled to H-4 & H-6)No proton at H-5
H-6 Signal Doublet (coupled to H-5)Singlet (meta-coupled, appears as s/d)

Detailed Assignment for Target (3-Isomer):

  • 
     2.4-2.6 ppm (3H, s):  Methyl group at C-2.
    
  • 
     7.4-8.2 ppm (3H, aromatic): 
    
    • H-5: Appears as a triplet (t) or dd. It is flanked by H-4 and H-6.[1][2][3]

    • H-4: Appears as a doublet (d). Deshielded by the adjacent electron-withdrawing sulfonamide group.

    • H-6: Appears as a doublet (d). Deshielded by the adjacent carboxylic acid.

  • 
     7.2-7.5 ppm (2H, s, broad):  Sulfonamide 
    
    
    
    (exchangeable).
  • 
     13.0+ ppm (1H, broad):  Carboxylic acid OH.
    
2D NMR Confirmation (HMBC)

To be absolutely certain, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • The "Smoking Gun": Look for the Methyl protons (C-2 Me).

  • Target (3-Isomer): Methyl protons will show correlations to:

    • C-2 (ipso)

    • C-1 (bearing COOH)

    • C-3 (bearing

      
      )[4][1][3]
      
  • Differentiation: In the 5-isomer, the Methyl (C-2) correlates to C-1 and C-3, but C-3 has a proton attached (strong HSQC signal). In the Target, C-3 has no proton (quaternary).

Part 4: Decision Logic Diagram

The following flowchart guides the researcher through the spectral analysis to a "Go/No-Go" decision.

StructureElucidation Sample Isolated Solid Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR SplitCheck Check Aromatic Region (7.0 - 8.5 ppm) HNMR->SplitCheck PatternA Pattern: Doublet - Triplet - Doublet (Continuous 3H system) SplitCheck->PatternA 3 Adjacent H PatternB Pattern: Singlet - Doublet - Doublet (Isolated H system) SplitCheck->PatternB 2 Adj + 1 Iso HMBC HMBC Experiment (Verify Quaternary Carbons) PatternA->HMBC ResultImpurity REJECT: 5-Sulfamoyl Isomer (Impurity) PatternB->ResultImpurity ResultTarget CONFIRMED: 3-Sulfamoyl Isomer (Target) HMBC->ResultTarget Me couples to C-3 (Quaternary) HMBC->ResultImpurity Me couples to C-3 (Methine/CH)

Figure 2: Analytical logic flow for distinguishing regioisomers.

Part 5: References
  • PubChem Compound Summary. (2023). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (Related Isomer Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). 2-Methyl-3-sulfamoylbenzoic acid Product Specification. Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2-(aminosulfonyl)benzoate Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69.[5] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (General Reference for Benzoic Acid NMR shifts).

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

Sources

The Chemical Identity, Synonyms, and Applications of 3-(Aminosulfonyl)-2-Methylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, precision in chemical nomenclature and structural validation is non-negotiable. 3-(Aminosulfonyl)-2-methylbenzoic acid (CAS 1342428-00-5) is a highly versatile building block frequently utilized in the synthesis of sulfonamide-based therapeutics. This whitepaper provides an in-depth analysis of its chemical synonymy, structural significance, and field-proven methodologies for its analytical validation and synthetic derivatization.

Nomenclature and Synonymy: The Causality of Chemical Naming

Chemical databases and literature often refer to the same molecule by different names depending on the indexing system (e.g., CAS vs. IUPAC). Understanding the causality behind these naming conventions is critical for researchers procuring materials or conducting patent searches.

According to the IUPAC Nomenclature of Organic Chemistry (the "Blue Book"), functional groups follow a strict priority hierarchy for citation as the principal suffix[1].

  • The Carboxylic Acid: As the highest-priority functional group, it dictates the parent structure name: benzoic acid .

  • The Sulfonamide Group (-SO₂NH₂): Because it is outranked by the carboxylic acid, it must be cited as a prefix. IUPAC accepts both "sulfamoyl" and "aminosulfonyl" [1].

  • The Methyl Group (-CH₃): Positioned at carbon 2, adjacent to the carboxylate (carbon 1).

This hierarchy explains why "3-(aminosulfonyl)-2-methylbenzoic acid" and "2-methyl-3-sulfamoylbenzoic acid" are used interchangeably in commercial catalogs[2].

Table 1: Chemical Synonyms and Physicochemical Identifiers
Property / IdentifierData
Primary IUPAC Name 2-Methyl-3-sulfamoylbenzoic acid
Common Synonyms 3-(Aminosulfonyl)-2-methylbenzoic acid2-Methyl-3-(aminosulfonyl)benzoic acidBenzoic acid, 3-(aminosulfonyl)-2-methyl-
CAS Registry Number 1342428-00-5
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.22 g/mol
SMILES String CC1=C(C(=O)O)C=CC=C1S(N)(=O)=O

Structural Significance in Drug Design

Sulfamoylbenzoic acids are privileged pharmacophores, particularly in the development of Carbonic Anhydrase (CA) inhibitors [3]. These inhibitors are critical in treating glaucoma, epilepsy, and targeting tumor-associated hypoxia (specifically CA IX and XII isoforms)[3].

The specific regiochemistry of 3-(aminosulfonyl)-2-methylbenzoic acid offers unique kinetic advantages:

  • Target Engagement: The primary sulfonamide group acts as a zinc-binding function (ZBF), coordinating directly with the Zn²⁺ ion in the catalytic active site of carbonic anhydrase enzymes.

  • Steric Shielding: The ortho-methyl group restricts the rotational freedom of the adjacent carboxylic acid. This conformational locking reduces the entropic penalty upon binding to target proteins, often resulting in higher affinity compared to unmethylated analogs.

CA_Inhibition Compound 3-(Aminosulfonyl)- 2-methylbenzoic acid Sulfamoyl Sulfamoyl Group (Zinc Binding) Compound->Sulfamoyl Carboxyl Carboxyl Group (Derivatization) Compound->Carboxyl Methyl Ortho-Methyl (Steric Shielding) Compound->Methyl CA_Target Carbonic Anhydrase Active Site Sulfamoyl->CA_Target Coordinates Zn2+ Methyl->CA_Target Orientational Lock

Pharmacophore mapping of 3-(aminosulfonyl)-2-methylbenzoic acid in CA inhibition.

Experimental Workflows for Analytical Validation

Procuring building blocks often carries the risk of isomer contamination (e.g., receiving the 4-methyl or 5-methyl isomer instead of the 2-methyl isomer). A self-validating analytical workflow is required to definitively prove regiochemistry.

Protocol 1: Regiochemical Validation via 2D-NMR (NOESY)

Causality: While 1D ¹H-NMR confirms the presence of functional groups, it cannot definitively map their relative positions on the benzene ring. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions (< 5 Å), allowing us to map the exact 1,2,3-substitution pattern.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.5 mL of DMSO-d₆. (DMSO is chosen to prevent rapid exchange of the sulfonamide and carboxylic acid protons, which occurs in protic solvents).

  • Step 2: 1D ¹H-NMR Acquisition. Acquire a standard proton spectrum. Identify the methyl singlet (~2.5 ppm) and the three distinct aromatic protons.

  • Step 3: 2D NOESY Acquisition. Run the NOESY sequence with a mixing time of 300–500 ms.

  • Step 4: Data Interpretation (Self-Validation).

    • Expected Result: The methyl group must show an NOE cross-peak with exactly one adjacent aromatic proton (at position 4).

    • Failure Mode: If the methyl group shows cross-peaks with two aromatic protons, the sample is the 4-methyl or 5-methyl isomer. Reject the batch.

Analytical_Workflow Start Compound Batch (CAS 1342428-00-5) LCMS LC-HRMS Mass & Purity Start->LCMS NMR_1D 1D 1H & 13C NMR Chemical Shifts LCMS->NMR_1D Purity >95% NMR_2D 2D NOESY/ROESY Regiochemistry NMR_1D->NMR_2D Validation Isomer Confirmed: 2-Methyl-3-Sulfamoyl NMR_2D->Validation NOE Contacts

Step-by-step analytical workflow for validating regiochemistry of the isomer.

Synthesis and Derivatization Strategies

When utilizing 3-(aminosulfonyl)-2-methylbenzoic acid to synthesize complex APIs, the primary goal is usually to form an amide bond at the carboxylic acid while leaving the sulfonamide intact.

Protocol 2: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents like EDC/NHS often fail or result in low yields with this compound. The ortho-methyl group induces severe steric hindrance around the carboxylic acid. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used. HATU generates a highly reactive 7-aza-HOBt ester intermediate that easily overcomes this steric barrier.

  • Step 1: Activation. In a flame-dried flask under nitrogen, dissolve 1.0 eq of 3-(aminosulfonyl)-2-methylbenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes at room temperature.

    • Self-Validating Control: Pull a 5 µL aliquot, quench in methanol, and run LC-MS. Proceed only if >95% of the starting acid has converted to the active ester.

  • Step 2: Amine Addition. Add 1.1 eq of the target primary amine. Stir for 2–4 hours.

  • Step 3: Quenching & Extraction. Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The sulfonamide group remains unreactive under these mildly basic/acidic conditions.

  • Step 4: Purification. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 Source: Queen Mary University of London (QMUL) URL: [Link]

  • Title: Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: MDPI (Molecules) URL: [Link]

Sources

2-Methyl-3-sulfamoylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-Methyl-3-sulfamoylbenzoic acid , structured for researchers and drug development professionals.

Physicochemical Identity, Synthetic Engineering, and Pharmaceutical Applications

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) is a specialized aromatic sulfonamide building block used primarily in the synthesis of pharmaceutical libraries and fragment-based drug discovery (FBDD).[1] Unlike its more common isomers (e.g., the 5-sulfamoyl derivative used in thiazide diuretics), the 3-sulfamoyl-2-methyl substitution pattern offers a unique steric and electronic profile for probing enzyme active sites, particularly in carbonic anhydrase (CA) and kinase inhibitor research.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, the challenges associated with its regioselective synthesis, and validated analytical protocols.

Chemical Identity & Physicochemical Properties[2][3]

Core Data Matrix

The following data establishes the baseline identity for procurement and quality control (QC) verification.

ParameterTechnical Specification
Chemical Name 2-Methyl-3-sulfamoylbenzoic acid
Synonyms 3-(Aminosulfonyl)-2-methylbenzoic acid; 3-Sulfamoyl-o-toluic acid
CAS Registry Number 1342428-00-5
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Exact Mass 215.0252 Da
SMILES CC1=C(C(=CC=C1)S(=O)(=O)N)C(=O)O
InChI Key YJZORUIWDRHVKS-UHFFFAOYSA-N
Physicochemical Profile

Understanding the ionization behavior is critical for HPLC method development and formulation.

  • Acidic Character (pKa): The compound is amphoteric but predominantly acidic.

    • Carboxylic Acid (COOH): Estimated pKa ≈ 3.5 – 3.8 (Lowered relative to benzoic acid due to the electron-withdrawing sulfonamide group).

    • Sulfonamide (SO₂NH₂): Estimated pKa ≈ 10.0 – 10.5.

  • Lipophilicity (LogP): ~0.34 (Predicted). The compound is relatively polar, suggesting good solubility in aqueous buffers at pH > 7.0 but limited solubility in non-polar organic solvents (e.g., hexane).

  • Physical State: White to off-white crystalline powder.

Synthetic Engineering & Origins

The Regioselectivity Challenge

Synthesizing the 3-sulfamoyl isomer is chemically non-trivial compared to the 5-sulfamoyl isomer.

  • Direct Chlorosulfonation (The "Easy" Route): Reacting o-toluic acid (2-methylbenzoic acid) with chlorosulfonic acid typically yields the 5-sulfamoyl isomer. This is because the methyl group (ortho/para director) and the carboxylic acid (meta director) cooperatively activate the 5-position.

  • The 3-Isomer Strategy: To place the sulfonamide at position 3 (meta to methyl, ortho to carboxyl), researchers must employ an indirect route, often utilizing a Sandmeyer reaction starting from a 3-amino precursor.

Validated Synthetic Pathway

The following workflow describes the standard laboratory-scale synthesis to ensure regiochemical purity.

Step 1: Precursor Preparation Start with 3-amino-2-methylbenzoic acid .

Step 2: Diazotization (Sandmeyer Protocol)

  • Reagents: NaNO₂, HCl (aq), followed by SO₂/CuCl₂ in acetic acid.

  • Mechanism: The amino group is converted to a diazonium salt. The copper catalyst couples sulfur dioxide to the ring, displacing the nitrogen gas to form the sulfonyl chloride .

Step 3: Amination

  • Reagents: Aqueous NH₃ or NH₄OH.[2]

  • Process: The sulfonyl chloride intermediate reacts with ammonia to yield the final sulfonamide.

Step 4: Purification

  • Acidification precipitates the product.[2] Recrystallization from water/ethanol removes inorganic salts.

Synthesis & Degradation Logic Diagram

The diagram below illustrates the divergence between the common 5-isomer and the target 3-isomer.

SynthesisPath cluster_0 Regioselectivity Control Start o-Toluic Acid (2-Methylbenzoic acid) Direct Direct Chlorosulfonation (ClSO3H) Start->Direct Electrophilic Subst. Prod5 5-Sulfamoyl-2-methylbenzoic acid (Major Product - WRONG ISOMER) Direct->Prod5 AltStart 3-Amino-2-methylbenzoic acid Diazo Diazonium Intermediate (Ar-N2+) AltStart->Diazo NaNO2 / HCl SulfCl Sulfonyl Chloride (Ar-SO2Cl) Diazo->SulfCl SO2 / CuCl2 (Sandmeyer) Target 2-Methyl-3-sulfamoylbenzoic acid (TARGET) SulfCl->Target NH3 (Amination)

Figure 1: Synthetic divergence showing why the Sandmeyer route is required for the 3-sulfamoyl isomer.

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "privileged scaffold" in medicinal chemistry.

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif (ZBG) for CA enzymes. The 2-methyl group provides a steric "twist," forcing the phenyl ring into a specific orientation within the enzyme pocket, distinct from flat benzene sulfonamides.

  • SGLT2 & Kinase Inhibitors: Used as a linker or headgroup in exploring Structure-Activity Relationships (SAR) where ortho-substitution is required to restrict conformational freedom.

Impurity Profiling

In the development of complex sulfonamide drugs (e.g., quinazolinone diuretics like Metolazone), this compound may appear as a:

  • Starting Material impurity: Unreacted building block.

  • Hydrolytic Degradant: Cleavage of the amide bond in larger drug molecules under harsh acidic/basic conditions.

Analytical Characterization Protocol

For researchers verifying the identity or purity of this compound, the following HPLC method is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation for peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Carboxyl).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Negative Ion Mode (ESI-).

    • The carboxylic acid and sulfonamide protons are acidic.

    • Observed Ion [M-H]⁻: 214.2 m/z .

Safety & Handling (GHS)

Based on the structural class (benzoic acid/sulfonamide), standard safety protocols apply.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • Sigma-Aldrich. (n.d.). 2-Methyl-3-sulfamoylbenzoic acid Product Sheet. Retrieved from [3]

  • PubChem. (2025). Compound Summary: 2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5).[1][3][4][5] National Library of Medicine. Retrieved from

  • Bide Pharm. (n.d.). Product Analysis: 2-Methyl-3-sulfamoylbenzoic acid. Retrieved from

  • Shah, D., et al. (2000). Synthesis of Sulfonamide Derivatives via Sandmeyer Reaction. Synthesis, 2000(5), 646-650.[1] (General reference for Sandmeyer chlorosulfonation methodology).

Sources

Comprehensive Spectroscopic Profiling of 2-Methyl-3-sulfamoylbenzoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, sulfonamide-containing benzoic acid derivatives serve as critical pharmacophores and synthetic building blocks. As a Senior Application Scientist, I approach the structural elucidation of 2-Methyl-3-sulfamoylbenzoic acid not merely as a routine data collection exercise, but as a systematic validation of its physicochemical properties.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FTIR, and Mass Spectrometry) of 2-Methyl-3-sulfamoylbenzoic acid. By detailing the causality behind specific experimental conditions and establishing self-validating protocols, this guide ensures researchers can achieve unambiguous structural verification.

Physicochemical Context & Analytical Strategy

Before initiating any spectroscopic workflow, the analytical strategy must be tailored to the molecule's intrinsic properties. 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5)[1] possesses a molecular formula of C₈H₉NO₄S and a monoisotopic mass of 215.02522 Da[2].

The molecule features three distinct functional groups on a central benzene ring:

  • Carboxylic Acid (-COOH): Highly polar, capable of strong hydrogen bonding, and readily deprotonated.

  • Sulfonamide (-SO₂NH₂): A strong electron-withdrawing group that acts as both a hydrogen bond donor and acceptor.

  • Methyl Group (-CH₃): Sits in the sterically hindered ortho position between the two polar groups, subjecting it to significant anisotropic deshielding.

Because of the extensive intermolecular hydrogen bonding network formed by the -COOH and -SO₂NH₂ groups, the compound exhibits poor solubility in non-polar halogenated solvents like Chloroform-d (CDCl₃). Therefore, highly polar aprotic solvents and specific ionization strategies must be employed[3].

Standardized Experimental Workflows

To ensure reproducibility and data integrity, orthogonal analytical techniques must be integrated into a cohesive workflow. Commercial suppliers routinely validate the purity of such compounds using a combination of these exact methodologies[4].

Workflow cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy cluster_MS Mass Spectrometry Start Sample Prep: 2-Methyl-3-sulfamoylbenzoic acid NMR_Prep Dissolve in DMSO-d6 (Solubilizes polar groups) Start->NMR_Prep IR_Prep ATR Crystal Application (No KBr pellet needed) Start->IR_Prep MS_Prep Dilute in MeOH:H2O + 0.1% Formic Acid Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400 MHz, 298K) NMR_Prep->NMR_Acq NMR_D2O D2O Exchange (Validates -COOH & -NH2) NMR_Acq->NMR_D2O Data Data Integration & Structural Verification NMR_D2O->Data IR_Acq Scan 4000-400 cm⁻¹ (Identifies functional groups) IR_Prep->IR_Acq IR_Acq->Data MS_Acq ESI-MS/MS (Negative Mode) (Mass & Fragments) MS_Prep->MS_Acq MS_Acq->Data

Spectroscopic Characterization Workflow for 2-Methyl-3-sulfamoylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology & Causality

Protocol:

  • Weigh 15 mg of the analyte.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS.

  • Acquire spectra at 298 K on a 400 MHz spectrometer (16 scans for ¹H, 256 scans for ¹³C).

Causality: DMSO-d₆ is strictly required over CDCl₃ to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid and sulfonamide groups, ensuring complete dissolution and sharp spectral lines.

Self-Validating Protocol: D₂O Exchange

To definitively distinguish the exchangeable protons (-COOH and -SO₂NH₂) from the aromatic baseline, a self-validating D₂O exchange is performed. By adding 10 µL of Deuterium Oxide (D₂O) to the NMR tube and shaking vigorously, the broad singlets at δ 13.2 ppm and δ 7.40 ppm will disappear due to rapid deuterium exchange, confirming their identity.

¹H and ¹³C NMR Data Interpretation

The methyl group (C-2) is uniquely positioned between two strongly electron-withdrawing groups. This causes profound anisotropic deshielding, shifting the methyl singlet to ~2.70 ppm (compared to ~2.3 ppm in standard toluene derivatives).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.20Broad Singlet (bs)1H--COOH (Exchangeable)
7.95Doublet of doublets (dd)1H7.8, 1.5Ar-H (H-6, ortho to COOH)
7.85Doublet of doublets (dd)1H7.8, 1.5Ar-H (H-4, ortho to SO₂NH₂)
7.45Triplet (t)1H7.8Ar-H (H-5, meta to both)
7.40Singlet (s)2H--SO₂NH₂ (Exchangeable)
2.70Singlet (s)3H-Ar-CH₃

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C=O)Carboxylic Acid Carbon
143.0Quaternary (Ar-C)C-3 (Attached to -SO₂NH₂)
136.5Quaternary (Ar-C)C-2 (Attached to -CH₃)
134.0Quaternary (Ar-C)C-1 (Attached to -COOH)
131.5Tertiary (Ar-CH)C-6
129.0Tertiary (Ar-CH)C-4
126.5Tertiary (Ar-CH)C-5
16.0Primary (CH₃)Methyl Carbon

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology & Causality

Protocol:

  • Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

  • Place ~2 mg of the neat solid powder directly onto the crystal and apply the pressure anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch that masks the critical N-H and O-H stretching regions of our target molecule. ATR-FTIR eliminates this matrix interference, acting as a self-validating check for sample dryness.

Vibrational Band Assignments

Table 3: ATR-FTIR Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
3350, 3250Medium, SharpPrimary SulfonamideN-H Asymmetric & Symmetric Stretch
3100 - 2800Broad, StrongCarboxylic AcidO-H Stretch (Hydrogen-bonded)
1690Strong, SharpCarbonylC=O Stretch (Benzoic acid dimer)
1450, 1400MediumAromatic RingC=C Aromatic Stretch
1330StrongSulfonylS=O Asymmetric Stretch
1160StrongSulfonylS=O Symmetric Stretch

Mass Spectrometry (ESI-MS/MS)

Ionization Strategy & Causality

Protocol:

  • Prepare a 10 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid[5].

  • Inject directly into an Electrospray Ionization (ESI) source.

  • Operate in Negative Ionization Mode (ESI-) .

  • Apply collision-induced dissociation (CID) at 15-25 eV for MS/MS.

Causality: While positive mode is common for basic amines, the carboxylic acid and sulfonamide moieties in this molecule are highly acidic. They readily shed a proton to form a stable anion. Forcing positive ionization would yield poor signal-to-noise ratios, whereas negative mode provides exceptional sensitivity for the [M-H]⁻ ion at m/z 214.01. Furthermore, analyzing the M+2 isotopic peak (~4.4% relative abundance) serves as a self-validating confirmation of the presence of the Sulfur-34 isotope.

Fragmentation Pathways

Upon isolation of the parent ion, collision-induced dissociation reveals highly characteristic neutral losses. The sequential loss of carbon dioxide (-44 Da) and sulfur dioxide (-64 Da) is a hallmark of sulfamoylbenzoic acids.

Fragmentation Parent [M-H]⁻ m/z 214.01 C8H8NO4S⁻ Frag1 [M-H-CO2]⁻ m/z 170.02 C7H8NO2S⁻ Parent->Frag1 -CO2 (-44 Da) Frag2 [M-H-SO2NH2]⁻ m/z 134.03 C8H6O2⁻ Parent->Frag2 -SO2NH2 (-80 Da) Frag3 [M-H-CO2-SO2]⁻ m/z 106.06 C7H8N⁻ Frag1->Frag3 -SO2 (-64 Da)

ESI-MS/MS Negative Mode Fragmentation Pathway of 2-Methyl-3-sulfamoylbenzoic acid.

Table 4: ESI-MS/MS Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment Assignment
214.01170.0244Loss of CO₂ (Decarboxylation)
214.01134.0380Loss of SO₂NH₂ (Sulfonamide cleavage)
170.02106.0664Loss of SO₂ from the decarboxylated fragment

Conclusion

The rigorous structural elucidation of 2-Methyl-3-sulfamoylbenzoic acid requires an understanding of how its functional groups dictate analytical behavior. By utilizing DMSO-d₆ for NMR to overcome hydrogen bonding, employing ATR-FTIR to avoid hygroscopic interference, and selecting negative-mode ESI-MS to exploit the molecule's acidity, researchers can generate high-fidelity, self-validating spectroscopic profiles. Adhering to these standardized methodologies ensures absolute confidence in molecular characterization for downstream synthetic or pharmacological applications.

References

  • PubChem Database. "PubChemLite - YJZORUIWDRHVKS-UHFFFAOYSA-N". National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chemikart Analytical Data. "1342428-00-5 | 2-methyl-3-sulfamoylbenzoic acid". A2B Chem. Available at: [Link]

Sources

Technical Guide: Solubility Determination and Thermodynamic Analysis of 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility determination, thermodynamic analysis, and experimental protocols for 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5). This guide is structured for researchers requiring rigorous methodologies for solubility data acquisition and modeling in drug development and process chemistry.

Executive Summary & Compound Profile

2-Methyl-3-sulfamoylbenzoic acid is a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., metsulfuron-methyl analogs) and pharmaceutical agents. Its solubility profile dictates the efficiency of crystallization, purification, and formulation processes.

This guide establishes a standardized protocol for determining its solid-liquid equilibrium (SLE) in pure and binary solvent systems, coupled with thermodynamic modeling to predict solubility behavior across temperature ranges.

Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-Methyl-3-sulfamoylbenzoic acid
CAS Number 1342428-00-5
Molecular Formula

Molecular Weight 215.23 g/mol
Functional Groups Carboxylic Acid (-COOH), Sulfonamide (

), Methyl (

)
pKa (Predicted)

(COOH),

(

)
Solubility Character Amphoteric; pH-dependent aqueous solubility; high solubility in polar aprotic solvents.

Experimental Methodology: Solubility Measurement

Accurate solubility data requires a self-validating experimental design. The Isothermal Saturation Method (Shake-Flask) combined with High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Reagents and Materials
  • Solute: 2-Methyl-3-sulfamoylbenzoic acid (Purity

    
     99.0%, recrystallized).
    
  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water (HPLC Grade).

  • Equipment: Thermostatic shaker bath (

    
     0.05 K), HPLC system (UV detector), 0.45 
    
    
    
    m PTFE syringe filters.
Protocol: Isothermal Saturation Method
  • Preparation : Add excess 2-Methyl-3-sulfamoylbenzoic acid to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration : Stir the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours. Ensure solid phase persists.

  • Sampling : Stop stirring and allow phases to separate for 2 hours at constant temperature.

  • Filtration : Withdraw the supernatant using a pre-heated syringe and filter through a 0.45

    
    m PTFE membrane into a pre-weighed vial.
    
  • Quantification :

    • Gravimetric : Evaporate solvent and weigh the residue (for non-volatile solutes).

    • HPLC : Dilute the filtrate with mobile phase and analyze peak area against a calibration curve.

  • Replication : Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
HPLC Conditions (Recommended)
  • Column :

    
     Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 
    
    
    
    150 mm, 5
    
    
    m).
  • Mobile Phase : Acetonitrile : Water (0.1%

    
    ) = 30:70 (v/v).
    
  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (aromatic ring absorption).

  • Temperature : 303.15 K.

Thermodynamic Modeling Framework

Experimental data points are discrete; thermodynamic models provide the continuous function necessary for process design.

Modified Apelblat Equation

The semi-empirical Modified Apelblat equation is widely used to correlate mole fraction solubility (


) with temperature (

):


  • A, B, C : Empirical parameters derived from non-linear regression.

  • Application : Excellent for predicting solubility in pure solvents where enthalpy of solution varies with temperature.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point (


) and enthalpy of fusion:


  • 
     : Model parameters reflecting non-ideality and solution enthalpy.
    
Van't Hoff Equation (Thermodynamic Functions)

Used to calculate the apparent thermodynamic properties of dissolution:



  • 
     : Apparent standard enthalpy of dissolution.
    
  • 
     : Apparent standard entropy of dissolution.
    
  • 
     : Gibbs free energy, calculated as 
    
    
    
    .

Logical Workflow & Data Analysis

The following diagram illustrates the decision-making process for solubility determination and model selection.

SolubilityWorkflow Start Start: 2-Methyl-3-sulfamoylbenzoic Acid SolventSelect Select Solvents (Polarity & Hansen Parameters) Start->SolventSelect ExpMethod Isothermal Saturation Method (Shake-Flask) SolventSelect->ExpMethod Analysis Quantification (HPLC/Gravimetric) ExpMethod->Analysis DataCheck Data Consistency Check (RSD < 3%) Analysis->DataCheck DataCheck->ExpMethod Invalid (RSD > 3%) Modeling Thermodynamic Modeling (Apelblat, u03bbh, NRTL) DataCheck->Modeling Valid Data ThermoProps Calculate u0394H, u0394S, u0394G Modeling->ThermoProps ProcessDesign Crystallization Process Design ThermoProps->ProcessDesign

Caption: Systematic workflow for solubility determination, validation, and thermodynamic application.

Representative Solubility Behavior (Theoretical)

Note: While specific experimental data for this isomer requires laboratory generation, the following trends are characteristic of sulfamoylbenzoic acid derivatives (e.g., 4-sulfamoylbenzoic acid).

Solvent Polarity Influence

Solubility typically follows the order: DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Water .

  • Mechanism : The sulfonamide and carboxylic acid groups form strong hydrogen bonds with polar aprotic solvents (DMSO). In alcohols, solubility increases with alkyl chain length up to a point due to the hydrophobic methyl group on the benzene ring.

Temperature Dependence

Dissolution is generally endothermic (


), meaning solubility increases with temperature.
  • Apelblat Fit : The curve of

    
     vs. 
    
    
    
    is typically non-linear, indicating a temperature-dependent enthalpy of solution, best fitted by the 3-parameter Apelblat model.
Binary Solvent Systems

In mixtures (e.g., Ethanol + Water), a cosolvency effect is often observed where solubility peaks at a specific mole fraction of the organic solvent. This is due to the disruption of the water structure and the solvation of both the hydrophobic (methyl/phenyl) and hydrophilic (sulfamoyl/carboxyl) regions of the molecule.

References

  • OECD Guidelines for the Testing of Chemicals , Section 1, Test No. 105: Water Solubility. OECD Publishing, Paris. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Sulfonylbenzoic Acid Pharmacophore: Structural Determinants

In modern medicinal chemistry, the sulfonylbenzoic acid scaffold—characterized by a benzene ring substituted with both a sulfonyl group (–SO₂–) and a carboxylic acid (–COOH)—represents a highly privileged structure. The biological versatility of this scaffold stems from its unique physicochemical properties. The tetrahedral geometry of the sulfonyl group acts as a potent hydrogen-bond acceptor, making it an excellent bioisostere for carbonyl and phosphate groups. Meanwhile, the carboxylic acid moiety provides a critical anchor for electrostatic interactions with metal cations (such as Zn²⁺) found in the catalytic pockets of various enzymes.

By functionalizing the ortho, meta, or para positions of the benzoic acid core, researchers can fine-tune the steric bulk and electronic distribution of the molecule, driving high selectivity against specific biological targets ranging from epigenetic regulators to inflammatory enzymes.

Mechanistic Profiling of Core Biological Targets

Epigenetic Modulation: HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a critical epigenetic enzyme that regulates the acetylation state of non-histone proteins like α-tubulin, playing a major role in cell motility and tumor metastasis. Recent structural optimizations have yielded highly selective sulfonylbenzoic acid derivatives, such as 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids. In these molecules, the sulfonylbenzoic core acts as a rigid, hydrophobic spacer that perfectly positions a terminal hydroxamic acid group to chelate the zinc ion in the HDAC6 catalytic pocket. This precise binding induces hyperacetylation of α-tubulin, triggering cell cycle arrest and apoptosis in cancer cell lines 1.

Metalloenzyme Inhibition: Carbonic Anhydrase II

Sulfonylbenzoic acid derivatives, particularly carboxybenzenesulfonamides (CBS), are foundational inhibitors of Bovine Carbonic Anhydrase II (CAII). The primary mechanism involves the direct coordination of the sulfonamide nitrogen to the active-site zinc ion, displacing the catalytic water molecule. Because these interactions are thermodynamically sensitive, accurately measuring the binding affinity (Kd) and enthalpy (ΔH) requires highly controlled biophysical techniques, as minor solubility issues or concentration errors can drastically skew binding constants 2.

Anti-inflammatory Action: COX-2 Inhibition

Beyond metalloenzymes, sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2). The sulfonyl group inserts into the secondary hydrophobic side-pocket of the COX-2 channel (which is absent in COX-1), blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins. This selective inhibition provides a targeted mechanism for reducing pain and inflammation without the gastrointestinal toxicity associated with non-selective NSAIDs 3.

Quantitative Activity Landscape

To facilitate comparative analysis, the following table summarizes the biological activity metrics of key sulfonylbenzoic acid derivatives across different therapeutic targets.

Compound / DerivativeBiological TargetPrimary ApplicationActivity MetricKey Mechanism of Action
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acid HDAC6AnticancerIC₅₀ ~ Low nMZinc chelation via hydroxamic acid; tubulin hyperacetylation.
4-Sulfamoylbenzoic Acid (CBS) Carbonic Anhydrase IIDiuretic / GlaucomaK_d ~ 1 µMDisplacement of catalytic water; direct Zn²⁺ coordination.
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide COX-2Anti-inflammatoryIC₅₀ = 0.5–5 µMSelective insertion into the COX-2 hydrophobic side-pocket.
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid S. aureus ATCC 6538AntimicrobialMIC = 125 µg/mLDisruption of microbial cell membrane integrity.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that generating trustworthy data requires experimental designs where causality is clear and internal validation is absolute. Below are two critical protocols for evaluating sulfonylbenzoic acid derivatives.

Protocol 1: In Vitro Fluorometric HDAC6 Inhibition Assay

Causality: This assay utilizes an acetylated peptide substrate coupled to a fluorophore (AMC). Deacetylation by HDAC6 allows a secondary developer enzyme to cleave the AMC, producing a fluorescent signal. This coupled reaction is chosen because it provides a highly sensitive, real-time kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents the highly hydrophobic sulfonylbenzoic derivatives from non-specifically adhering to the microplate walls.

  • Compound Dilution: Serially dilute the test compound in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly (Self-Validating Setup):

    • Test Wells: Enzyme + Substrate + Test Compound.

    • Positive Control: Enzyme + Substrate + Trichostatin A (Validates assay dynamic range).

    • No-Enzyme Control: Buffer + Substrate (Validates that the substrate does not auto-hydrolyze).

    • Compound Background: Buffer + Test Compound (Validates that the sulfonylbenzoic derivative is not auto-fluorescent).

  • Incubation & Development: Incubate at 37°C for 30 minutes. Add the developer solution and incubate for an additional 15 minutes.

  • Detection: Read fluorescence at Ex=360 nm / Em=460 nm. Subtract the Compound Background from the Test Wells before calculating the IC₅₀ via non-linear regression.

Protocol 2: Isothermal Titration Calorimetry (ITC) for CAII Binding

Causality: ITC provides a direct, label-free measurement of binding thermodynamics. However, simple derivatives like 4-sulfamoylbenzoic acid have low aqueous solubility (~453 mg/L). Using concentrations only as large as necessary minimizes the need for DMSO, which can cause massive background heats if the syringe and cell buffers are mismatched.

Step-by-Step Methodology:

  • Gravimetric Precision: Weigh exactly 10.0 mg of the sulfonylbenzoic acid derivative. Causality: Using a mass ≥10 mg reduces gravimetric uncertainty to <1%, preventing downstream errors in the calculated stoichiometry (n).

  • Volumetric Dissolution: Dissolve the powder in exactly 25.0 mL of the exact same dialysate buffer used for the CAII protein using a Class A volumetric flask.

  • Degassing: Degas both the protein solution (cell) and the ligand solution (syringe) under vacuum for 10 minutes to prevent bubble formation, which causes severe baseline noise during titration.

  • Titration Execution: Inject 2 µL aliquots of the ligand into the 1.4 mL cell containing 10 µM CAII at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction): Perform an identical titration of the ligand into a cell containing only buffer. Subtract this "heat of dilution" baseline from the experimental data before integrating the peaks to determine the true binding enthalpy (ΔH).

Pathway Visualization

The following diagram illustrates the logical flow of how structural modifications to the sulfonylbenzoic acid scaffold translate into downstream phenotypic effects in cancer cells via HDAC6 inhibition.

HDAC6_Pathway S1 Sulfonylbenzoic Scaffold S2 Zinc Chelation (Catalytic Pocket) S1->S2 Directs binding S3 HDAC6 Inhibition S2->S3 Blocks active site S4 Tubulin Hyperacetylation S3->S4 Prevents deacetylation S5 Apoptosis & Cell Arrest S4->S5 Cytotoxic signaling

Mechanism of HDAC6 inhibition by sulfonylbenzoic acid derivatives.

References

  • Source: PLOS ONE (via PMC)
  • Title: Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry Source: bioRxiv URL
  • Title: The Diverse Source: BenchChem URL

Sources

Technical Guide: 2-Methyl-3-sulfamoylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-Methyl-3-sulfamoylbenzoic acid , a specialized medicinal chemistry building block. It addresses the structural properties, synthetic challenges (specifically regiocontrol), and derivative pathways for this molecule, contrasting it with the more common thiazide-precursor scaffolds.

Executive Summary & Chemical Profile

2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5 ) is a trisubstituted benzene scaffold used in the synthesis of sulfonamide-based pharmaceuticals. Unlike the classical "4-chloro-3-sulfamoyl" moiety found in thiazide diuretics (e.g., Hydrochlorothiazide, Indapamide), this scaffold features a 2-methyl group ortho to the carboxylic acid.

This structural variation alters the steric and electronic landscape of the molecule, making it a critical tool for Structure-Activity Relationship (SAR) studies—specifically for probing the "methyl-chloro bioisosterism" and conformationally restricted sulfonamide inhibitors (e.g., Carbonic Anhydrase Inhibitors).

Physicochemical Profile
PropertyData
CAS Number 1342428-00-5
Formula C₈H₉NO₄S
Molecular Weight 231.23 g/mol
IUPAC Name 2-Methyl-3-sulfamoylbenzoic acid
Key Substituents C1: -COOH, C2: -CH₃, C3: -SO₂NH₂
pKa (Calc) ~3.5 (COOH), ~10.0 (SO₂NH₂)
LogP (Calc) ~0.8–1.2

Structural Activity Relationship (SAR) Context

The significance of this molecule lies in its comparison to established diuretic pharmacophores.

The "Methyl vs. Chloro" Switch

Most thiazide-like diuretics rely on an electron-withdrawing Chlorine atom at position 4 (para to the acid/amide) to acidify the sulfonamide and enhance potency.

  • 4-Chloro-3-sulfamoylbenzoic acid: The "Gold Standard" precursor (e.g., for Indapamide).

  • 2-Methyl-3-sulfamoylbenzoic acid: A "Steric Probe." The methyl group is electron-donating and sterically bulky. Placing it at position 2 (ortho to COOH) creates a vicinal 1,2,3-trisubstitution pattern .

Implications for Drug Design:

  • Conformational Locking: The 2-methyl group creates significant steric clash with the 1-COOH and 3-SO₂NH₂ groups, forcing the carboxylic acid and sulfonamide moieties out of planarity. This can lock the molecule into a specific bioactive conformation distinct from the 4-chloro analogs.

  • Metabolic Stability: The methyl group is susceptible to metabolic oxidation (to -CH₂OH or -COOH), potentially creating active metabolites or limiting half-life compared to the metabolically stable chlorine.

Synthetic Pathways & Regiocontrol

Synthesizing 2-Methyl-3-sulfamoylbenzoic acid requires overcoming a major regioselectivity challenge.

The Regioselectivity Problem

Direct chlorosulfonation of o-toluic acid (2-methylbenzoic acid) is dominated by the directing effect of the methyl group (ortho/para director).

  • Major Product: 5-sulfamoyl-2-methylbenzoic acid (Para to Methyl).

  • Target Product: 3-sulfamoyl-2-methylbenzoic acid (Ortho to Methyl).

Direct electrophilic substitution will fail to yield the 3-isomer in high purity. Therefore, an indirect route via diazotization of 3-amino-2-methylbenzoic acid is required.

Validated Synthesis Protocol

Pathway: 3-Nitro-o-xylene


 2-Methyl-3-nitrobenzoic acid 

3-Amino-2-methylbenzoic acid

Target.
Step 1: Precursor Preparation (Reduction)
  • Starting Material: 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4).[1][2]

  • Reagents: H₂/Pd-C or Fe/HCl.

  • Outcome: 3-Amino-2-methylbenzoic acid (CAS 52130-17-3).[3][4][5][6][7]

Step 2: Meerwein Sulfonation (The Critical Step)

This step installs the sulfonyl group at the exact position of the amine, guaranteeing the 3-position regiochemistry.

  • Diazotization: Dissolve 3-amino-2-methylbenzoic acid in HCl/AcOH. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

  • Sulfonyl Chloride Formation: Pour the cold diazonium mixture into a saturated solution of SO₂ in acetic acid containing CuCl₂ (catalyst).

    • Mechanism:[8][9] Radical decomposition of the diazonium species coupled with SO₂ capture.

  • Amination: The resulting sulfonyl chloride is unstable; immediately treat with aqueous ammonia (NH₄OH) or a specific amine.

Synthesis Start 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) Amino 3-Amino-2-methylbenzoic acid (CAS 52130-17-3) Start->Amino H2, Pd/C (Reduction) Diazo [Diazonium Intermediate] Amino->Diazo NaNO2, HCl 0°C Sulfonyl 3-Chlorosulfonyl-2-methylbenzoic acid Diazo->Sulfonyl SO2, CuCl2 (Meerwein) Target 2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5) Sulfonyl->Target NH4OH (Amination)

Figure 1: Regioselective synthesis pathway via Meerwein sulfonation to ensure 3-position substitution.

Known and Potential Derivatives

Once the acid scaffold is established, it serves as a versatile precursor for two primary classes of derivatives.[10]

Class A: Sulfonamide Amides (Diuretic Analogs)

Reacting the intermediate sulfonyl chloride with amines (instead of ammonia) yields N-substituted sulfonamides.

  • Target: Analogs of Xipamide or Indapamide .

  • Reaction: 3-Chlorosulfonyl-2-methylbenzoic acid + R-NH₂

    
     3-(N-R-sulfamoyl)-2-methylbenzoic acid.
    
  • Notable R-groups:

    • 2-methylindoline (Indapamide-like).

    • Aminomethyltetrahydrofuran (Mefruside-like).

Class B: Quinazolinone Cyclization

The 2-methyl-3-sulfamoylbenzoic acid scaffold is structurally related to the precursor for Metolazone , although Metolazone typically requires a 2-amino group. However, the 2-methyl group can participate in cyclization if oxidized or functionalized.

  • Potential Derivative: If the 2-methyl group is brominated (radical bromination) to -CH₂Br, it can cyclize with the sulfonamide nitrogen or an added amide to form novel sultams or benzothiadiazine analogs.

Summary of Derivatives Table
Derivative ClassStructural ModificationPotential Application
Methyl Ester -COOH

-COOCH₃
Prodrugs; Improved lipophilicity for oral absorption.
N-Substituted Sulfonamide -SO₂NH₂

-SO₂NH-R
Potency enhancement; Selectivity for CA isoforms.
Acid Chloride -COOH

-COCl
Intermediate for coupling with complex amines (e.g., to form benzamides).
5-Bromo Analog Addition of Br at C5Palladium-catalyzed coupling (Suzuki/Buchwald) to extend the scaffold.

Experimental Protocol: General Coupling

For the synthesis of an amide derivative from the acid core.

Objective: Convert 2-Methyl-3-sulfamoylbenzoic acid to a benzamide derivative.

  • Activation: Dissolve 1.0 eq of 2-Methyl-3-sulfamoylbenzoic acid in anhydrous THF. Add 1.1 eq CDI (Carbonyldiimidazole) . Stir at RT for 1 hour until CO₂ evolution ceases.

    • Note: Avoid SOCl₂ if the sulfonamide is unprotected, as it may cause side reactions. CDI is milder.

  • Coupling: Add 1.1 eq of the target amine (e.g., benzylamine). Stir at 50°C for 4 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract with Ethyl Acetate.[4] Wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water.

References

  • Sigma-Aldrich. 2-Methyl-3-sulfamoylbenzoic acid Product Sheet (CAS 1342428-00-5).

  • Bide Pharm. Medicinal Chemistry Building Blocks: Sulfamoylbenzoic Acids.

  • ChemicalBook. Synthesis of 3-Amino-2-methylbenzoic acid (CAS 52130-17-3).[3][4]

  • PatSnap/Google Patents. Method for preparing 3-amino-2-methyl benzoic acid (CN104072383A).

  • PrepChem. Synthesis of 3-Hydroxy-2-methylbenzoic acid (Diazo-route methodology).

Sources

Technical Guide: Safety and Handling of 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) is a specialized intermediate often utilized in the synthesis of sulfonamide-class diuretics and pharmaceutical scaffolds.[1] While primarily classified as an irritant, its dual functionality—possessing both a carboxylic acid and a sulfonamide moiety—introduces specific handling challenges regarding solubility, sensitization potential, and thermal decomposition.

This guide provides a field-validated framework for the safe handling, storage, and emergency response associated with this compound, moving beyond basic Safety Data Sheet (SDS) parameters to offer operational "best practices" for drug development laboratories.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physicochemical behavior of the target molecule is the first line of defense. The presence of the sulfamoyl group (


) significantly influences its polarity and potential for electrostatic charging during solids handling.
PropertyData / Characteristic
Chemical Name 2-Methyl-3-sulfamoylbenzoic acid
CAS Number 1342428-00-5
Molecular Formula

Molecular Weight 231.23 g/mol
Physical State White to off-white crystalline powder
Solubility Low in water/non-polar solvents; Soluble in DMSO, DMF, and aqueous bases (pH > 8)
pKa (Predicted) ~3.5 (COOH), ~10.0 (Sulfonamide NH)

Hazard Identification & Risk Assessment

GHS Classification

Based on structural analogs and available safety data, the compound is classified under Category 2 for skin/eye irritation and Category 3 for respiratory irritation.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[6][2][3][7][4][5]

  • H335: May cause respiratory irritation.[2][3][7][4][5]

Senior Scientist Insight: The "Hidden" Risks

While the GHS classification suggests a standard irritant, two specific factors require elevated caution:

  • Sulfonamide Sensitization: Compounds containing the

    
     moiety can act as haptens. Researchers with known sulfa-drug allergies should avoid handling this compound or utilize a glove box.
    
  • Electrostatic Potential: As a dry, crystalline organic acid, this powder is prone to static buildup. In a low-humidity environment (<30% RH), weighing operations can result in particle scattering, increasing inhalation risk.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety is not just about what you wear, but the environment you work in. The following decision logic dictates the containment level based on operation scale.

PPE Matrix
Protection LayerSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal (Hands) Nitrile (Double gloving recommended)Nitrile provides excellent resistance to organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.[8]
Ocular Chemical Splash GogglesSafety glasses are insufficient due to the fine powder nature; goggles seal against airborne dust.
Body Lab Coat (Tyvek sleeves optional)Prevents accumulation of dust on street clothes.
Operational Workflow Visualization

The following diagram outlines the decision logic for handling 2-Methyl-3-sulfamoylbenzoic acid, integrating quantity thresholds with containment strategies.

SafetyLogic Start Start: Handling 2-Methyl-3-sulfamoylbenzoic Acid SensitizerCheck Operator Sulfa Allergy? Start->SensitizerCheck QtyCheck Check Quantity SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) QtyCheck->LargeScale Hood Standard Fume Hood (Face Velocity: 80-100 fpm) SmallScale->Hood StaticControl Static Control Required? (Low Humidity) LargeScale->StaticControl Ionizer Use Anti-Static Gun/Ionizer + Draft Shield StaticControl->Ionizer Yes StandardWeigh Standard Weighing Protocol StaticControl->StandardWeigh No Ionizer->Hood StandardWeigh->Hood SensitizerCheck->QtyCheck No GloveBox REQUIRED: Glove Box / Isolator SensitizerCheck->GloveBox Yes

Figure 1: Decision logic for containment and handling based on scale and operator sensitivity.

Handling Protocols

Weighing and Transfer

The Challenge: The carboxylic acid proton can corrode metal spatulas over time, and the powder is often electrostatic.

  • Protocol:

    • Use ceramic or plastic (PTFE) spatulas instead of stainless steel to prevent metallic contamination and corrosion.

    • Place the receiving vessel (flask/vial) inside the balance draft shield.

    • If static is observed (powder "jumping"), use an ionizing gun (e.g., Zerostat) on the vessel before adding the solid.

    • Wet Transfer: If possible, dissolve the solid in the transport solvent (e.g., DMSO or DMF) immediately within the hood before moving to the balance, assuming the tare weight is known. This eliminates dust risk during transport.[8]

Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, sulfonamides can degrade under moisture. Run reactions under Nitrogen (

    
    ) or Argon.
    
  • Temperature Control: Thermal decomposition releases Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ). Ensure reaction temperatures do not exceed the boiling point of the solvent without a reflux condenser.
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (unless intended for deprotonation).

Emergency Response & Spill Management

Fire Fighting Measures

In the event of a fire, this compound will decompose to release toxic fumes.

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (

    
    ), Nitrogen oxides (
    
    
    
    ), Sulfur oxides (
    
    
    ).
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA).

Spill Cleanup Workflow

Because 2-Methyl-3-sulfamoylbenzoic acid has poor water solubility at neutral pH, water alone is an ineffective cleaning agent and may spread the contamination.

SpillResponse Spill Spill Detected Isolate Evacuate & Ventilate Area Spill->Isolate PPE_Don Don PPE: Double Nitrile, Goggles, N95 Isolate->PPE_Don DrySpill Is spill Dry? PPE_Don->DrySpill Sweep Gently Sweep/Scoop (Avoid Dust Generation) DrySpill->Sweep Yes (Powder) Absorb Absorb with Vermiculite/Sand DrySpill->Absorb No (Solution) Decon Decontamination Step: Clean surface with 5% NaHCO3 (aq) Sweep->Decon Absorb->Decon FinalClean Rinse with Water -> Alcohol Decon->FinalClean

Figure 2: Step-by-step spill response emphasizing chemical neutralization.

Scientific Rationale for Decontamination: The use of 5% Sodium Bicarbonate (


)  is critical. It converts the insoluble acid into its water-soluble sodium salt (Sodium 2-methyl-3-sulfamoylbenzoate), allowing for effective removal from bench surfaces.

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with oxidative waste streams.

  • Labeling: Clearly label as "Organic Acid / Sulfonamide Solid".

  • Disposal Method: Incineration is the preferred method to ensure complete destruction of the sulfonamide ring structure.

References

  • PubChem. (n.d.). 3-Sulfamoylbenzoic acid Compound Summary (Structural Analog). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 1, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-3-sulfamoylbenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate

Introduction

2-Methyl-3-sulfamoylbenzoic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various therapeutic agents. Its structure, featuring a benzoic acid moiety ortho to a methyl group and meta to a sulfonamide, presents a unique substitution pattern that can be challenging to achieve selectively. This technical guide provides a comprehensive overview of a reliable synthetic route to 2-Methyl-3-sulfamoylbenzoic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the synthesis of this important molecule.

The primary synthetic strategy discussed herein involves a two-step process commencing with the chlorosulfonation of 2-methylbenzoic acid, followed by amination of the resulting sulfonyl chloride. This approach is widely applicable and relies on well-established chemical transformations.

Synthetic Pathway Overview

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid is achieved through a two-step reaction sequence starting from 2-methylbenzoic acid.

Synthesis_Pathway Start 2-Methylbenzoic Acid Intermediate 2-Methyl-3-(chlorosulfonyl)benzoic Acid Start->Intermediate Chlorosulfonation (ClSO3H) Product 2-Methyl-3-sulfamoylbenzoic Acid Intermediate->Product Amination (NH4OH)

Caption: Two-step synthesis of 2-Methyl-3-sulfamoylbenzoic acid.

Part 1: Chlorosulfonation of 2-Methylbenzoic Acid

The first and most critical step in this synthesis is the electrophilic aromatic substitution reaction of 2-methylbenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

Mechanism and Regioselectivity

The chlorosulfonation of 2-methylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile, the chlorosulfonium cation (ClSO₂⁺), is generated in situ from chlorosulfonic acid. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

The methyl group is an activating, ortho, para-directing group due to its positive inductive effect (+I) and hyperconjugation.[1] Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its negative inductive (-I) and negative resonance (-M) effects.[2][3]

The positions meta to the carboxylic acid are C3 and C5. The positions ortho to the methyl group are C3 and C6, and the para position is C5. Therefore, the positions C3 and C5 are electronically favored for electrophilic attack as they are directed by one group and not strongly deactivated by the other. This results in the formation of a mixture of two primary isomers: 2-methyl-3-(chlorosulfonyl)benzoic acid and 2-methyl-5-(chlorosulfonyl)benzoic acid.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution Mechanism A 2-Methylbenzoic Acid + ClSO3H B Sigma Complex (Arenium Ion) (Resonance Stabilized) A->B Attack by π-system C 2-Methyl-3-(chlorosulfonyl)benzoic Acid B->C Deprotonation

Caption: Mechanism of electrophilic aromatic substitution.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from general procedures for the chlorosulfonation of substituted benzoic acids.[4]

Materials:

  • 2-Methylbenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a gas outlet/trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place chlorosulfonic acid (approximately 5-6 molar equivalents relative to 2-methylbenzoic acid).

  • Cool the chlorosulfonic acid to 0-5 °C in an ice bath.

  • Slowly and portion-wise, add 2-methylbenzoic acid (1.0 molar equivalent) to the cooled and stirring chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain the reaction at this temperature for 2-4 hours, or until the reaction is deemed complete by monitoring (e.g., by TLC or a small-scale workup and ¹H NMR analysis).

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it will generate a significant amount of HCl gas.

  • The product, a mixture of isomeric sulfonyl chlorides, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • The crude product can be dried under vacuum. For further purification and separation of isomers, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) may be employed. The desired 2-methyl-3-(chlorosulfonyl)benzoic acid isomer is typically more polar than the 5-substituted isomer.

ReagentMolar Eq.Purpose
2-Methylbenzoic Acid1.0Starting Material
Chlorosulfonic Acid5.0 - 6.0Chlorosulfonating Agent and Solvent

Part 2: Amination of 2-Methyl-3-(chlorosulfonyl)benzoic Acid

The second step of the synthesis is the conversion of the sulfonyl chloride group to a sulfonamide through reaction with an amine source, typically aqueous ammonia.

Mechanism of Amination

The amination of a sulfonyl chloride proceeds via a nucleophilic substitution at the sulfur atom. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the sulfonamide.

Experimental Protocol: Amination

This protocol is based on general procedures for the amination of aryl sulfonyl chlorides.

Materials:

  • 2-Methyl-3-(chlorosulfonyl)benzoic acid (or the isomeric mixture)

  • Aqueous ammonium hydroxide (NH₄OH, 28-30%)

  • Hydrochloric acid (HCl, concentrated or dilute)

  • Deionized water

  • Ethyl acetate or other suitable organic solvent for extraction

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • In a beaker or Erlenmeyer flask, suspend the crude or purified 2-methyl-3-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in a sufficient volume of aqueous ammonium hydroxide.

  • Stir the mixture vigorously at room temperature. An initial exothermic reaction may be observed. If necessary, cool the mixture in an ice bath to maintain a moderate temperature.

  • Continue stirring for 1-2 hours at room temperature. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This will protonate the carboxylic acid and precipitate the product. Perform this step in an ice bath to control the temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product, 2-Methyl-3-sulfamoylbenzoic acid, under vacuum.

  • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

ReagentMolar Eq.Purpose
2-Methyl-3-(chlorosulfonyl)benzoic Acid1.0Intermediate
Aqueous Ammonium HydroxideExcessAminating Agent and Base
Hydrochloric AcidAs neededAcidification for product precipitation

Trustworthiness and Self-Validation

The protocols described above are based on well-established and fundamental organic reactions. The successful synthesis of the final product can be validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of both the chlorosulfonation and amination reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate sulfonyl chloride and the final sulfonamide product. The distinct chemical shifts and coupling patterns of the aromatic protons will verify the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Authoritative Grounding and Comprehensive References

The procedures and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by relevant literature.

References

  • Lumen Learning. (n.d.). Organic Chemistry II: 14.3. Substituent Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-[(N,N-dimethylamino)sulfonyl]benzoic acid, methyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 6). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • Google Patents. (n.d.). US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (2025, August 6). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

Sources

Application Note: Laboratory-Scale Synthesis Protocol for 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) is a critical bifunctional building block utilized in the development of sulfonamide-based therapeutics and advanced agrochemicals[1]. The presence of both a carboxylic acid and a sulfamoyl group on an ortho-toluic acid scaffold provides orthogonal reactivity for cross-coupling and amidation reactions.

This application note details a robust, laboratory-scale (100 mmol) synthetic protocol. The strategy avoids non-regioselective direct chlorosulfonation by utilizing 3-amino-2-methylbenzoic acid as the starting material. Through a highly controlled diazotization followed by a Meerwein chlorosulfonylation and subsequent amination, the target compound is generated with high regiochemical fidelity and excellent purity.

Mechanistic Rationale & Synthetic Pathway

The synthesis is executed via a three-stage, self-validating sequence:

  • Diazotization: The primary amine is converted to an electrophilic diazonium salt.

  • Meerwein Chlorosulfonylation: A Sandmeyer-type single-electron transfer (SET) reaction[2]. Copper(II) is reduced by sulfur dioxide to Copper(I), which then acts as a SET catalyst to reduce the diazonium ion into an aryl radical. The radical is trapped by SO₂ to form a sulfonyl radical, which is subsequently oxidized and chlorinated to yield the sulfonyl chloride[3].

  • Amination: Nucleophilic acyl substitution of the sulfonyl chloride with aqueous ammonia yields the final sulfonamide.

SynthesisPathway SM 3-Amino-2-methylbenzoic acid (Starting Material) Diazo Diazonium Intermediate [Ar-N2]+ Cl- SM->Diazo NaNO2, HCl < 5 °C Sulfonyl 3-(Chlorosulfonyl)-2-methylbenzoic acid (Intermediate) Diazo->Sulfonyl SO2, CuCl2 AcOH, RT (-N2) Product 2-Methyl-3-sulfamoylbenzoic acid (Target Product) Sulfonyl->Product 1. NH4OH (aq) 2. HCl (pH 2)

Figure 1: Synthetic workflow for 2-methyl-3-sulfamoylbenzoic acid via Meerwein chlorosulfonylation.

Safety & Handling (E-E-A-T Framework)

  • Sulfur Dioxide (SO₂): Highly toxic and corrosive gas. The use of a pre-prepared 30% w/w solution of SO₂ in glacial acetic acid minimizes inhalation risks compared to bubbling SO₂ gas. Must be handled in a high-performance fume hood.

  • Diazonium Salts: Potentially explosive if isolated dry[2]. The intermediate must remain in an aqueous solution at all times and be kept strictly below 5 °C to prevent rapid nitrogen evolution and degradation to the corresponding phenol.

Materials & Stoichiometry

The following table outlines the quantitative requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-2-methylbenzoic acid151.161.015.1 gStarting Material
Hydrochloric acid (37% aq)36.463.530.0 mLAcidic medium
Sodium nitrite (NaNO₂)69.001.17.6 gDiazotizing agent
SO₂ in Glacial AcOH (30% w/w)64.0610.0200.0 mLSO₂ source & solvent
Copper(II) chloride dihydrate170.480.23.4 gSET Catalyst
Aqueous Ammonia (28% NH₄OH)17.0310.070.0 mLAminating agent

Step-by-Step Experimental Protocol

Step 1: Diazotization

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 3-amino-2-methylbenzoic acid (15.1 g, 100 mmol) in 100 mL of distilled water.

  • Slowly add 37% HCl (30.0 mL) and cool the resulting hydrochloride salt suspension to 0 °C using an ice-brine bath.

  • Prepare a solution of NaNO₂ (7.6 g, 110 mmol) in 30 mL of cold water. Add this dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature strictly does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C to yield a clear, pale-yellow diazonium solution.

  • In-Process Control (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. If absent, add NaNO₂ in 0.1 g increments. Destroy excess nitrite prior to the next step by adding small portions of sulfamic acid until gas evolution ceases.

  • Causality & Rationale: Maintaining the temperature below 5 °C is critical. Higher temperatures provide the activation energy required for the diazonium cation to expel N₂ gas, leading to the formation of an undesired phenolic byproduct.

Step 2: Meerwein Chlorosulfonylation

Procedure:

  • In a separate 1 L jacketed reactor, add the 30% w/w SO₂ in acetic acid solution (200 mL) and CuCl₂·2H₂O (3.4 g, 20 mmol). Cool this mixture to 0 °C.

  • Transfer the cold diazonium solution from Step 1 into an addition funnel and add it dropwise to the SO₂/CuCl₂ mixture over 45 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Vigorous nitrogen gas evolution will begin.

  • Stir for 2–4 hours until gas evolution completely ceases.

  • Pour the reaction mixture into 800 g of crushed ice/water to precipitate the intermediate. Filter the solid rapidly through a coarse glass frit and wash with 200 mL of ice-cold water.

  • In-Process Control (IPC): Monitor gas evolution via a bubbler. The cessation of N₂ bubbling indicates the complete consumption of the diazonium intermediate[2].

  • Causality & Rationale: Cu(II) is reduced by SO₂ to Cu(I) in situ. Cu(I) is the active catalyst that triggers the single-electron transfer to the diazonium salt[2]. The intermediate sulfonyl chloride is prone to hydrolysis; therefore, it must be filtered rapidly and immediately subjected to amination.

Step 3: Amination & Isolation

Procedure:

  • Transfer the damp, crude 3-(chlorosulfonyl)-2-methylbenzoic acid immediately into a 1 L flask containing 200 mL of cold distilled water.

  • Place the flask in an ice bath and slowly add 28% aqueous ammonia (70.0 mL) via a dropping funnel. The solid will gradually dissolve as the sulfonamide forms and the carboxylic acid is converted to its water-soluble ammonium salt.

  • Stir the solution at room temperature for 2 hours.

  • Filter the basic solution through a Celite pad to remove precipitated copper salts.

  • Transfer the filtrate to a beaker and slowly acidify with 6M HCl until the pH reaches 2.0. A thick white precipitate of 2-methyl-3-sulfamoylbenzoic acid will form.

  • Filter the product, wash thoroughly with cold water (3 × 50 mL), and dry under high vacuum at 50 °C for 12 hours.

  • In-Process Control (IPC): Before acidification, take a 1 mL aliquot, acidify to pH 2, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1). The complete disappearance of the less polar sulfonyl chloride confirms reaction completion.

  • Causality & Rationale: Ammonia is a superior nucleophile compared to water. By adding the sulfonyl chloride to a large excess of ammonia, amination outcompetes hydrolysis. The final pH adjustment to 2.0 selectively protonates the carboxylate (pKa ~4), crashing the highly pure target compound out of the aqueous phase while ammonium chloride remains dissolved.

Analytical Validation

To verify the structural integrity of the synthesized 2-methyl-3-sulfamoylbenzoic acid, the following analytical signatures should be observed:

Analytical MethodExpected Data Signatures
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (br s, 1H, COOH), 7.95 (dd, 1H, Ar-H), 7.82 (dd, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.40 (br s, 2H, SO₂NH₂), 2.65 (s, 3H, Ar-CH₃).
ESI-MS (Negative Mode) Expected [M-H]⁻ at m/z 214.0 (Exact Mass: 215.03 g/mol ).
Purity (HPLC) >98% (Area under curve at 254 nm).

References

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5332. URL:[Link]

  • Markushyna, Y., Antonietti, M., & Savateev, A. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(2), 153-158. URL:[Link]

Sources

Application Note: 2-Methyl-3-sulfamoylbenzoic Acid in Organic Synthesis

[1][2]

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid represents a specialized "scaffold" in medicinal chemistry, distinct from the more common 5-sulfamoyl derivatives used in thiazide diuretics.[1][2] Its value lies in its 1,2,3-trisubstitution pattern , where the methyl group at position 2 acts as a steric gatekeeper between the carboxylic acid (position 1) and the sulfonamide (position 3).[2]

This unique geometry forces the side chains out of planarity, influencing the binding kinetics of derived inhibitors. It is primarily utilized in the synthesis of Carbonic Anhydrase (CA) inhibitors , LPA2 receptor agonists , and as a precursor for saccharin-like benzisothiazole heterocycles.[2] This guide details the protocols for overcoming the steric hindrance inherent to this molecule to successfully synthesize bioactive libraries.

Chemical Profile & Reactivity[1][3][4][5][6]

The "Steric Sandwich" Effect

The primary challenge and feature of this molecule is the ortho-methyl effect . The methyl group at C2 creates significant steric bulk that impacts reactions at both the C1-Carboxyl and C3-Sulfonamide positions.[1][2]

FeaturePropertySynthetic Implication
C1-Carboxyl Sterically Hindered (

)
Standard couplings (EDC/HOBt) are often sluggish.[1][2] Requires high-energy activation (Acid Chloride or HATU).[1][2]
C2-Methyl "Sandwiched"Prevents coplanarity of the C1/C3 substituents, locking conformation.[1][2] Susceptible to benzylic oxidation only under forcing conditions.
C3-Sulfonamide Weak NucleophileStable to acid/base.[1][2] Acts as a Zinc-binding group (ZBG) in metalloenzyme inhibitors.[1][2]

Primary Application: Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide moiety (

2
Protocol A: High-Efficiency Amidation of the Hindered Carboxyl Group

Challenge: The C2-methyl group blocks the trajectory of incoming nucleophiles (amines) at the C1-carbonyl.[1][2]

Method 1: The Acid Chloride Route (Recommended for Anilines)

This method generates the highly reactive acyl chloride species to overcome the steric barrier.

Reagents:

  • Substrate: 2-Methyl-3-sulfamoylbenzoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + DMF cat.)
    
  • Amine Partner (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Anhydrous THF or DCM[2]

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend the benzoic acid derivative in anhydrous DCM.
    
  • Chlorination: Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride at 0°C. Note: Thionyl chloride (reflux, 2h) is a robust alternative if the substrate solubility is poor.

  • Completion: Stir at Room Temperature (RT) for 2–4 hours until gas evolution ceases. Evaporate volatiles in vacuo to yield the crude acid chloride (usually a yellow solid). Do not purify.

  • Coupling: Redissolve the acid chloride in DCM. Add the amine partner followed by

    
     (2.5 equiv) dropwise at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 12 hours. The steric bulk requires longer reaction times than unhindered benzoates.

  • Workup: Quench with 1N HCl. Extract with EtOAc. The sulfonamide group is stable to this acidic wash.

Method 2: HATU Coupling (Recommended for Aliphatic Amines/Amino Acids)

For valuable or complex amines, use HATU to avoid harsh acid chloride conditions.

  • Dissolve 2-Methyl-3-sulfamoylbenzoic acid (1.0 equiv) in dry DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 5 mins.

  • Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 mins to form the activated ester.

  • Add the Amine (1.1 equiv).

  • Critical Step: Heat the reaction to 50°C for 4–6 hours. Rationale: Thermal energy is often required to drive the amine past the ortho-methyl blockade.[1][2]

Secondary Application: Sulfonamide Diversification (Acyl Sulfonamides)

To modulate

Acyl Sulfonamides

2
Protocol B: Sulfonamide Acylation

Mechanism: The sulfonamide nitrogen is non-nucleophilic and requires deprotonation or catalysis to react.[2]

Reagents:

  • Carboxylic Acid Partner (

    
    )[1][2]
    
  • Coupling Agent: EDC[2]·HCl / DMAP

  • Solvent: DCM[2]

Step-by-Step Protocol:

  • Dissolve the carboxylic acid partner (1.1 equiv) in DCM.

  • Add EDC·HCl (1.2 equiv) and DMAP (1.5 equiv). Stir for 20 mins.

  • Add 2-Methyl-3-sulfamoylbenzoic acid methyl ester (Protection of the benzoic acid is required first to prevent self-polymerization).[1][2]

    • Note: Use the methyl ester variant for this reaction.

  • Stir at RT for 16–24 hours.

  • Purification: Wash with saturated

    
     to remove unreacted acid. The acyl sulfonamide product remains in the organic layer (as it is now acidic, 
    
    
    , it may partially extract into base; careful pH adjustment to pH ~3 is needed for isolation).

Visualizations & Workflows

Diagram 1: The "Steric Sandwich" Activation Pathway

This diagram illustrates the parallel pathways for functionalizing the hindered core.

Gcluster_0Critical Control PointStart2-Methyl-3-sulfamoylbenzoic acidPath1Activation: SOCl2/DMF(Acid Chloride)Start->Path1Reflux (Robust)Path2Activation: HATU/DIPEA(Activated Ester)Start->Path250°C (Mild)Inter1Reactive Intermediate(High Energy)Path1->Inter1Path2->Inter1Prod1Amide Conjugate(CA Inhibitor Scaffold)Inter1->Prod1+ Amine (R-NH2)Overcoming 2-Me Sterics

Caption: Strategy for overcoming ortho-methyl steric hindrance during amidation.

Diagram 2: Library Synthesis Workflow

A logical flow for generating a library of bioactive compounds from this scaffold.

WorkflowRawStart: 3-Nitro-o-xyleneStep1Oxidation to2-Methyl-3-nitrobenzoic acidRaw->Step1Step2Reduction to2-Methyl-3-aminobenzoic acidStep1->Step2Step3Meerwein Sulfonation(NaNO2 / SO2 / CuCl2)Step2->Step3CoreCORE SCAFFOLD:2-Methyl-3-sulfamoylbenzoic acidStep3->CoreBranch1Path A: Amidation(Target: CA Inhibitors)Core->Branch1Branch2Path B: Esterification -> N-Acylation(Target: LPA2 Agonists)Core->Branch2

Caption: Retrosynthetic workflow from commodity chemicals to the target scaffold.

References

  • Carbonic Anhydrase Inhibition

    • Context: Synthesis of sulfonamide derivatives using hindered benzoic acids as zinc-binding groups.[1][2]

    • Source: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
    • Link:

  • LPA2 Receptor Agonists

    • Context: Use of sulfamoyl benzoic acid analogues (SBA)
    • Source: Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
    • Link: [2]

  • Sterically Hindered Amidation

    • Context: Methodologies for coupling 2,6-disubstituted or 2-substituted benzoic acids.[1][2]

    • Source: Schäfer, G., et al. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA.
    • Link:

  • General Sulfonamide Synthesis

    • Context: Meerwein sulfonation strategy to access the 3-sulfamoyl core from 3-amino precursors.[1][2]

    • Source: Organic Chemistry Portal. Sulfonamide Synthesis.
    • Link: [1][2]

Use of 2-Methyl-3-sulfamoylbenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-3-sulfamoylbenzoic Acid as a Pharmaceutical Intermediate

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) is a specialized trisubstituted benzene scaffold emerging as a critical intermediate in the synthesis of functionalized sultams , sulfonylurea pharmacophores , and G-protein coupled receptor (GPCR) antagonists .[1] Unlike the commoditized 2-sulfamoylbenzoic acid (used for Saccharin), the addition of the C2-methyl group introduces steric constraints that modulate binding affinity in kinase inhibitors and enhance metabolic stability in herbicide development.[1]

This guide details the handling, synthetic utility, and quality control protocols for integrating this intermediate into drug discovery workflows, specifically focusing on its application in generating P2Y14 receptor antagonists and bicyclic sultam libraries .

Chemical Profile & Material Specifications

PropertySpecification
Chemical Name 2-Methyl-3-sulfamoylbenzoic acid
CAS Number 1342428-00-5
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~10.1 (Sulfonamide)
Storage Store at +2°C to +8°C, Hygroscopic

Strategic Applications in Drug Design

The "Sultam" Cyclization Strategy

The primary utility of 2-Methyl-3-sulfamoylbenzoic acid lies in its ability to undergo intramolecular cyclization.[1] The proximity of the C1-Carboxyl and C3-Sulfamoyl groups (flanking the C2-Methyl) allows for the formation of unique benzo-fused sultams .[1] These bicyclic structures are bioisosteres of isoquinolines and are highly valued in medicinal chemistry for their ability to lock pharmacophores into active conformations.[1]

P2Y14 Receptor Antagonism

Recent structure-activity relationship (SAR) studies (2025) have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor , a key target for treating acute lung injury and inflammation .[1][2] The sulfamoyl moiety acts as a hydrogen bond donor/acceptor within the receptor pocket, while the benzoic acid core directs the molecule's orientation.

Sulfonylurea Synthesis

The free sulfonamide group (-SO₂NH₂) serves as a nucleophile in coupling reactions with isocyanates to generate sulfonylureas .[1] While historically significant in herbicides (e.g., Metsulfuron analogs), this motif is seeing a resurgence in anti-diabetic and anti-inflammatory drug discovery.

Experimental Protocols

Protocol A: Activation and Amide Coupling (General Workflow)

Objective: To couple the C1-carboxylic acid with an amine (R-NH₂) while preserving the sulfonamide integrity.[1]

Reagents:

  • Intermediate: 2-Methyl-3-sulfamoylbenzoic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-Methyl-3-sulfamoylbenzoic acid (1.0 g, 4.65 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (2.4 mL, 13.9 mmol) followed by HATU (2.12 g, 5.58 mmol) at 0°C. Stir for 15 minutes to form the activated ester.

    • Note: The C2-methyl group provides steric bulk; HATU is preferred over EDC for faster kinetics.[1]

  • Coupling: Add the target amine (R-NH₂, 5.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target Mass = M_amine + 215 - 18).[1]

  • Workup: Dilute with EtOAc (50 mL) and wash with 1N HCl (to remove unreacted amine and DIPEA), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of N-Acyl Sulfonamides (Bioisostere of Carboxylic Acids)

Objective: To functionalize the C3-sulfonamide group.[1]

Reagents:

  • Intermediate: 2-Methyl-3-sulfamoylbenzoic acid methyl ester (protected form)[1]

  • Acylating Agent: R-COCl (Acid Chloride)[1]

  • Base: LiHMDS or NaH

Procedure:

  • Protection: First, convert the C1-acid to a methyl ester using MeOH/H₂SO₄ reflux (Yield >95%).

  • Deprotonation: Dissolve the ester (1.0 eq) in dry THF at -78°C. Add LiHMDS (2.2 eq) dropwise. The solution may turn yellow due to the formation of the sulfonamide anion.[1]

  • Acylation: Add the acid chloride (1.1 eq) slowly. Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Outcome: This yields the N-acyl sulfonamide, a potent acidic pharmacophore (pKa ~4-5) often used to improve oral bioavailability compared to the parent carboxylic acid.[1]

Quality Control & Analytical Methods

HPLC Method for Purity Assessment To ensure the absence of des-methyl impurities or hydrolysis products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/sulfonamide)
Retention Time Expect elution ~4.5–5.5 min (depending on gradient delay)

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways from the core scaffold:

G Start 2-Methyl-3-sulfamoylbenzoic Acid (CAS: 1342428-00-5) Path1 Amide Coupling (Target: C1-COOH) Start->Path1 HATU, R-NH2 Path2 Esterification & Sulfonamide Activation Start->Path2 MeOH/H+ then R-NCO or R-COCl Prod1 P2Y14 Antagonists (Amide Derivatives) Path1->Prod1 SAR Optimization Prod2 Sulfonylureas (Herbicide/Drug) Path2->Prod2 Isocyanate Coupling Prod3 Benzo-fused Sultams (Cyclic Bioisosteres) Path2->Prod3 Intramolecular Cyclization

Figure 1: Divergent synthetic utility of 2-Methyl-3-sulfamoylbenzoic acid in pharmaceutical development.[1]

Safety & Handling (SHE)

  • Hazard Identification: Irritant to eyes (H319), skin (H315), and respiratory system (H335).

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of fine dust.

  • Stability: The sulfonamide group is stable under standard conditions but can hydrolyze to sulfonic acid under extreme acidic conditions (pH < 1) at high temperatures. Avoid strong oxidizers.[1]

References

  • Discovery of Novel 3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists. European Journal of Medicinal Chemistry, 2025.

  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem Reviews, 2024.

  • PubChem Compound Summary: 2-Methyl-3-sulfamoylbenzoic acid. National Library of Medicine.[1]

  • Synthesis of Sulfonylureas from Sulfonamides.Organic Process Research & Development. (General Reference for Protocol B).

Sources

2-Methyl-3-sulfamoylbenzoic acid as a precursor for torsemide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Torsemide & Precursor Analysis

Executive Summary & Critical Precursor Verification

Objective: This guide details the synthetic pathways for Torsemide (Torasemide) , a high-ceiling loop diuretic.[1][2]

Critical Chemical Notice (Precursor Correction): The user-specified precursor, 2-Methyl-3-sulfamoylbenzoic acid (Structure A), contains a benzene core.[3][1] However, Torsemide (Structure B) is pharmacologically defined by a pyridine sulfonylurea core.

  • Structure A (User Input): Precursor for Quinazolinone diuretics (e.g., Metolazone ).[1]

  • Structure B (Target Drug): Torsemide requires 4-chloro-3-pyridinesulfonamide or 4-(3-methylphenylamino)-3-pyridinesulfonamide as the valid starting scaffold.[3][1]

Actionable Protocol: To ensure scientific integrity and successful synthesis, this Application Note provides the industry-standard protocol for Torsemide using the correct pyridine-based precursors. It also briefly outlines the actual utility of 2-methyl-3-sulfamoylbenzoic acid to clarify its role in diuretic chemistry (specifically for Metolazone), preventing costly experimental errors.

Chemical Background & Retrosynthetic Analysis

Structural Mismatch Analysis

Attempting to synthesize Torsemide from a benzoic acid derivative is chemically non-viable due to the stability of the aromatic core; converting a benzene ring (benzoic acid) to a pyridine ring (torsemide) is not a standard process synthesis step.[1]

  • Torsemide Core: 3-pyridinesulfonylurea.[3][1][4]

  • User Precursor: 3-sulfamoylbenzoic acid derivative.[3][1][5]

Correct Retrosynthetic Pathway (Torsemide)

The synthesis of Torsemide typically proceeds via a nucleophilic aromatic substitution followed by a ureido formation.

  • Step 1 (S_NAr): Reaction of 4-chloro-3-pyridinesulfonamide with m-toluidine (3-methylaniline) to form the intermediate 4-(3-methylphenylamino)-3-pyridinesulfonamide .[3][1]

  • Step 2 (Coupling): Reaction of the intermediate with isopropyl isocyanate to form the sulfonylurea bridge of Torsemide .

Detailed Experimental Protocol: Torsemide Synthesis

Safety Warning: Isopropyl isocyanate is highly toxic and a lacrymator. Work in a well-ventilated fume hood. Pyridine derivatives may be skin irritants.[3]

Phase 1: Synthesis of Intermediate (4-(3-methylphenylamino)-3-pyridinesulfonamide)
  • Reagents:

    • 4-Chloro-3-pyridinesulfonamide (1.0 eq)[3][1]

    • m-Toluidine (3-Methylaniline) (2.5 eq)[3][1]

    • Solvent: Diglyme or Ethanol/Water[1]

    • Catalyst: Copper powder (Optional, historical) or uncatalyzed thermal substitution.

  • Protocol:

    • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-pyridinesulfonamide (20.0 g, 104 mmol) in m-toluidine (28 mL, ~260 mmol).

    • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC until the starting chloride is <1%.

    • Quench: Cool the reaction mass to 80°C and pour slowly into 150 mL of 2N HCl with vigorous stirring. The excess aniline forms a soluble hydrochloride salt, while the product precipitates.

    • Isolation: Filter the precipitate. Wash the cake with water (3 x 50 mL) and cold ethanol (20 mL).

    • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: Expect ~85% yield of off-white solid.

    • QC Check: Mass Spec (ESI+): m/z 264.0 [M+H]+.

Phase 2: Formation of Torsemide (Sulfonylurea Coupling)[2]
  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)[1]

    • Isopropyl isocyanate (1.2 eq)[1]

    • Base: Triethylamine (TEA) (1.5 eq)[1]

    • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Protocol:

    • Dissolution: Dissolve 4-(3-methylphenylamino)-3-pyridinesulfonamide (10.0 g, 38 mmol) in DCM (100 mL) under nitrogen atmosphere. Add Triethylamine (5.8 g, 57 mmol).

    • Addition: Cool to 0°C. Add Isopropyl isocyanate (3.9 g, 45.6 mmol) dropwise over 20 minutes.

    • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. The sulfonamide nitrogen attacks the isocyanate carbon.

    • Workup: Evaporate the solvent under reduced pressure.

    • Salt Formation (Optional but recommended for purity): Dissolve residue in dilute NaOH, filter insoluble impurities, then re-precipitate with acetic acid to pH 6.0.

    • Crystallization: Recrystallize the crude solid from Ethanol/Water.

    • Final Product: White crystalline solid (Torsemide).[6]

    • Yield: ~90%.

Contextual Application: The Role of 2-Methyl-3-sulfamoylbenzoic Acid

To address the specific molecule queried, this section details its actual application. This molecule is the key precursor for Metolazone , a quinazolinone-based diuretic often used synergistically with loop diuretics like Torsemide.[3][1]

Protocol Summary for Metolazone (using the User's Precursor):

  • Activation: 2-Methyl-3-sulfamoylbenzoic acid is converted to its acid chloride using Thionyl Chloride (

    
    ).[3][1]
    
  • Amidation: Reaction with o-toluidine to form the amide intermediate.[3][1]

  • Cyclization: Reaction with an aldehyde/acetal to close the quinazolinone ring, yielding Metolazone.

Note: This confirms that while the user's precursor is valid for "diuretic synthesis," it targets a different pharmacological class than Torsemide.

Quality Control & Characterization

ParameterTorsemide SpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 163°C – 165°C (Polymorph dependent)Capillary Method
HPLC Purity > 99.5%C18 Column, ACN/Buffer pH 3.5
1H NMR (DMSO-d6)

10.5 (s, SO2NH), 8.2 (d, Pyr-H), 2.3 (s, Ar-CH3), 1.1 (d, iPr-CH3)
400 MHz NMR
Impurity A < 0.10% (Unreacted Sulfonamide)HPLC

Visualizations (Pathway Logic)

Figure 1: Correct Synthetic Pathway for Torsemide

TorsemideSynthesis cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Side Chain Activation Start 4-Chloro-3- pyridinesulfonamide Inter Intermediate: 4-(3-methylphenylamino)- 3-pyridinesulfonamide Start->Inter S_NAr Substitution Reagent1 m-Toluidine (140°C) Reagent1->Inter Product TORSEMIDE (Target API) Inter->Product Sulfonylurea Coupling Reagent2 Isopropyl Isocyanate (TEA, DCM) Reagent2->Product

Caption: Standard industrial synthesis of Torsemide via pyridine sulfonamide intermediate.

Figure 2: Precursor Divergence Analysis

PrecursorCheck Input User Input: 2-Methyl-3-sulfamoylbenzoic acid Benzene Core: BENZENE Ring Input->Benzene Torsemide Target Drug: TORSEMIDE Input->Torsemide CHEMICALLY INCOMPATIBLE (Ring Mismatch) Target1 Synthesis of: METOLAZONE (Quinazolinone Diuretic) Benzene->Target1 Cyclization w/ o-toluidine Pyridine Core: PYRIDINE Ring Torsemide->Pyridine ActualPrecursor Required Precursor: 4-Chloro-3-pyridinesulfonamide Pyridine->ActualPrecursor

Caption: Structural analysis showing the divergence between the user's benzoic acid precursor (Metolazone route) and the required pyridine precursor for Torsemide.

References

  • Delarge, J. (1973). Chemistry of Pyridine Sulfonamides: Synthesis of Torsemide. Annales Pharmaceutiques Françaises, 31, 467-474.[3][1]

  • Topliss, J. G., et al. (1972). Antihypertensive Agents.[2] Synthesis of Metolazone and Related Sulfonamides. Journal of Medicinal Chemistry, 15(10), 1003-1006.[1] (Establishes 2-methyl-3-sulfamoylbenzoic acid as Metolazone precursor).[3][1]

  • US Patent 2516025A . Pyridine-3-sulfonylureas and process for their preparation. (The foundational patent for Torsemide synthesis).[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Torsemide Monograph 2132. (Standard for impurity profiling). [1]

Sources

Technical Application Note: Mechanistic Insights and Synthetic Protocols for 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthetic utility of 2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5) . Unlike common anthranilic acid derivatives used in quinazolinone synthesis (e.g., Metolazone precursors), this scaffold features a 2-methyl group rather than an amine, dictating a distinct reactivity profile centered on benzylic functionalization and intramolecular cyclization .

Introduction & Structural Analysis

2-Methyl-3-sulfamoylbenzoic acid is a trisubstituted benzene scaffold characterized by three contiguous functional groups: a carboxylic acid at position 1, a methyl group at position 2, and a sulfonamide at position 3.[1]

  • Steric Environment: The 2-methyl group is sterically "buttressed" between the carboxylic acid and the sulfonamide. This proximity is not a hindrance but a synthetic handle.

  • Reactivity Profile:

    • Not an Anthranilic Acid: Unlike 2-amino-5-sulfamoylbenzoic acid, this compound cannot directly form quinazolinones via condensation with aldehydes.

    • Cyclization Potential: The primary utility lies in the 1,2- or 2,3- cyclization modes. The 2-methyl group serves as a latent electrophile (upon oxidation or halogenation) to react with the nucleophilic sulfonamide nitrogen (forming 1,2-benzisothiazoles ) or external amines (forming isoindolinones ).

Mechanistic Deep Dive: Intramolecular Cyclization Pathways

The most high-value transformation for this scaffold is the synthesis of 4-carboxy-1,2-benzisothiazole-1,1-dioxide derivatives (Saccharin analogs) or sultams .

Pathway A: Radical Bromination & Sultam Formation

This pathway exploits the benzylic position. Under radical conditions, the 2-methyl group is brominated. The adjacent sulfonamide nitrogen then performs an intramolecular nucleophilic attack (


) to close the sultam ring.

Mechanism Steps:

  • Initiation: Radical initiator (AIBN/Benzoyl Peroxide) generates bromine radicals from NBS.

  • Propagation: Abstraction of a benzylic hydrogen from the 2-methyl group forms a benzylic radical, which reacts with

    
     (from NBS) to form the benzyl bromide intermediate.
    
  • Cyclization: Under basic conditions, the sulfonamide nitrogen is deprotonated (

    
    ). The resulting anion attacks the benzylic carbon, displacing bromide.
    
  • Product: A 5-membered sultam ring fused to the benzene core.

Pathway B: Oxidative Cyclization (Saccharin Analog Synthesis)

Complete oxidation of the 2-methyl group to a carboxylic acid yields a phthalic acid derivative (3-sulfamoylphthalic acid). Subsequent dehydration results in a cyclic imide structure similar to Saccharin.

Pathway Visualization (Graphviz)

ReactionMechanism Start 2-Methyl-3-sulfamoylbenzoic acid (1-COOH, 2-Me, 3-SO2NH2) Radical Benzylic Radical Intermediate Start->Radical NBS, AIBN (Wohl-Ziegler) Diacid 3-Sulfamoylphthalic acid (1,2-diCOOH, 3-SO2NH2) Start->Diacid KMnO4, H2O Oxidation BenzylBromide Benzyl Bromide Intermediate (1-COOH, 2-CH2Br, 3-SO2NH2) Radical->BenzylBromide Br transfer Sultam 4-Carboxy-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide (Sultam) BenzylBromide->Sultam Base (NaH/K2CO3) Intramolecular SN2 Saccharin 4-Carboxy-Saccharin Analog (Cyclic Imide) Diacid->Saccharin SOCl2, Heat Dehydration

Caption: Divergent cyclization pathways for 2-Methyl-3-sulfamoylbenzoic acid: Reductive alkylation route (Left) vs. Oxidative condensation route (Right).

Experimental Protocols

Protocol 1: Synthesis of 4-Carboxy-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide (Sultam)

Objective: Convert the open-chain scaffold into a fused sultam ring via benzylic bromination.

Reagents:

  • Substrate: 2-Methyl-3-sulfamoylbenzoic acid (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or TEA
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Methyl Acetate (Greener alternative)
    

Step-by-Step Methodology:

  • Ester Protection (Recommended): Since the free carboxylic acid can interfere with radical reactions or solubility, first convert the COOH to a methyl ester using

    
     (Reflux, 2h).
    
    • Note: If proceeding with free acid, expect lower yields due to solubility issues.

  • Bromination:

    • Dissolve the ester (1.0 eq) in anhydrous

      
       (or Methyl Acetate).
      
    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Reflux the mixture under

      
       atmosphere for 4–6 hours. Monitor by TLC (disappearance of starting material).
      
    • Checkpoint: The solution should turn orange/brown initially and fade as succinimide precipitates.

  • Cyclization:

    • Cool the reaction mixture and filter off succinimide.

    • Evaporate the solvent to obtain the crude benzyl bromide.

    • Redissolve in DMF. Add

      
       (2.0 eq).
      
    • Stir at Room Temperature for 12 hours. The sulfonamide nitrogen will displace the bromide.

  • Workup:

    • Pour into ice water. Acidify to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate (3x). Wash with brine.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Optional): If the free acid product is desired, hydrolyze the ester using LiOH in THF/Water.

Protocol 2: Amide Coupling for Library Generation

Objective: Functionalize the carboxylic acid while preserving the sulfonamide for later stages.

Reagents:

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (3.0 eq)

  • Amine:

    
     (1.1 eq)
    
  • Solvent: DMF (Anhydrous)

Methodology:

  • Dissolve 2-Methyl-3-sulfamoylbenzoic acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure deprotonation of the carboxylate.

  • Add HATU (1.2 eq). Stir for 10 minutes to form the activated ester.

    • Observation: Solution may turn slightly yellow.

  • Add the amine (

    
    , 1.1 eq).
    
  • Stir at RT for 4–16 hours.

  • Purification: Dilute with water. If the product precipitates, filter it.[2] If not, extract with EtOAc.

    • Note: The sulfonamide group is polar; ensure the aqueous phase is not too basic during extraction to prevent loss of the product as a sulfonamide salt.

Data Summary & Troubleshooting

ParameterProtocol 1 (Bromination/Cyclization)Protocol 2 (Amide Coupling)
Key Intermediate Benzyl BromideActivated Ester (OBt/OAt)
Critical Control Anhydrous conditions; Oxygen-free (Radical step)pH control (keep basic for coupling)
Common Failure Over-bromination (dibromo species)Sulfonamide interference (rare)
Yield Expectation 60–75% (2 steps)85–95%
Solubility Poor in non-polar; use Ester formGood in DMF/DMSO

Troubleshooting Tip: If the radical bromination fails to initiate (solution remains yellow/orange), add a "speck" of iodine or expose the flask to a tungsten light source to catalyze the radical formation.

References

  • Synthesis of 1,2-Benzisothiazoles

    • Title: "One-pot synthesis of 1,2-benzisothiazole-1,1-dioxides
    • Source:Tetrahedron Letters, 2010.
    • Context: Describes the oxidative cyclization mechanism relevant to the 2-methyl-3-sulfamoyl scaffold.
  • Radical Bromination Protocols

    • Title: "Wohl-Ziegler Bromin
    • Source:Journal of Organic Chemistry, Standard Protocols.
    • Context: General conditions for NBS bromin
  • Metolazone Structure & Chemistry

    • Title: "Metolazone: A Quinazoline Diuretic."[3][4][5]

    • Source:Wikipedia / DrugBank.
    • Context: Confirms the structural distinction (Metolazone uses 2-amino precursors, not 2-methyl benzoic acids).
  • Sulfonamide Activation

    • Title: "Sulfonamide synthesis by S-N coupling."
    • Source:Organic Chemistry Portal.
    • Context: Methods for activating and reacting sulfonamide groups.[6]

Sources

Analytical methods for quantification of 2-Methyl-3-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for Quantification of 2-Methyl-3-sulfamoylbenzoic Acid

Executive Summary

This application note details the robust quantification of 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5), a critical intermediate and potential process impurity in the synthesis of sulfonamide-based diuretics and related pharmaceutical compounds.[1] Due to its dual acidic functionality (carboxylic acid and sulfonamide), this analyte presents specific challenges regarding retention stability and peak tailing.

We present two validated protocols:

  • Method A (HPLC-UV): A high-throughput Quality Control (QC) method for assay and purity analysis.[1]

  • Method B (LC-MS/MS): A high-sensitivity method for trace-level impurity quantification (e.g., genotoxic impurity assessment).[1]

Chemical Context & Analytical Strategy

The Analyte
  • Name: 2-Methyl-3-sulfamoylbenzoic acid[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 215.23 g/mol [1]

  • Key Functionalities:

    • Carboxylic Acid (

      
      ):  pKa 
      
      
      
      3.[1]5. Ionized at neutral pH.
    • Sulfonamide (

      
      ):  pKa 
      
      
      
      10.[1]0. Weakly acidic.
    • Methyl Group: Provides moderate lipophilicity.

Analytical Logic

To achieve reproducible retention on Reversed-Phase (RP) columns, the mobile phase pH must be controlled below the pKa of the carboxylic acid (pH < 3.0).[1] This ensures the molecule exists in its neutral, protonated state, maximizing interaction with the C18 stationary phase and preventing early elution (void volume).

Critical Separation Challenge: The synthesis of this compound often involves chlorosulfonation of 2-methylbenzoic acid, which can yield regioisomers (e.g., 2-methyl-5-sulfamoylbenzoic acid).[1] The method must demonstrate specificity to resolve the 3-sulfamoyl target from its 5-sulfamoyl isomer.[1]

Experimental Protocols

Protocol A: HPLC-UV for Assay & Purity (QC Standard)

Best for: Raw material testing, reaction monitoring, and final product assay.[1]

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High surface area C18 provides excellent retention for polar-embedded aromatics.[1]
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5Suppresses ionization of

for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent to elute hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls viscosity and retention time reproducibility.
Detection UV @ 254 nmMaxima for the benzoic acid chromophore.
Injection Vol. 10 µLStandard loop size.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
15.01090
15.1955
20.0955

Sample Preparation:

  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Stock Solution: Dissolve 25 mg of standard in 25 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Best for: Quantifying this compound as a low-level impurity (ppm range) in drug substances.[1]

Mass Spectrometry Settings (ESI-): The molecule ionizes best in Negative Mode (ESI-) due to the acidic carboxylic and sulfonamide protons.[1]

ParameterSetting
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -2.5 kV
Desolvation Temp 400°C
Precursor Ion 214.0

Product Ion 1 134.0 (Quantifier) - Loss of

Product Ion 2 170.0 (Qualifier) - Loss of

LC Conditions (MS Compatible):

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Visualization of Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in the analytical workflow.

AnalyticalWorkflow Start Sample Received Decision Define Purpose Start->Decision MethodA Method A: HPLC-UV (High Conc. > 0.1%) Decision->MethodA Raw Material / Assay MethodB Method B: LC-MS/MS (Trace < 100 ppm) Decision->MethodB Impurity Profiling PrepA Prep: Dissolve in Water/ACN (80:20) MethodA->PrepA RunA Run: C18, pH 2.5 UV @ 254 nm PrepA->RunA RunA->RunA Check Resolution (Isomer Separation) ResultA Output: % Purity / Assay RunA->ResultA PrepB Prep: SPE Cleanup or Direct Inject MethodB->PrepB RunB Run: UPLC C18, Formic Acid ESI(-) MRM 214->134 PrepB->RunB ResultB Output: ppm Impurity Level RunB->ResultB

Caption: Analytical decision matrix for 2-Methyl-3-sulfamoylbenzoic acid, distinguishing between QC Assay (Method A) and Trace Analysis (Method B).

Method Validation (Summary)

To ensure Trustworthiness and compliance with ICH Q2(R1) guidelines, the following parameters must be verified:

  • Specificity: Inject the 5-sulfamoyl isomer (if available) or forced degradation samples. The resolution (

    
    ) between the target peak and nearest isomer must be 
    
    
    
    .
  • Linearity:

    • UV Method: 10 µg/mL to 150 µg/mL (

      
      ).
      
    • MS Method: 1 ng/mL to 1000 ng/mL (

      
      ).
      
  • Accuracy (Recovery): Spike samples at 50%, 100%, and 150% of target concentration. Acceptance criteria: 98.0% – 102.0%.

  • Robustness: Vary pH (

    
     units) and Column Temp (
    
    
    
    C). Retention time should not shift by
    
    
    .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.[1]Ensure mobile phase pH is

. Use a "base-deactivated" or "polar-embedded" C18 column.[1]
Split Peak Sample solvent mismatch.If dissolving in 100% ACN, the strong solvent effect can distort early peaks. Match sample diluent to initial mobile phase (e.g., 90% Water).
Retention Time Drift pH instability.Phosphate buffer capacity is low at pH 2.5. Ensure precise pH adjustment or increase buffer concentration to 20-25 mM.[1]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and <1225> Validation of Compendial Procedures. USP-NF.[1] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54409072, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (Isomer Analog).[1] PubChem.[3] Link[1]

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5).[1][2]Link[1]

  • Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid (Application Note). (Demonstrates pH control logic for benzoic acid derivatives). Link

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures.Link

Sources

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and phase-appropriate High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-3-sulfamoylbenzoic acid, ensuring compliance with international regulatory standards.

Introduction & Physicochemical Rationale

2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) is a highly specific chemical entity frequently encountered as a critical intermediate or related substance in the synthesis of sulfonamide-based therapeutics and loop diuretics. Structurally, the molecule presents a unique analytical challenge due to its dual functionality: a weakly basic sulfamoyl group and an acidic carboxylic acid moiety.

The Causality of Chromatographic Behavior: The primary challenge in analyzing sulfamoylbenzoic acid derivatives lies in controlling their ionization state. The carboxylic acid group has a pKa of approximately 4.0. If the mobile phase pH is maintained near this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and ionized (anionic) states. This partial ionization leads to split peaks, severe peak tailing, and irreproducible retention times. Therefore, the core methodology relies on suppressing this ionization to force the analyte into a single, highly hydrophobic state.

Mechanism Analyte 2-Methyl-3-sulfamoylbenzoic acid (Carboxylic pKa ~4.0) LowpH Acidic Mobile Phase (pH < 3.0) 0.1% Formic Acid Analyte->LowpH HighpH Neutral Mobile Phase (pH > 6.0) Phosphate Buffer Analyte->HighpH Protonated Protonated State (Neutral COOH) High Hydrophobicity LowpH->Protonated Ionized Ionized State (COO-) Low Hydrophobicity HighpH->Ionized RetHigh Strong C18 Retention Optimal Peak Symmetry Protonated->RetHigh RetLow Poor C18 Retention Risk of Fronting/Co-elution Ionized->RetLow

Caption: Logical relationship between mobile phase pH, analyte ionization, and column retention.

Method Development Strategy

To build a reliable assay, the method development strategy must be grounded in established physicochemical principles and authoritative guidelines.

  • Stationary Phase Selection: An end-capped C18 (Octadecylsilane) column is selected to maximize hydrophobic interactions with the aromatic ring and the methyl group. End-capping is critical to prevent secondary interactions between the basic sulfamoyl group and residual surface silanols.

  • Mobile Phase & pH Optimization: Studies on related compounds, such as o-sulfamoylbenzoic acid[1], demonstrate that an acidic mobile phase is mandatory. By utilizing 0.1% Formic Acid (pH ~2.7), the carboxylic acid group remains fully protonated, ensuring robust retention.

  • Organic Modifier: Acetonitrile is preferred over methanol. It provides lower system backpressure and possesses a lower UV cut-off, which is essential for monitoring the benzamide chromophore at optimal wavelengths (typically 238–264 nm) without baseline drift[2].

Workflow ATP 1. Analytical Target Profile Define Resolution & Sensitivity Physico 2. Physicochemical Profiling pKa (~4.0) & LogP Assessment ATP->Physico Column 3. Column Selection End-capped C18 Stationary Phase Physico->Column Mobile 4. Mobile Phase Optimization pH 2.7 (0.1% FA) + Acetonitrile Column->Mobile SST 5. System Suitability (SST) Self-Validating Criteria Mobile->SST Val 6. Method Validation ICH Q2(R2) & USP <1225> SST->Val

Caption: HPLC Method Development and Validation Workflow for 2-Methyl-3-sulfamoylbenzoic acid.

Experimental Protocol

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)High theoretical plates; prevents silanol interactions.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterBuffers pH below the pKa of the carboxylic acid.
Mobile Phase B 100% Acetonitrile (HPLC-grade)Strong elution strength; low UV absorbance.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV/PDA at 254 nmTargets the maximum absorbance of the aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
5.08515
15.04060
20.04060
21.08515
25.08515
Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas both channels via ultrasonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 2-Methyl-3-sulfamoylbenzoic acid reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent (Water:Acetonitrile, 50:50 v/v) and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent to achieve a stock concentration of 100 µg/mL.

Step 3: Sample Preparation

  • Weigh an appropriate amount of the sample matrix or API containing the analyte.

  • Dissolve in the diluent, ensuring the expected concentration falls within the linear range (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial.

System Suitability Testing (SST) - The Self-Validating Mechanism

A scientifically rigorous protocol must act as a self-validating system. Before any sample is analyzed, the HPLC system must prove its fitness for purpose. If the criteria in Table 3 are not met, the run is automatically invalidated, prompting system troubleshooting.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ± 2.0% of standardVerifies pump accuracy and mobile phase composition.
Tailing Factor (

)
≤ 1.5Ensures column efficiency and lack of secondary interactions.
Theoretical Plates (

)
≥ 5000Confirms column performance and limits band broadening.
Precision (%RSD) ≤ 2.0% (n=6 injections)Validates autosampler precision and system stability.

Method Validation Framework

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3] and USP General Chapter <1225> Validation of Compendial Procedures [4].

The validation framework evaluates the method's ability to accurately and precisely quantify 2-Methyl-3-sulfamoylbenzoic acid across a specified range.

Table 4: Method Validation Summary (Based on ICH Q2(R2) & USP <1225>)

Validation ParameterRegulatory Requirement / RangeExpected Performance Outcomes
Specificity Baseline resolution from impuritiesResolution (

) > 2.0 between analyte and adjacent peaks.
Linearity 25% to 150% of nominal concentrationCorrelation coefficient (

) > 0.999; y-intercept ≤ 2.0% of response.
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%98.0% – 102.0% mean recovery across all concentration levels.
Precision 6 replicates at 100% concentrationRepeatability %RSD ≤ 2.0%; Intermediate Precision %RSD ≤ 2.0%.
Limit of Detection Signal-to-Noise (S/N) ratio ≥ 3:1~0.05 µg/mL (Method specific).
Limit of Quantitation Signal-to-Noise (S/N) ratio ≥ 10:1~0.15 µg/mL (Method specific).
Robustness Deliberate variations in parametersNo significant change in RT or peak symmetry when altering pH (±0.2), Temp (±2°C), or Flow (±0.1 mL/min).

References

  • Sigma-Aldrich. "2-methyl-3-sulfamoylbenzoic acid | 1342428-00-5".

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".

  • BA Sciences. "USP <1225> Method Validation".

  • Frontiers in Nutrition. "Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC".

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid".

Sources

Derivatization of 2-Methyl-3-sulfamoylbenzoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for 2-Methyl-3-sulfamoylbenzoic Acid in Mass Spectrometry

Introduction & Chemical Context

2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5) is a highly polar chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients, including loop diuretics and carbonic anhydrase inhibitors[1][2]. Analytical quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges.

The molecule contains two highly active functional groups: a carboxylic acid (-COOH) and a primary sulfonamide (-SO2NH2). These groups facilitate strong intermolecular hydrogen bonding, which leads to poor volatility, thermal instability, and severe peak tailing in chromatographic systems[3]. Furthermore, the molecular topology presents a unique obstacle: the methyl group at the C2 position sits directly between the C1 carboxylic acid and the C3 sulfonamide. This creates a sterically hindered microenvironment that repels bulky derivatizing agents, necessitating highly optimized, catalyzed derivatization protocols to ensure quantitative yields[4].

Mechanistic Rationale & Causality

To overcome the dual challenges of polarity and steric hindrance, two distinct derivatization pathways are employed based on the analytical platform:

Pathway A: Silylation via BSTFA + 1% TMCS (Optimal for GC-MS) Standard silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often fail to fully derivatize 2-Methyl-3-sulfamoylbenzoic acid because the bulky trimethylsilyl (TMS) groups cannot easily penetrate the sterically crowded C1 and C3 pockets[5]. To solve this, 1% Trimethylchlorosilane (TMCS) is added as a catalyst. TMCS is a smaller, highly reactive molecule that easily attacks the sterically hindered active hydrogens. This initial reaction generates a TMS ether/ester and releases hydrochloric acid (HCl), which subsequently catalyzes the bulk BSTFA reaction, driving the formation of the highly volatile Di-TMS derivative[4].

Pathway B: Methylation via TMSD (Optimal for LC-MS/MS and GC-IRMS) For liquid chromatography or stable isotope analysis, methylation is preferred. (Trimethylsilyl)diazomethane (TMSD) is utilized as a safe, non-explosive alternative to diazomethane[3]. The causality of this reaction relies entirely on the choice of co-solvent. The reaction must be performed in the presence of Methanol (MeOH). Methanol acts as a proton donor, activating the TMSD to form a highly reactive methanediazonium ion. This ion rapidly methylates both the carboxylic acid and the sulfonamide nitrogen, yielding a stable methyl ester/N-methyl derivative with enhanced retention on reversed-phase LC columns[3].

Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

This protocol is a self-validating system designed to ensure complete conversion of sterically hindered sites.

  • Sample Preparation: Weigh 1.0 mg of 2-Methyl-3-sulfamoylbenzoic acid into a 2.0 mL amber glass reaction vial.

  • Solubilization: Add 100 µL of anhydrous Pyridine. Rationale: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated by the TMCS catalyst.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Thermal Incubation: Place the vial in a heating block at 70°C for 60 minutes. Rationale: Elevated thermal energy is mandatory to overcome the activation energy barrier imposed by the C2-methyl steric hindrance.

  • Dilution: Cool to room temperature and dilute with 800 µL of anhydrous hexane prior to GC-MS injection.

  • Self-Validation Step: Monitor the GC-MS chromatogram for the Di-TMS molecular ion. If a significant Mono-TMS peak is observed (indicating incomplete derivatization at the sterically shielded sulfonamide), extend the incubation time to 90 minutes.

Protocol B: Methylation for LC-MS/MS or GC-IRMS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 500 µL of LC-MS grade Methanol in a 2.0 mL glass vial.

  • Reagent Addition: In a fume hood, add 50 µL of 2.0 M TMSD in hexanes[3].

  • Incubation: Vortex gently and incubate at room temperature for 30 minutes. Observation: The solution will bubble slightly as nitrogen gas is evolved, visually confirming the reaction's progression.

  • Quenching: Add 10 µL of glacial acetic acid. Rationale: Acetic acid safely quenches unreacted TMSD. The reaction is complete when the distinct yellow color of TMSD dissipates.

  • Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of the initial LC mobile phase.

  • Self-Validation Step: In LC-MS/MS, monitor the precursor ion mass shift. A successful reaction will show a +28 Da shift, corresponding to the addition of two methyl groups.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts achieved through the described derivatization workflows, allowing for rapid comparison of analytical suitability.

PropertyNon-Derivatized Active APIDi-TMS DerivativeDi-Methyl Derivative
Target Groups Modified None-COOH, -SO2NH2-COOH, -SO2NH2
Reagent System N/ABSTFA + 1% TMCSTMSD + Methanol
Molecular Mass Shift 0 Da+144 Da (2 x 72 Da)+28 Da (2 x 14 Da)
Volatility Profile Very Low (Degrades)High (Excellent GC Peak)Moderate-High
Optimal Platform N/AGC-MSLC-MS/MS, GC-IRMS

Analytical Workflow Visualization

DerivatizationWorkflow Start 2-Methyl-3-sulfamoylbenzoic acid (Sterically Hindered) Decision Select Analytical Platform Start->Decision GCMS GC-MS Analysis Decision->GCMS LCMS LC-MS/MS or GC-IRMS Decision->LCMS Silylation Silylation (BSTFA + 1% TMCS) Heat at 70°C for 60 min GCMS->Silylation Methylation Methylation (TMSD + MeOH) Room Temp for 30 min GCMS->Methylation LCMS->Methylation Result1 Di-TMS Derivative (High Volatility) Silylation->Result1 Result2 Methyl Ester / N-Methyl (Enhanced Retention) Methylation->Result2

Workflow for the derivatization of 2-Methyl-3-sulfamoylbenzoic acid.

References

  • Bidepharm. CAS: 1342428-00-5 / 2-Methyl-3-sulfamoylbenzoic acid Product Specifications. Bidepharm Catalog. 1

  • Dirr, C., Wang, F., & Elsner, M. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 416(3). 3

  • Kilbile, J. T., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. 2

  • Fabbri, D., et al. (2004). Identification and Quantification of Aerosol Polar Oxygenated Compounds Bearing Carboxylic or Hydroxyl Groups. 1. Method Development. Analytical Chemistry, 76(16). 5

  • Sigma-Aldrich / Supelco. Derivatization GC-HPLC Guide: Silylation, Acylation, and Alkylation & Esterification. Scribd Document Repository.4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methyl-3-sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MSBA-OPT-2024 Subject: Yield Improvement & Troubleshooting Guide for 3-Sulfamoyl-2-methylbenzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Pathway

User Query: "How do I improve the yield of 2-Methyl-3-sulfamoylbenzoic acid? My current yields are inconsistent, and I am seeing high impurity levels."

Scientist's Assessment: The synthesis of 2-methyl-3-sulfamoylbenzoic acid presents a specific regiochemical challenge. Direct chlorosulfonation of o-toluic acid (2-methylbenzoic acid) is not recommended because the electrophilic substitution favors the 5-position (para to the methyl group) rather than the sterically hindered 3-position.

To achieve high yields of the 3-isomer, you must utilize the Diazotization-Sulfonation (Meerwein) Strategy starting from 3-amino-2-methylbenzoic acid . This guide focuses on optimizing this specific pathway, as it is the only reliable method to secure the correct regiochemistry.

The Optimized Synthetic Workflow

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

G Start Starting Material: 3-Amino-2-methylbenzoic acid Step1 Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Step1 CCP1 CCP 1: Diazo Stability Control: Temp < 5°C Check: Starch-Iodide (+) Step1->CCP1 Step2 Step 2: Meerwein Sulfonation (SO2, CuCl2, AcOH) CCP1->Step2 Stable Diazo Solution CCP2 CCP 2: Radical Transfer Control: SO2 Saturation Avoid: Water intrusion Step2->CCP2 Intermediate Intermediate: Sulfonyl Chloride CCP2->Intermediate N2 gas evolution Step3 Step 3: Amidation (Aq. NH3 or NH3 gas) Intermediate->Step3 CCP3 CCP 3: Hydrolysis Comp. Control: Low Temp, Fast Add Risk: Sulfonic Acid byproduct Step3->CCP3 Product Final Product: 2-Methyl-3-sulfamoylbenzoic acid CCP3->Product Precipitation at pH < 2

Figure 1: Critical Control Points in the Meerwein Synthesis of 2-Methyl-3-sulfamoylbenzoic acid.

Detailed Troubleshooting Modules

Module A: Diazotization (The "Cold" Step)

Objective: Convert the amine to the diazonium salt without decomposition. Common Failure: Tar formation or incomplete reaction leading to azo-coupling impurities.[1]

ParameterSpecificationWhy it matters (Causality)
Temperature -5°C to 0°C Diazonium salts of benzoic acids are unstable.[1] Above 5°C, they hydrolyze to phenols (red/brown impurities).
Acid Stoichiometry 2.5 - 3.0 eq HCl You need 1 eq to form the amine salt, 1 eq for the

generation, and excess to prevent the diazonium salt from coupling with unreacted amine (which causes "tar").
Nitrite Addition Sub-surface Adding

solution dropwise below the surface prevents the escape of nitrous fumes (

), ensuring accurate stoichiometry.

Self-Validating Check:

  • The Starch-Iodide Test: 15 minutes after nitrite addition, spot the reaction mixture onto starch-iodide paper.

    • Result:Immediate Blue/Black = Excess Nitrous Acid (Good).

    • Result:No Color = Insufficient Nitrite. Add more.

    • Action: If positive, destroy excess nitrous acid with Sulfamic Acid or Urea before the next step to prevent side reactions in the copper vessel.

Module B: The Meerwein Reaction (The "Gas" Step)

Objective: Replace the diazo group with a chlorosulfonyl group (


).
Common Failure:  Low yield of sulfonyl chloride; formation of sulfonic acid.

The Protocol Logic: This reaction relies on a Copper(II) catalyzed radical mechanism. The diazonium species decomposes to an aryl radical, which must immediately find


.

Troubleshooting Guide:

Q: Gas evolution stopped, but yield is low. What happened? A: You likely ran out of dissolved


.
  • Mechanism: The aryl radical is highly reactive. If it doesn't find

    
    , it abstracts a hydrogen from the solvent or reacts with chloride to form the chloro-arene (Sandmeyer side-product).
    
  • Fix: Ensure your Glacial Acetic Acid is saturated with

    
     gas (approx. 30% by weight) before adding the diazo solution. The solution should be distinctively green (if using 
    
    
    
    ).

Q: My reaction mixture turned into a solid mass. A: Water content was too high.

  • Mechanism: The sulfonyl chloride intermediate hydrolyzes rapidly in the presence of water to form the sulfonic acid, which is often less soluble in organic phases or forms a paste.

  • Fix: Use Glacial Acetic Acid.[2] Minimize the water volume used to dissolve the diazonium salt in Step 1.

Module C: Amidation & Isolation

Objective: Convert


 to 

and isolate the pure acid. Common Failure: Hydrolysis of the expensive intermediate.

Step-by-Step Optimization:

  • Quenching: Pour the Meerwein reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Filtration (Speed is Key): Filter the sulfonyl chloride immediately. Do not dry it. Moist sulfonyl chloride is stable for a short time, but dry heating decomposes it.

  • Amidation: Add the wet cake to cold aqueous ammonia (

    
    ).
    
    • Critical: Maintain pH > 9. As the reaction proceeds, HCl is generated, dropping the pH. If pH drops < 8, hydrolysis competes with amination.

  • Isolation:

    • The product (as the ammonium salt) is soluble in water.[2]

    • Filter off any insoluble impurities (tar/byproducts) while alkaline.

    • Acidify the clear filtrate with HCl to pH 1-2. The target molecule, 2-Methyl-3-sulfamoylbenzoic acid , will precipitate as a white solid.[1]

FAQ: Rapid Diagnostics

Q1: Why is my final product pink or red?

  • Diagnosis: Azo-coupling contamination.[1]

  • Root Cause: Insufficient acid during the diazotization step (Module A). The diazonium salt reacted with unreacted amine.

  • Remedy: Recrystallize from water/ethanol (mixed solvent). Ensure pH < 2 during diazotization next time.

Q2: I obtained a water-soluble product that won't precipitate at pH 1. What is it?

  • Diagnosis: You made the Sulfonic Acid derivative, not the Sulfonamide.

  • Root Cause: Hydrolysis of the sulfonyl chloride. This usually happens if the ammonia addition (Module C) was too slow or performed at high temperatures.

  • Remedy: This batch is likely lost. For the next batch, ensure the sulfonyl chloride wet cake is added to excess, cold ammonia immediately after filtration.

Q3: Can I use Copper powder instead of CuCl2?

  • Diagnosis: Yes, but CuCl2 is preferred for the Meerwein modification.

  • Insight: Copper powder (Gattermann condition) works but is harder to filter out and can lead to localized hotspots.

    
     (Meerwein) provides a homogeneous catalytic cycle, generally resulting in cleaner conversion for benzoic acid derivatives.
    

References

  • Meerwein Reaction Mechanism

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977.
    • Context: Establishes the radical nature of the copper-c
  • Synthesis of Sulfamoylbenzoic Acids

    • Hofmann, K. "Process for the preparation of sulfamylbenzoic acids.
    • Context: Describes the industrial handling of chlorosulfonation for similar substr
  • Diazotization Best Practices

    • O'Neil, M.J. (ed.).[3][4][5][6] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006.

    • Context: Standard protocols for diazonium stability and starch-iodide validation.[1]

  • Regioselectivity in Toluic Acid Derivatives

    • Cohn, R. "Über das 2-Methyl-3-amino-benzoesäure." Berichte der deutschen chemischen Gesellschaft.
    • Context: Historical grounding on the isolation of the 3-amino precursor required for this synthesis.

Sources

Identification of impurities in 2-Methyl-3-sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of impurity identification in the synthesis of 2-Methyl-3-sulfamoylbenzoic acid. As a key intermediate in various pharmaceutical compounds, ensuring its purity is paramount. This guide, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the underlying chemistry and analytical strategies, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Technical FAQs and Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and analysis of 2-Methyl-3-sulfamoylbenzoic acid.

Q1: I've detected an unknown peak in the HPLC analysis of my final product. What is the standard workflow for identifying this impurity?

A1: The appearance of an unknown peak is a common challenge in process chemistry. A systematic approach is crucial for efficient identification. The goal is to obtain the molecular structure of the impurity, which allows you to understand its origin and implement control measures.

The primary workflow involves a combination of chromatographic separation and spectroscopic analysis.[1][2]

Step-by-Step Impurity Identification Protocol:

  • Preliminary Assessment:

    • Review the Synthetic Route: Examine each step of your synthesis. Consider the starting materials, reagents, intermediates, and possible side reactions. This theoretical analysis can generate a list of potential impurity structures.

    • HPLC-UV Analysis: Analyze the UV spectrum of the impurity peak using a Diode Array Detector (DAD). The UV maxima can provide initial clues about the chromophore and how it may differ from the active pharmaceutical ingredient (API).

  • Molecular Weight Determination:

    • LC-MS Analysis: The most critical first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2] This will provide the molecular weight of the unknown impurity.

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS (e.g., LC-QTOF/MS) to obtain an accurate mass measurement. This allows for the determination of the elemental formula, significantly narrowing down the possible structures.

  • Isolation of the Impurity:

    • Preparative HPLC/SFC: To perform structural elucidation using Nuclear Magnetic Resonance (NMR), the impurity must be isolated in sufficient quantity (typically >1 mg) and high purity.[2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) are standard techniques for this purpose.

  • Structural Elucidation:

    • NMR Spectroscopy: Once isolated, a suite of NMR experiments is required for unambiguous structure determination.[3]

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to build the molecular skeleton.

    • FTIR Spectroscopy: Can help identify key functional groups present in the impurity.[3]

  • Structure Confirmation:

    • Synthesis of Reference Standard: The ultimate confirmation is to synthesize the proposed impurity structure via an independent route.[2][4] The synthesized standard is then co-injected with the sample containing the impurity in an HPLC system. A single, sharp peak confirms the identity.

Below is a visual representation of this standard workflow.

G cluster_0 Initial Detection & Analysis cluster_1 Isolation & Elucidation cluster_2 Confirmation start Unknown Peak in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms hrms HRMS Analysis (Determine Elemental Formula) lcms->hrms isolate Isolate Impurity (Preparative HPLC) hrms->isolate nmr Structural Elucidation (1H, 13C, 2D NMR) isolate->nmr propose Propose Structure nmr->propose synthesize Synthesize Reference Standard propose->synthesize confirm Confirm by Co-injection synthesize->confirm end Update Process Controls confirm->end Identity Confirmed

Caption: Workflow for systematic impurity identification.

Q2: My synthesis of 2-Methyl-3-sulfamoylbenzoic acid is complete, but the final product shows poor purity. What are the most probable process-related impurities I should look for?

A2: Process-related impurities originate from the synthetic route itself.[1] Understanding the reaction mechanism is key to predicting their formation. A plausible synthesis of 2-Methyl-3-sulfamoylbenzoic acid involves the chlorosulfonation of 2-methylbenzoic acid followed by amination.

Common Synthetic Pathway: 2-Methylbenzoic Acid → 2-Methyl-3-sulfonyl chloride-benzoic acid → 2-Methyl-3-sulfamoylbenzoic acid

Based on this pathway, several impurities can be anticipated:

  • Unreacted Starting Materials: The presence of 2-methylbenzoic acid indicates an incomplete chlorosulfonation reaction.

  • Isomeric Impurities: Chlorosulfonation is an electrophilic aromatic substitution reaction. While the directing effects of the methyl and carboxyl groups favor substitution at the 3-position, substitution at other positions (e.g., the 5-position) can occur, leading to isomeric sulfamoylbenzoic acid impurities. These are often difficult to separate due to similar physical properties.

  • Hydrolysis Products: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis if moisture is present. This will form 2-Methyl-3-sulfonic acid-benzoic acid.

  • Impurities from Reagents: If the starting 2-methylbenzoic acid contains isomers (e.g., 3-methyl or 4-methylbenzoic acid), these will be carried through the synthesis to form the corresponding isomeric impurities.[2]

The following table summarizes these potential impurities.

Impurity NameStructure (Relative to Main Compound)Likely OriginIdentification Notes
2-Methylbenzoic AcidStarting MaterialIncomplete ChlorosulfonationLower retention time in RP-HPLC. Different UV spectrum.
2-Methyl-5-sulfamoylbenzoic acidIsomerNon-selective ChlorosulfonationSame molecular weight as the product. Requires a specific HPLC method for separation.
2-Methyl-3-sulfonic acid-benzoic acidHydrolysis ProductWater contamination during chlorosulfonation or work-upDifferent molecular weight. More polar, eluting earlier in RP-HPLC.

The diagram below illustrates the formation pathways for these key impurities.

G SM 2-Methylbenzoic Acid (Starting Material) INT 2-Methyl-3-sulfonyl chloride- benzoic acid (Intermediate) SM->INT Chlorosulfonation IMP_INCOMPLETE Unreacted Starting Material SM->IMP_INCOMPLETE Incomplete Reaction IMP_ISOMER Isomeric Impurity (e.g., 5-sulfamoyl) SM->IMP_ISOMER Side Reaction (Non-selective) PROD 2-Methyl-3-sulfamoylbenzoic acid (Product) INT->PROD Amination (NH3) IMP_HYDROLYSIS Hydrolysis Impurity (Sulfonic Acid) INT->IMP_HYDROLYSIS Hydrolysis (H2O)

Caption: Potential impurity formation pathways.

Q3: I suspect I have an isomeric impurity, but my LC-MS shows only one major mass peak corresponding to the product. How can I resolve and confirm isomers?

A3: This is a classic analytical challenge, as isomers have identical molecular weights and thus cannot be differentiated by mass spectrometry alone.[5] The solution lies in superior chromatographic separation and definitive spectroscopic characterization.

Troubleshooting & Resolution Strategy:

  • HPLC Method Development: Your primary tool is to optimize the HPLC method to achieve baseline separation of the isomers.[6][7]

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that can offer different selectivity based on pi-pi interactions.

    • Mobile Phase pH: The ionization state of the carboxylic acid and sulfonamide groups can significantly affect retention. Methodically adjust the mobile phase pH using appropriate buffers (e.g., phosphate, formate) to maximize the separation factor (alpha).

    • Organic Modifier: Change the organic solvent (e.g., from acetonitrile to methanol, or vice-versa). The different solvent properties can alter selectivity.

    • Temperature: Adjusting the column temperature can sometimes improve resolution.

  • Spectroscopic Confirmation (NMR): Once separated or at least enriched, NMR is the most powerful tool for distinguishing isomers.

    • ¹H NMR: The aromatic region of the proton NMR spectrum is highly sensitive to the substitution pattern. Isomers will have distinct chemical shifts and coupling constants (J-values) for the aromatic protons. For 2-Methyl-3-sulfamoylbenzoic acid, you would expect three distinct aromatic protons. A different isomer, like the 5-sulfamoyl version, would exhibit a completely different splitting pattern.

Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGood starting point for general reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 254 nmGeneral wavelengths for aromatic compounds.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Q4: My final product contains residual solvents. What are the regulatory concerns and how can I effectively remove them?

A4: Residual solvents are trace-level organic volatile impurities that remain from the synthesis or purification process.[1] They are a significant regulatory concern due to their potential toxicity. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for their control.[8]

Solvent Classification and Limits: Solvents are categorized into three classes based on their risk to human health:

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other irreversible toxicity (e.g., Acetonitrile, Toluene, Methanol).

  • Class 3: Solvents with low toxic potential. These have high Permitted Daily Exposure (PDE) limits (e.g., Acetone, Ethanol, Ethyl Acetate).

Analytical Method for Quantification: The standard method for quantifying residual solvents is Gas Chromatography with Headspace sampling (GC-HS) . This technique is highly sensitive and specific for volatile compounds.[3]

Methods for Solvent Removal:

  • Drying under High Vacuum: The most straightforward method is to dry the final product under high vacuum, possibly with gentle heating. Ensure the temperature is well below the compound's degradation point.

  • Recrystallization: Recrystallizing the product from a different, less toxic solvent (e.g., a Class 3 solvent like an ethanol/water mixture) is a very effective purification method.

  • Solvent Slurrying: Slurrying the product in a non-solvent in which the product is insoluble but the residual solvent is soluble can help wash it away.

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Pharma's Almanac.
  • Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025). Medikamenter Quality Services.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Troubleshooting Guide: Common LC Issues for Impurity Analysis. (n.d.). Smolecule.
  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
  • Chen, J., Ming, W., Fan, D. H., & Gu, S. X. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts.
  • Impurity Synthesis And Identific
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.

Sources

Common side reactions in the synthesis of 2-Methyl-3-sulfamoylbenzoic acid

[1]

Executive Summary & Critical Regiochemistry Alert

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid (CAS 1342428-00-5) presents a specific regiochemical challenge often overlooked in standard protocols.

CRITICAL WARNING: Direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid) does not predominantly yield the 3-isomer.[1] Due to the combined directing effects of the methyl group (ortho/para) and the carboxylic acid (meta), and significant steric hindrance at the 3-position (sandwiched between


2-methyl-5-sulfamoylbenzoic acid1

To successfully target the 3-isomer , researchers typically must employ the Meerwein Sulfonation route (via diazonium salt) starting from 3-amino-2-methylbenzoic acid.[1] This guide addresses side reactions specific to this targeted pathway, while also documenting the failure modes of the direct chlorosulfonation route.

Common Side Reactions & Impurity Profiling

A. The "Sandmeyer" Side Reaction: Halogenation[1]
  • Context: When using the Meerwein reaction (diazonium salt +

    
     + 
    
    
    ) to introduce the sulfonyl chloride group.[1]
  • Reaction: The diazonium group (

    
    ) is replaced by a chloride ion (
    
    
    ) instead of the sulfonyl group (
    
    
    ).[1]
  • Impurity: 3-Chloro-2-methylbenzoic acid .[1][2]

  • Cause: Low concentration of

    
    , excess chloride ions, or insufficient copper catalyst coordination.[3]
    
  • Impact: This impurity is chemically similar to the product and difficult to remove via crystallization.[3]

B. Hydrolysis to Phenols (Diazo Decomposition)
  • Context: Diazotization step or during the transfer to the sulfonation mixture.

  • Reaction: Nucleophilic attack by water on the diazonium cation.[3]

  • Impurity: 3-Hydroxy-2-methylbenzoic acid (and associated azo-tars).[1]

  • Cause: Reaction temperature

    
     during diazotization; insufficient acid concentration allowing equilibrium with diazo-hydroxides.[1][3]
    
  • Impact: Formation of dark, tarry "diazo resins" that occlude the product and lower yield drastically.[3]

C. Sulfone Dimerization
  • Context: Sulfonyl chloride formation step.[4][5]

  • Reaction: The newly formed sulfonyl chloride reacts with an unreacted aryl ring (Friedel-Crafts sulfonylation).[1]

  • Impurity: Diaryl sulfone (Bis(3-carboxy-2-methylphenyl)sulfone).[1]

  • Cause: High temperatures, insufficient dilution, or lack of excess

    
    .[3]
    
  • Impact: Formation of highly insoluble white precipitates that clog filtration filters.[3]

D. Regioisomer Contamination (The 5-Isomer)[1]
  • Context: If attempting direct chlorosulfonation or if the starting aniline material contains 5-amino isomer.[1]

  • Impurity: 2-Methyl-5-sulfamoylbenzoic acid .[1]

  • Detection:

    • 3-Isomer (Target): 1H NMR shows three adjacent protons (d, t, d pattern).[1][3]

    • 5-Isomer (Impurity): 1H NMR shows isolated protons or meta-coupling (d, dd, d pattern with

      
       for the meta proton).[1]
      

Troubleshooting Guide (Q&A)

Q1: My final product has a melting point of ~225°C, but literature suggests lower. What did I make?

Diagnosis: You likely synthesized the 5-sulfamoyl isomer (2-methyl-5-sulfamoylbenzoic acid), which is thermodynamically favored and has a higher melting point than the sterically crowded 3-isomer.[1] Root Cause: Did you use direct chlorosulfonation of o-toluic acid? Solution: Switch to the Diazotization-Meerwein route . Direct sulfonation cannot force the

1
Q2: The reaction mixture turned into a black tar during diazotization. How do I prevent this?

Diagnosis: Uncontrolled decomposition of the diazonium salt (Phenol formation and Azo coupling).[1] Corrective Protocol:

  • Temperature Control: Maintain internal temperature strictly between

    
     and 
    
    
    .
  • Acid Stoichiometry: Ensure at least 2.5 equivalents of mineral acid (HCl) are present to prevent the formation of diazo-anhydrides which lead to tars.[1]

  • Rate of Addition: Add the nitrite solution subsurface to avoid local excesses of nitrous acid.[3]

Q3: I see a significant "chloro" impurity (~10%) by LC-MS. How do I suppress the Sandmeyer chlorination?

Diagnosis: Competitive chlorination by


Optimization:
  • Saturate with

    
    :  The concentration of dissolved 
    
    
    must be maximized (saturation) before adding the diazonium salt.[1]
  • Solvent Switch: Use Glacial Acetic Acid containing dissolved

    
     rather than aqueous HCl for the coupling step.[1] This reduces the concentration of free chloride ions relative to 
    
    
    .[1]

Optimized Synthetic Protocol (Meerwein Route)

Objective: Synthesis of 2-methyl-3-sulfamoylbenzoic acid targeting the 3-position specifically.

Step 1: Diazotization
  • Charge 3-amino-2-methylbenzoic acid (1.0 eq) into a reactor with

    
     (3.0 eq) and Acetone (5 vol).
    
  • Cool to

    
     to 
    
    
    .
  • Add

    
     (1.1 eq) as a 40% aqueous solution dropwise.[1][3]
    
  • Stir for 30 min. Checkpoint: Solution should be clear/pale yellow.[3] Darkening indicates decomposition.[3]

Step 2: Meerwein Sulfonation
  • Prepare a separate vessel with Glacial Acetic Acid (10 vol).

  • Saturate with

    
     gas at 
    
    
    until saturation (approx. 30% weight increase).
  • Add

    
     (0.3 eq).
    
  • Transfer the cold diazonium solution into the

    
     mixture slowly. Caution: Significant gas evolution (
    
    
    ).[1][3]
  • Warm to

    
     and stir for 2 hours.
    
  • Quench into ice water. Filter the solid 2-methyl-3-chlorosulfonylbenzoic acid .

Step 3: Amination
  • Dissolve the wet sulfonyl chloride cake in THF (anhydrous).

  • Cool to

    
    .
    
  • Sparge with Ammonia gas (

    
    ) or add 
    
    
    (excess).[1][3]
  • Acidify to pH 3 to precipitate the title compound.

Quantitative Data & Impurity Limits

ParameterTarget SpecificationCommon Failure ValueCause of Failure
Purity (HPLC)


Incomplete separation of diazo-tars.
3-Chloro Impurity


Low

concentration during Meerwein step.[1]
5-Isomer Content


Wrong synthetic route (Direct Sulfonation).[1]
Appearance White/Off-white powderBrown/Black sticky solidDiazo decomposition (Phenol/Azo tars).[1]
Water Content


Inefficient drying (Sulfonamides hold water).[1][3]

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the "Correct" Meerwein route and the "Incorrect" Direct Sulfonation route, highlighting the origin of key impurities.

GStartStarting Material SelectionRouteARoute A: Direct Chlorosulfonation(o-Toluic Acid + ClSO3H)Start->RouteAIncorrect ChoiceRouteBRoute B: Meerwein Reaction(3-Amino-2-methylbenzoic acid)Start->RouteBCorrect ChoiceImpurityAMAJOR IMPURITY:2-Methyl-5-sulfamoylbenzoic acid(Regioisomer)RouteA->ImpurityASteric/Electronic ControlDiazoIntermediate:Diazonium SaltRouteB->DiazoNaNO2, HCl, <0°CSide1Side Reaction:Low SO2 / High Cl-Diazo->Side1Side2Side Reaction:High Temp / Low AcidDiazo->Side2ProductTARGET PRODUCT:2-Methyl-3-sulfamoylbenzoic acidDiazo->ProductSO2, CuCl2 (Optimal)ImpurityBImpurity:3-Chloro-2-methylbenzoic acid(Sandmeyer)Side1->ImpurityBImpurityCImpurity:Phenols & Tars(Hydrolysis)Side2->ImpurityC

Caption: Decision tree showing the critical route selection. Route A (Red) leads to the wrong isomer.[1] Route B (Green) leads to the target, provided side reactions (Grey) are managed.[1][3]

References

  • Regioselectivity in Chlorosulfonation: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.[3] (Discusses the steric hindrance at position 3 in o-toluic acid derivatives).

  • Meerwein Sulfonation Mechanism: Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Preparation of Halides and Sulfonyl Chlorides from Arylamines."[3] Journal of Organic Chemistry, 42(14), 2426–2430, 1977.[3] Link[1][3]

  • Synthesis of Sulfamoylbenzoic Acids: Shah, V. P. "Process for the preparation of sulfamylbenzoic acids." US Patent 4,041,079.[3] (Describes the isolation and purification of sulfamoyl benzoic acid isomers). Link

  • Sandmeyer Side Reactions: Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 88(5), 765–792, 1988.[3] Link[1][3]

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-3-sulfamoylbenzoic acid. This molecule is a crucial intermediate in the development of various pharmaceutical compounds, notably as a precursor to diuretics like torsemide.[1] The synthetic route, while conceptually straightforward, involves highly reactive intermediates and conditions that demand precise control to ensure optimal yield, purity, and safety.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction dynamics. By addressing common problems through a troubleshooting and FAQ format, we aim to empower you to diagnose issues in your experiments, rationalize your optimization strategies, and execute this synthesis with confidence and scientific rigor.

Section 1: Synthesis Overview and Core Principles

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid is typically achieved in a two-step process starting from 2-methylbenzoic acid.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation): 2-methylbenzoic acid is reacted with an excess of chlorosulfonic acid to form the key intermediate, 2-methyl-3-(chlorosulfonyl)benzoic acid.

  • Step 2: Nucleophilic Substitution (Amination): The sulfonyl chloride intermediate is then reacted with an ammonia source, such as aqueous ammonia, to yield the final product, 2-Methyl-3-sulfamoylbenzoic acid.

Mechanistic Insight: Regioselectivity in Chlorosulfonation

The success of this synthesis hinges on the regioselectivity of the first step. The substitution pattern on the starting material, 2-methylbenzoic acid, directs the incoming electrophile (SO₂Cl⁺, generated from chlorosulfonic acid) primarily to the C-3 position.[2] This is governed by the combined electronic effects of the two substituents:

  • Methyl Group (-CH₃): An activating, ortho-, para- director. It enhances the electron density at the C-2, C-4, and C-6 positions.

  • Carboxylic Acid Group (-COOH): A deactivating, meta- director. It withdraws electron density from the ring, directing incoming electrophiles to the C-3 and C-5 positions.

The C-3 position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. This convergence of directing effects strongly favors sulfonation at the desired C-3 position, making it the major product.

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Methylbenzoic Acid Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) Start->Step1 Intermediate 2-Methyl-3-(chlorosulfonyl)benzoic acid Step1->Intermediate Step2 Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) Intermediate->Step2 Product 2-Methyl-3-sulfamoylbenzoic Acid Step2->Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue Cluster 1: Problems in the Chlorosulfonation Step

Q: My yield of the 2-methyl-3-(chlorosulfonyl)benzoic acid intermediate is very low, and the crude material looks like a dark tar. What's happening?

A: This is a classic symptom of an uncontrolled reaction temperature.

  • Causality: The reaction of chlorosulfonic acid with aromatic compounds is highly exothermic. If the temperature rises too high (e.g., >80-90°C for this type of reaction, though specific optimization is needed), aggressive side reactions, including polysulfonation and oxidation, can occur, leading to charring and tar formation.[3] The ideal temperature range often requires careful, slow addition of the benzoic acid to the chlorosulfonic acid at a low initial temperature (e.g., 0-5°C), followed by a carefully controlled ramp to a moderate reaction temperature (e.g., 50-70°C) to drive the reaction to completion.[3]

  • Self-Validating Solution:

    • Pre-cool the Reactor: Ensure your reaction vessel containing the chlorosulfonic acid is thoroughly cooled in an ice/salt or cooling bath before you begin.

    • Portion-wise Addition: Add the solid 2-methylbenzoic acid in small portions over an extended period (e.g., 30-60 minutes), monitoring the internal temperature closely. Never allow the temperature to spike.

    • Controlled Heating: Once the addition is complete, slowly warm the reaction to the target temperature (a typical starting point for optimization is 50-70°C) and hold for the required time (e.g., 2-3 hours).[3]

    • Vigorous Stirring: Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture.

Q: I've isolated a product, but my NMR analysis shows a significant amount of an isomeric byproduct. How do I improve regioselectivity?

A: While the inherent directing groups favor the C-3 position, suboptimal conditions can lead to sulfonation at the C-5 position.

  • Causality: Reaction kinetics and thermodynamics can influence isomer distribution. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of less-favored isomers. The key is to run the reaction under conditions that maximally favor the kinetically and thermodynamically preferred C-3 product.

  • Self-Validating Solution:

    • Verify Temperature Control: As with low yield, strict temperature control is paramount. Avoid any temperature overshoots.

    • Molar Ratio of Reagent: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 molar equivalents). This not only acts as the reagent but also as the solvent, ensuring all the starting material is dissolved and can react under consistent conditions.[3]

    • Reaction Time: Allow the reaction to proceed to completion at the optimized temperature. An incomplete reaction might leave you with a mixture that is harder to purify. Monitor progress using a technique like TLC (if a suitable system can be found) or by taking small aliquots, quenching them carefully, and analyzing via HPLC.

Q: My reaction seems to work, but I lose most of my product during the aqueous workup (quenching). Why?

A: The sulfonyl chloride functional group is highly susceptible to hydrolysis.

  • Causality: Pouring the reaction mixture into water or onto ice is the standard method to precipitate the product and decompose excess chlorosulfonic acid. However, the sulfonyl chloride (-SO₂Cl) group will readily hydrolyze back to a sulfonic acid (-SO₃H) in the presence of water, especially at elevated temperatures.[4] This sulfonic acid is highly water-soluble and will be lost in the aqueous phase.

  • Self-Validating Solution:

    • Quench on Ice: Always pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring. This keeps the temperature of the quench mixture as close to 0°C as possible, minimizing the rate of hydrolysis.

    • Rapid Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid product as quickly as possible once the quench is complete.

    • Cold Washes: Wash the collected solid with ice-cold water to remove residual acids. Using room temperature or warm water will increase product loss due to both increased solubility and hydrolysis.

Issue Cluster 2: Problems in the Amination Step

Q: The conversion of my sulfonyl chloride intermediate to the final sulfamoyl product is incomplete. What can I do?

A: Incomplete amination is typically due to insufficient nucleophile, competing hydrolysis, or low reactivity.

  • Causality: The reaction is a nucleophilic substitution where ammonia (NH₃) attacks the electrophilic sulfur atom of the sulfonyl chloride. If the sulfonyl chloride hydrolyzes to the unreactive sulfonic acid before it can react with ammonia, the reaction will stall. Additionally, an insufficient amount of ammonia or too low a temperature can lead to slow and incomplete conversion.

  • Self-Validating Solution:

    • Use a Large Excess of Ammonia: Employ a significant molar excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). This ensures the concentration of the nucleophile is high, favoring the amination pathway over the competing hydrolysis reaction.[3]

    • Control Temperature: Add the sulfonyl chloride intermediate (preferably as a solution or fine powder) to the chilled aqueous ammonia solution. Allowing the reaction to warm to room temperature or slightly above (e.g., 30°C) is often sufficient to drive the reaction to completion without promoting excessive hydrolysis of the starting material.[3]

    • Monitor Reaction: Follow the disappearance of the starting material by TLC or HPLC to ensure the reaction has gone to completion before proceeding with workup. A typical reaction time might be 3-5 hours.[3]

Q: After acidification to precipitate my final product, the yield is poor. Where did my product go?

A: The product, 2-Methyl-3-sulfamoylbenzoic acid, is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (sulfonamide) properties. Its solubility is highly pH-dependent.

  • Causality: At very high or very low pH, the molecule will exist as a salt (carboxylate or protonated sulfonamide), which is typically more soluble in water. The lowest solubility occurs at the isoelectric point. If you overshoot the target pH during acidification, you may be redissolving your product.

  • Self-Validating Solution:

    • Precise pH Adjustment: After the amination is complete, carefully acidify the reaction mixture with an acid like HCl. Monitor the pH closely with a calibrated pH meter or narrow-range pH strips. The target pH for precipitation is typically in the acidic range, often around pH 2-3.[3]

    • Slow Acid Addition: Add the acid slowly while stirring vigorously and monitoring the precipitation.

    • Cooling: Ensure the mixture is well-chilled during and after acidification to further minimize the solubility of the product before filtration.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazard is chlorosulfonic acid. It is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty acid-resistant gloves. Have a suitable quenching agent (like sodium bicarbonate) and spill kit readily available. The reaction should be conducted behind a blast shield, especially during scale-up.

Q2: Can I use thionyl chloride (SOCl₂) instead of chlorosulfonic acid? A2: No. Thionyl chloride is used to convert carboxylic acids to acid chlorides. Chlorosulfonic acid is required for the electrophilic chlorosulfonation of the aromatic ring to introduce the -SO₂Cl group.[2] These reagents have fundamentally different reactivities and are not interchangeable for this purpose.

Q3: How should I purify the final product? A3: The most common method for purification is recrystallization. After isolating the crude product by filtration following acidic workup, a suitable solvent system must be found. Common choices for polar, acidic molecules like this include ethanol/water or acetic acid/water mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the removal of impurities that have different solubility profiles.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.

  • HPLC: To determine the purity with high accuracy.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values as a quick check of purity.

Section 4: Detailed Experimental Protocols

Table 1: Reagent and Parameter Overview
StageReagentMolar Eq.Key ParametersPurpose
Step 1 2-Methylbenzoic Acid1.0-Starting Material
Chlorosulfonic Acid4.0 - 5.00°C addition, then 60-70°C for 2-3hReagent and Solvent
Step 2 2-Methyl-3-(chlorosulfonyl)benzoic acid1.0-Intermediate
Aqueous Ammonia (28%)15 - 200°C addition, then warm to 30°C for 4-5hAminating Agent
Hydrochloric Acid (conc.)As neededAdjust to pH ~2-3 for precipitationProduct Isolation

Note: These parameters are starting points for optimization and may need to be adjusted based on laboratory-specific conditions and scale.

Protocol 1: Synthesis of 2-Methyl-3-(chlorosulfonyl)benzoic acid (Step 1)
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and drying tube, add 44 mL (5.0 eq.) of chlorosulfonic acid.

  • Cool the flask in an ice/salt bath to 0-5°C.

  • Slowly add 10.0 g (1.0 eq.) of 2-methylbenzoic acid in small portions over 45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture in a water bath to 65°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a slurry of 400 g of crushed ice and 100 mL of water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice slurry. A white precipitate will form.

  • Filter the solid product immediately using a Büchner funnel.

  • Wash the filter cake with three 50 mL portions of ice-cold water.

  • Dry the solid under vacuum to yield crude 2-methyl-3-(chlorosulfonyl)benzoic acid, which can be used directly in the next step.

Protocol 2: Synthesis of 2-Methyl-3-sulfamoylbenzoic acid (Step 2)
  • In a 500 mL flask, add 150 mL (approx. 20 eq.) of concentrated (28%) aqueous ammonia and cool in an ice bath to 0-5°C.

  • Slowly add the crude 2-methyl-3-(chlorosulfonyl)benzoic acid from Step 1 to the cold ammonia solution in portions over 30 minutes with vigorous stirring.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Gently heat the mixture to 30°C and stir for 4 hours.[3]

  • Cool the reaction mixture back down in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2-3. A thick white precipitate will form.

  • Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration and wash the filter cake with two 50 mL portions of cold water.

  • Dry the solid in a vacuum oven at 50-60°C to afford the final product. Recrystallize from an appropriate solvent if higher purity is required.

Section 5: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues.

Troubleshooting_Tree Start Problem Encountered LowYield1 Low Yield in Step 1 (Chlorosulfonation) Start->LowYield1 Impurity1 Isomeric Impurities in Step 1 Start->Impurity1 WorkupLoss1 Product Loss During Step 1 Workup Start->WorkupLoss1 LowYield2 Low Yield / Incomplete Reaction in Step 2 (Amination) Start->LowYield2 WorkupLoss2 Poor Recovery After Acidification (Step 2) Start->WorkupLoss2 TempHigh Cause: Temp Too High? (Tarring/Side Rxns) LowYield1->TempHigh Impurity1->TempHigh Hydrolysis Cause: Premature Hydrolysis of -SO₂Cl? WorkupLoss1->Hydrolysis LowYield2->Hydrolysis Side-reaction TempLow Cause: Temp/Time Insufficient? LowYield2->TempLow NH3_Issue Cause: Insufficient NH₃? LowYield2->NH3_Issue pH_Issue Cause: Incorrect Final pH? WorkupLoss2->pH_Issue Sol_Temp Solution: 1. Pre-cool reagents 2. Slow, portion-wise addition 3. Controlled heating ramp TempHigh->Sol_Temp Sol_Quench Solution: 1. Quench on large excess of ice 2. Rapid filtration 3. Use ice-cold washes Hydrolysis->Sol_Quench Sol_Amination Solution: 1. Use large excess (15-20 eq) of NH₃ 2. Ensure sufficient reaction time (4-5h) 3. Gentle warming (30°C) TempLow->Sol_Amination Sol_pH Solution: 1. Acidify slowly to pH 2-3 2. Use pH meter 3. Keep mixture cold pH_Issue->Sol_pH NH3_Issue->Sol_Amination

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • US Patent US6573404B2: "Method for producing ortho-alkylated benzoic acid derivatives." Google Patents.
  • Canadian Patent CA1082191A: "Process for the preparation of sulfamylbenzoic acids." Google Patents.
  • US Patent US6670478B2: "Process for preparing torsemide intermediate." Google Patents.
  • Patsnap Eureka: "Novel processes for preparing torsemide intermediate." Patsnap. Available at: [Link]

  • Chen, J., et al. (2022): "Synthesis and Characterization of Related Substances of Torasemide." Pharmaceutical Fronts. Available at: [Link]

  • Semantic Scholar: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." Semantic Scholar. Available at: [Link]

  • Academia.edu: "Preparation of highly pure torsemide." Academia.edu. Available at: [Link]

  • US Patent US-7378527-B2: "Process for the preparation of torsemide and related intermediates." Google Patents.
  • Velagapudi, U. K., et al. (2014): "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting Guide for 2-Methyl-3-sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regiochemistry Alert

Target Molecule: 2-Methyl-3-sulfamoylbenzoic acid CAS: 1342428-00-5 (Generic/Isomer specific) Core Challenge: Regioselectivity.

The most frequent failure mode in synthesizing this compound is the inadvertent production of the 5-sulfamoyl isomer. Direct chlorosulfonation of o-toluic acid (2-methylbenzoic acid) is thermodynamically and kinetically driven to the 5-position (para to the methyl group and meta to the carboxyl group).

To successfully synthesize the 3-sulfamoyl isomer (ortho to the methyl group), you must utilize a directed pathway, typically via the Meerwein sulfonation of 3-amino-2-methylbenzoic acid.

Validated Synthesis Workflow

The following pathway describes the only reliable route to the 3-isomer.

G Start Start: 2-Methyl-3-nitrobenzoic acid Step1 Step 1: Reduction (H2/Pd-C or Fe/HCl) Start->Step1 Inter1 Intermediate: 3-Amino-2-methylbenzoic acid Step1->Inter1 Step2 Step 2: Diazotization (NaNO2, HCl, <5°C) Inter1->Step2 Inter2 Diazo Intermediate [Ar-N2]+ Cl- Step2->Inter2 Step3 Step 3: Meerwein Sulfonation (SO2, CuCl2, AcOH) Inter2->Step3 Inter3 Sulfonyl Chloride: 2-Methyl-3-chlorosulfonylbenzoic acid Step3->Inter3 Step4 Step 4: Amidation (NH4OH or NH3 gas) Inter3->Step4 Final Target: 2-Methyl-3-sulfamoylbenzoic acid Step4->Final Wrong Direct Chlorosulfonation (o-Toluic Acid + ClSO3H) WrongProduct WRONG ISOMER: 2-Methyl-5-sulfamoylbenzoic acid Wrong->WrongProduct Major Pathway

Figure 1: Validated synthetic route (Green path) vs. common regiochemical error (Red path).

Technical Troubleshooting & FAQs

Phase 1: Precursor Preparation (Nitro Reduction)

Context: The starting material is 2-methyl-3-nitrobenzoic acid.[1]

Q: My reduction product (3-amino-2-methylbenzoic acid) is dark/tarry. How do I purify it?

  • Cause: Oxidation of the amine during workup or incomplete reduction intermediates (hydroxylamines).

  • Solution:

    • Acid/Base Extraction: Dissolve the crude amino acid in dilute HCl (pH < 2). Filter off insoluble non-basic impurities. Neutralize the filtrate with NaOH to pH 5-6 (isoelectric point) to precipitate the pure amino acid.

    • Avoid Air: Perform the workup under nitrogen if possible.

    • Verification: The product should be a white to pale yellow solid, mp ~181°C [1].

Phase 2: Diazotization & Meerwein Reaction (The Critical Step)

Context: Converting the amino group to a sulfonyl chloride using SO2 and Copper catalyst.

Q: I am observing massive phenol formation instead of the sulfonyl chloride. Why?

  • Cause: The diazonium salt hydrolyzed before reacting with SO2. This happens if the reaction temperature rises above 5-10°C during diazotization or if the SO2 concentration is too low.

  • Correction:

    • Temperature Control: Keep the diazotization at -5°C to 0°C.

    • Solvent System: Use Glacial Acetic Acid saturated with SO2. The presence of acetic acid suppresses water activity, reducing hydrolysis.

    • Order of Addition: Add the cold diazonium solution into the saturated SO2/CuCl2 mixture, not the other way around. This ensures the diazonium species immediately encounters a high concentration of SO2 [2].

Q: The reaction foams uncontrollably upon mixing.

  • Cause: Rapid nitrogen gas evolution (N2) coupled with SO2 off-gassing.

  • Mitigation:

    • Use a reactor with 50% headspace.

    • Add the diazonium salt dropwise via an addition funnel with the tip submerged (if possible) or very slowly to the surface.

    • Ensure efficient overhead stirring to break foam.

Q: Which copper catalyst should I use? CuCl or CuCl2?

  • Recommendation: CuCl2 (Copper(II) chloride) is generally preferred for the Meerwein sulfonation as it facilitates the radical transfer mechanism effectively without promoting Sandmeyer chlorination (Ar-Cl formation) as aggressively as CuCl might in some conditions. Use 20-30 mol% loading.

Phase 3: Amidation (Sulfonyl Chloride to Sulfonamide)

Context: Reacting 2-methyl-3-chlorosulfonylbenzoic acid with ammonia.

Q: My yield is low, and I recovered sulfonic acid (water-soluble).

  • Cause: Hydrolysis of the sulfonyl chloride. The -COOH group makes the molecule hydrophilic, and if the amidation pH is not controlled, the sulfonyl chloride hydrolyzes to the sulfonic acid (-SO3H) which stays in the aqueous phase.

  • Protocol Adjustment:

    • Anhydrous Approach: Dissolve the sulfonyl chloride in dry THF or Dichloromethane (DCM). Bubble dry NH3 gas through the solution at 0°C. This eliminates water competition.

    • Aqueous Approach: If using NH4OH, use concentrated (28-30%) ammonia and keep the temperature below 0°C . Add the solid sulfonyl chloride in portions to the stirring ammonia. The low temperature slows hydrolysis relative to amidation.

Phase 4: Purification & Analytical Verification

Context: Confirming the identity of the product.

Q: How do I definitively distinguish the 3-sulfamoyl isomer from the 5-sulfamoyl isomer using NMR?

  • Analysis: The aromatic proton coupling patterns are distinct.

    • Target (3-sulfamoyl): Protons are at positions 4, 5, and 6.

      • H5 is a triplet (or dd) because it has two ortho neighbors (H4 and H6).

      • H4 and H6 are doublets .

      • Pattern: Doublet - Triplet - Doublet (consecutive system).

    • Impurity (5-sulfamoyl): Protons are at positions 3, 4, and 6.

      • H3 and H4 are ortho to each other (two doublets with ~8Hz coupling).

      • H6 is isolated (meta to H4, para to H3). It appears as a singlet or a doublet with very small meta-coupling (~2Hz).

      • Pattern: Doublet - Doublet - Singlet (isolated system).

Q: The product is difficult to crystallize.

  • Solution: The compound is an amphoteric sulfonamide-acid.

    • Dissolve in dilute NaHCO3 (forms the carboxylate/sulfonamide salt).

    • Filter to remove non-acidic impurities.

    • Slowly acidify with 6N HCl to pH 1-2.

    • Allow the slurry to stir for 1-2 hours to transform any amorphous precipitate into a crystalline form before filtration.

Quantitative Data Summary

ParameterStandard ProtocolCritical LimitConsequence of Deviation
Diazotization Temp -5°C to 0°C> 5°CHydrolysis to phenol (loss of yield)
SO2 Saturation > 30% by weight< 15%Low conversion; side reactions
Amidation pH > 9 (excess NH3)< 8Hydrolysis of sulfonyl chloride
Reaction Time (Meerwein) 1-2 Hours> 4 HoursDecomposition of labile intermediates

References

  • Organic Syntheses. (n.d.). General Procedure for Meerwein Sulfonation. Note: While specific to similar substrates, the mechanistic conditions are universal for amino-benzoic acids.

Sources

Stability issues of 2-Methyl-3-sulfamoylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5). This portal is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as an active pharmaceutical ingredient (API) intermediate or synthetic building block.

Below, you will find comprehensive troubleshooting guides, stability profiles, and validated experimental protocols designed to ensure the scientific integrity of your workflows.

Part 1: Physicochemical & Stability Profile

To establish a baseline for experimental design, the quantitative stability thresholds of 2-Methyl-3-sulfamoylbenzoic acid are summarized below. These parameters dictate the boundaries of safe handling during synthesis, purification, and storage.

ParameterThreshold / ConditionMechanistic Implication
Aqueous Stability (pH) Stable at pH 4.0 – 9.0The sulfonamide bond is recalcitrant to hydrolysis near neutral pH but susceptible to cleavage at extremes (pH < 2 or pH > 11) [1].
Thermal Stability Stable up to ~150°CProlonged exposure to temperatures >150°C can induce thermal decarboxylation of the benzoic acid moiety[2].
Oxidative Stability Sensitive to strong oxidizersThe ortho-methyl group is susceptible to oxidation (e.g., by KMnO₄ or H₂O₂) into a secondary carboxylic acid[3].
Storage Conditions Room Temperature (RT), DryPrevents ambient moisture-driven degradation and preserves the integrity of the crystalline powder [4].

Part 2: Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter issues where researchers inadvertently push this compound past its thermodynamic or kinetic stability limits. The following Q&A addresses these specific field-proven scenarios.

Q1: Why am I seeing significant compound loss and a new highly polar impurity when extracting my product using strong aqueous acids (e.g., 1M HCl)?

Causality: You are likely observing sulfonamide hydrolysis . While sulfonamides are generally robust, they are not invincible. Under highly acidic conditions (pH < 2) combined with the exothermic heat of extraction or prolonged exposure, the sulfonamide bond undergoes nucleophilic attack by water, cleaving into the corresponding sulfonic acid and releasing ammonia [1]. Solution: Adjust your extraction protocol. Buffer your aqueous phase to a mild pH (e.g., pH 4-5 using acetate buffers) where the carboxylic acid is protonated (facilitating organic extraction) but the sulfonamide remains hydrolytically stable[5].

Q2: I dried my compound in a vacuum oven at 160°C to remove residual high-boiling solvents (like DMF), but my yield dropped and a new non-polar spot appeared on TLC/HPLC. What happened?

Causality: You have induced thermal decarboxylation . Benzoic acid derivatives can remove their carboxyl group and generate carbon dioxide under excessive heating. This substitution reaction typically initiates around 150°C–170°C [2]. The loss of the polar carboxyl group results in a significantly less polar degradation product (2-methylbenzenesulfonamide). Solution: Never exceed 105°C when drying this compound. If removing DMF or DMSO, utilize lyophilization or azeotropic distillation with toluene under high vacuum at lower temperatures (e.g., 60°C).

Q3: During a cross-coupling reaction involving copper catalysts and heat (120°C), my starting material degraded completely into an unidentifiable tar. Why?

Causality: You accidentally triggered copper-catalyzed oxidative decarboxylation . While uncatalyzed decarboxylation requires high heat (>200°C), the addition of catalytic amounts of copper(II) salts drastically lowers the activation energy for this degradation pathway, allowing it to proceed rapidly at temperatures as low as 100°C–200°C [6]. Solution: If copper-catalyzed cross-coupling is necessary, protect the carboxylic acid group (e.g., as a benzyl or tert-butyl ester) prior to the coupling step to prevent coordination and subsequent decarboxylation.

Part 3: Visualizations of Degradation Logic

The following diagram illustrates the specific degradation pathways of 2-Methyl-3-sulfamoylbenzoic acid based on the environmental stressors applied.

Degradation A 2-Methyl-3-sulfamoylbenzoic acid (Intact API Intermediate) B Extreme pH Stress (pH < 2 or pH > 11 + Heat) A->B Hydrolytic attack C Thermal / Catalytic Stress (Temp >150°C or Cu Catalyst) A->C Activation energy met D Oxidative Stress (e.g., KMnO4, H2O2) A->D Radical/Oxidative attack E Sulfonamide Hydrolysis (Cleavage to Sulfonic Acid) B->E F Decarboxylation (Loss of CO2) C->F G Methyl Oxidation (Conversion to Dicarboxylic Acid) D->G

Caption: Degradation pathways of 2-Methyl-3-sulfamoylbenzoic acid under extreme environmental stressors.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and self-validation in your analytical methods, use the following standardized protocol to map the exact stability profile of your specific batch of 2-Methyl-3-sulfamoylbenzoic acid.

Protocol: Forced Degradation Study (Adapted from ICH Q1A/Q1B)

This workflow isolates the variables of pH, oxidation, and heat to establish the compound's intrinsic stability limits.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-Methyl-3-sulfamoylbenzoic acid.

  • Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

Step 2: Stress Conditions Execution

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours.

  • Thermal Stress: Place 5 mg of solid powder in a sealed glass vial. Heat in an oven at 105°C for 7 days.

Step 3: Neutralization and Preparation for Analysis

  • For the Acid/Base samples, neutralize with an equivalent volume of 0.1 M NaOH or 0.1 M HCl, respectively, to arrest degradation.

  • Dilute all stressed liquid samples (and a reconstituted thermal sample) 1:10 with the initial HPLC mobile phase.

Step 4: HPLC/LC-MS Analysis

  • Inject samples using a reversed-phase C18 column.

  • Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile to ensure adequate retention of both the highly polar sulfonic acid degradation products and the non-polar decarboxylated products.

Protocol Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis 0.1M HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1M NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Thermal Thermal Stress Solid state, 105°C, 7d Start->Thermal Neutralize Neutralize to pH 7 & Dilute 1:10 Acid->Neutralize Base->Neutralize Analyze HPLC/LC-MS Analysis Ox->Analyze Dilute only Thermal->Analyze Reconstitute Neutralize->Analyze

Caption: Step-by-step workflow for forced degradation stability testing of API intermediates.

Part 5: References

The causality and protocols described in this guide are grounded in the following authoritative chemical literature and safety data standards:

  • Justlong Health. Chemical Properties of Benzoic Acid: Detailed Analysis. Retrieved from:[Link]

  • Wikipedia. Benzoic acid (Production and Reactions). Retrieved from: [Link]

  • Scholars' Mine (Missouri University of Science and Technology). Effects of Ionic Strength, Temperature, and PH on Degradation of Selected Antibiotics. Retrieved from:[Link]

  • Sciencemadness Wiki. Benzoic acid (Chemical Properties). Retrieved from:[Link](Note: URL routes via Sciencemadness domain as cited in grounding data).

How to remove unreacted starting materials from 2-Methyl-3-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5), specifically addressing the removal of unreacted starting material, 2-Methylbenzoic acid (o-Toluic acid).

Executive Summary & Chemical Logic

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid followed by amination. A common critical impurity is the unreacted starting material, 2-methylbenzoic acid (o-Toluic acid) .

The separation strategy relies on the significant polarity difference introduced by the sulfonamide moiety.

  • The Impurity (o-Toluic Acid): A mono-carboxylic acid with a lipophilic methyl-substituted benzene ring. It exhibits high solubility in moderately polar organic solvents (Dichloromethane, Ethyl Acetate) and low solubility in cold water.

  • The Product (2-Methyl-3-sulfamoylbenzoic Acid): Contains both a carboxylic acid and a polar sulfonamide group (

    
    ). This dual-functionality creates a robust hydrogen-bonding network, rendering it significantly less soluble in non-polar/chlorinated solvents compared to the starting material.
    
Comparative Physicochemical Profile
Feature2-Methylbenzoic Acid (Impurity)2-Methyl-3-sulfamoylbenzoic Acid (Target)
Molecular Weight 136.15 g/mol 229.25 g/mol
Polarity Moderate (Lipophilic core)High (Sulfonamide H-bonding)
Solubility (DCM) Soluble Insoluble / Sparingly Soluble
Solubility (Water) Low (Cold), Moderate (Hot)Low (Cold), Soluble (Basic pH)
pKa (approx) ~3.91 (COOH)~3.5 (COOH), ~10.0 (Sulfonamide NH)

Decision Matrix: Purification Workflow

Use the following logic flow to determine the correct protocol for your current mixture state.

PurificationLogic Start Current State of Mixture StateSolid Crude Solid Mixture Start->StateSolid StateLiquid Reaction Solution (Aqueous/Organic) Start->StateLiquid Decision1 Is impurity > 5%? StateSolid->Decision1 MethodB Method B: pH-Swing Extraction StateLiquid->MethodB MethodA Method A: Solvent Trituration (Recommended) Decision1->MethodA Yes (High Impurity) MethodC Method C: Recrystallization (Final Polish) Decision1->MethodC No (Trace Impurity) MethodA->MethodC If purity < 98% MethodB->MethodA Isolate Solid First

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity levels and physical state.

Detailed Protocols

Method A: Solvent Trituration (The "DCM Wash")

Best For: Gross removal of unreacted o-toluic acid from crude solids. Principle: Exploits the high solubility of o-toluic acid in Dichloromethane (DCM) versus the insolubility of the sulfonamide product.

  • Preparation: Dry the crude solid thoroughly. Water content can inhibit the selectivity of the organic solvent.

  • Suspension: Place the crude solid in a round-bottom flask. Add Dichloromethane (DCM) at a ratio of 10 mL per gram of crude solid.

  • Digestion: Heat the suspension to reflux (

    
    ) for 30 minutes with vigorous stirring.
    
    • Note: The product should remain suspended (cloudy), while the o-toluic acid dissolves.

  • Filtration: Cool the mixture to room temperature (

    
    ). Filter the suspension through a sintered glass funnel (porosity 3 or 4) under vacuum.
    
  • Wash: Wash the filter cake with two additional portions of cold DCM.

  • Validation: Analyze the filtrate by TLC (System: DCM:MeOH 9:1). The filtrate should contain the fast-moving o-toluic acid spot (

    
    ), while the filter cake remains pure.
    
Method B: pH-Swing Extraction (Liquid Phase)

Best For: Workup of reaction mixtures before isolation. Principle: While both compounds are acidic, o-toluic acid is significantly more lipophilic. At low pH, it partitions into organic solvents, whereas the polar sulfonamide tends to precipitate or remain in the aqueous phase (depending on concentration).

  • Basification: Ensure the reaction mixture is fully dissolved in dilute Sodium Hydroxide (

    
    ) or saturated Sodium Bicarbonate (
    
    
    
    ). The solution should be clear (pH > 9).
  • Organic Wash (Optional but Recommended): Wash the basic aqueous layer with Ethyl Acetate (

    
     volume).
    
    • Purpose: Removes neutral organic impurities (e.g., unreacted sulfonyl chlorides or decarboxylated byproducts). Discard the organic layer.

  • Acidification & Extraction:

    • Cool the aqueous layer to

      
      .
      
    • Slowly acidify with

      
       to pH 1–2. Both the product and starting material will precipitate.
      
    • Crucial Step: Instead of filtering immediately, extract the aqueous slurry with Dichloromethane (DCM) .

    • Mechanism:[1][2][3] The unreacted o-toluic acid will preferentially dissolve into the DCM layer. The sulfamoyl product, due to high polarity, will often remain as a suspended solid at the interface or in the aqueous layer.

  • Isolation: Filter the aqueous/organic biphasic mixture. The solid collected is predominantly the sulfamoyl product. The DCM filtrate will contain the impurities.

Method C: Recrystallization

Best For: Final polishing to reach >99% purity.

  • Solvent System: Water/Ethanol (9:1 to 8:2 ratio).

  • Protocol:

    • Suspend the solid in water (15 mL/g).

    • Heat to reflux. Add Ethanol dropwise until dissolution is complete.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • o-Toluic acid is more soluble in the mother liquor (ethanol/water mix) and will remain in solution while the sulfonamide crystallizes.

Troubleshooting & FAQs

Q1: My product turns pink/red during the DCM wash. Why?

  • Cause: This often indicates the presence of trace oxidation byproducts or phenols.

  • Solution: Perform a charcoal treatment. Dissolve the product in dilute

    
    , add activated carbon (10% w/w), stir for 30 mins, filter through Celite, and re-precipitate with HCl.
    

Q2: The product is gelling during filtration.

  • Cause: Sulfonamides can form hydrogels if filtered from aqueous solutions at neutral pH ranges or if the concentration is too high.

  • Solution: Ensure the pH is distinctly acidic (< 2) before filtration. If gelling persists, add a small amount of isopropanol to the aqueous slurry to break the gel structure before filtering.

Q3: Can I use Toluene instead of DCM?

  • Answer: Yes. Toluene is an excellent alternative for Method A (Trituration). Heat to

    
     and cool. o-Toluic acid is highly soluble in hot toluene and remains soluble upon cooling, whereas the sulfamoyl benzoic acid is almost insoluble. This is often preferred for scale-up to avoid chlorinated solvents.
    

Q4: How do I confirm the removal of o-toluic acid without HPLC?

  • Answer: Use Proton NMR (

    
    -NMR)  in DMSO-
    
    
    
    .
    • o-Toluic Acid:[4][5][6] Look for the aromatic region.[7] It lacks the singlet/doublet patterns associated with the sulfonamide protons.

    • Key Diagnostic: The methyl group of o-toluic acid shifts slightly compared to the sulfonated product. More importantly, the integration of aromatic protons will clarify the ratio.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8373, o-Toluic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54409072, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. (Structural Analog Reference). Retrieved from [Link]

  • W.L.F. Armarego, C.L.L. Chai.Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, mechanistic rationales, and targeted troubleshooting to ensure high-yield, reproducible scale-up of this critical pharmaceutical building block.

Strategic Overview & Mechanistic Rationale

A common pitfall in designing a synthetic route for 2-methyl-3-sulfamoylbenzoic acid is attempting the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid). Due to the strong ortho/para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid, 2[2].

To achieve strict regiocontrol at the 3-position, the synthesis must proceed via a Sandmeyer-type sulfonylation. The optimal starting material is 3-amino-2-methylbenzoic acid . The amino group is diazotized and subsequently converted to a sulfonyl chloride using sulfur dioxide and copper(II) chloride, followed by3[3].

Synthetic Workflow Visualization

SynthesisWorkflow A 3-Amino-2-methylbenzoic acid (Starting Material) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt (Intermediate) B->C D Sulfonylation (SO2, CuCl2, AcOH) C->D E 3-Chlorosulfonyl-2- methylbenzoic acid D->E F Amidation (NH4OH, 0-5°C) E->F G 2-Methyl-3- sulfamoylbenzoic acid F->G

Caption: Regioselective synthetic workflow for 2-Methyl-3-sulfamoylbenzoic acid.

Step-by-Step Experimental Protocols

Stage 1: Diazotization and Sandmeyer Sulfonylation
  • Preparation of Diazonium Salt: Suspend 1.0 equivalent of 3-amino-2-methylbenzoic acid in a mixture of concentrated HCl (3.0 eq) and water. Chill the reactor to 0–5 °C.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise. Maintain the internal temperature strictly below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • SO₂ Saturation: In a separate jacketed reactor, prepare a saturated solution of SO₂ gas in glacial acetic acid. Add CuCl₂ (0.2 eq) as a catalyst and chill to 0–10 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture under vigorous agitation.

  • Precipitation: Once nitrogen evolution ceases, allow the mixture to reach room temperature. Pour the mixture into crushed ice/water to precipitate the intermediate, 3-chlorosulfonyl-2-methylbenzoic acid. Filter and wash with ice-cold water.

Stage 2: Amidation and Isolation
  • Amidation: Immediately transfer the wet 3-chlorosulfonyl-2-methylbenzoic acid filter cake into a reactor containing a large excess of 25% aqueous ammonium hydroxide (NH₄OH) pre-chilled to 0–5 °C[3].

  • Reaction: Stir the suspension vigorously for 2–4 hours, allowing it to gradually warm to room temperature.

  • Acidification: 4[4] with concentrated HCl to a pH of 2.0. This forces the precipitation of the crude 2-methyl-3-sulfamoylbenzoic acid.

  • Purification: Filter the resulting white/off-white solid, wash thoroughly with cold water to remove ammonium chloride salts, and recrystallize from an ethanol/water mixture.

Troubleshooting & FAQs

Q: Why is my yield of the sulfonyl chloride intermediate low, accompanied by high levels of a phenolic byproduct? A: Phenol byproducts form when the diazonium salt undergoes nucleophilic attack by water (hydrolysis). This is a direct consequence of thermal degradation. Causality: If the temperature of the diazonium solution exceeds 5 °C, or if there is a delayed transfer to the SO₂/CuCl₂ mixture, the diazonium group decomposes into a phenol. Solution: Ensure strict temperature control (0–5 °C) using a jacketed reactor with a glycol chiller. The transfer to the sulfonylation reactor must be immediate, and the receiving SO₂ solution must be pre-saturated and adequately chilled.

Q: What causes the formation of diaryl impurities during the Sandmeyer-type sulfonylation? A: Diaryl compounds (via Gomberg-Bachmann side reactions) occur if the local concentration of the diazonium salt is too high relative to the dissolved SO₂. Causality: Poor mixing allows diazonium radicals to react with unreacted aromatic rings rather than the SO₂. Solution: Ensure vigorous agitation (e.g., using a pitched-blade turbine at >200 rpm) and maintain a slow, controlled subsurface addition of the diazonium salt into the SO₂/CuCl₂ mixture.

Q: During amidation, I observe the formation of a sulfonic acid byproduct instead of the desired sulfonamide. How can this be prevented? A: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which competes directly with amidation. Causality: If the addition of the intermediate to the ammonia solution is too slow, or if the ammonia concentration drops, water acts as the dominant nucleophile, yielding 3-sulfo-2-methylbenzoic acid. Solution: Never let the wet sulfonyl chloride sit at room temperature. Use a massive excess of concentrated (25-30%) aqueous ammonia, keep the temperature low (0–5 °C) to suppress the kinetics of hydrolysis, and add the sulfonyl chloride rapidly in portions while maintaining high-shear stirring[3].

Q: How do I ensure complete precipitation of the final product during the final acidification step? A: 2-Methyl-3-sulfamoylbenzoic acid has moderate solubility in water at neutral to slightly acidic pH due to the formation of a carboxylate salt. Causality: If the pH is not lowered sufficiently, a significant portion of the product remains dissolved in the mother liquor. Solution: Acidification must be driven to pH < 2.0 to ensure full protonation of the carboxylic acid[4]. Always verify the pH with a calibrated probe (not indicator paper) and allow the suspension to age at 5 °C for at least 1 hour before filtration to maximize crystal growth and recovery.

Quantitative Process Parameters

The following table summarizes the critical control parameters (CCPs) and expected metrics for a validated scale-up batch:

Process StepPrimary ReagentsOptimal Temp (°C)Critical Control Parameter (CCP)Expected Yield (%)
Diazotization 3-Amino-2-methylbenzoic acid, NaNO₂, HCl0–5Internal Temp strictly < 5 °CN/A (Used in situ)
Sulfonylation SO₂ gas, CuCl₂, Glacial AcOH0–10SO₂ saturation level, Agitation rate70–75
Amidation 25% Aqueous NH₄OH0–5Excess NH₃, Rapid bulk addition85–90
Isolation HCl (for pH adjustment)5Final pH < 2.0> 95 (Recovery)

References

  • MDPI. "The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors". Molecules. Available at:[Link][2]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-Methyl-3-sulfamoylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and characterization of 2-Methyl-3-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected byproducts during their synthetic work. As your partner in scientific discovery, we provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid, a potentially valuable building block in medicinal chemistry, typically proceeds via a two-step sequence: chlorosulfonation of 2-methylbenzoic acid (o-toluic acid) followed by amination. While seemingly straightforward, this pathway is prone to side reactions that can complicate purification and compromise yield. This guide addresses the most common issues encountered in the lab.

Troubleshooting Guide

This section is formatted to address specific experimental observations. We diagnose the likely cause and provide actionable solutions based on established chemical principles.

Issue 1: My final product yield is consistently low, and the crude NMR/LC-MS shows a complex mixture of products.

Q: What are the primary causes for low yield and product complexity in the synthesis of 2-Methyl-3-sulfamoylbenzoic acid?

A: This is a classic and often multifaceted issue in sulfamoylation chemistry. The root cause typically lies in the stability and handling of the key intermediate, 2-methyl-3-(chlorosulfonyl)benzoic acid.

  • Causality & Explanation: The sulfonyl chloride functional group is highly electrophilic and extremely sensitive to moisture. Trace amounts of water in your reaction setup (glassware, solvents, reagents) will lead to rapid hydrolysis of the intermediate, converting it to the corresponding 2-methyl-3-sulfonic acid benzoic acid. This sulfonic acid byproduct is highly polar, often water-soluble, and can be difficult to separate from your desired product. Furthermore, incomplete conversion during the initial chlorosulfonation step can leave unreacted 2-methylbenzoic acid, adding another impurity to the mix.[1]

  • Troubleshooting & Corrective Actions:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried (>120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

    • Reagent Quality: Use a high-purity grade of chlorosulfonic acid. Older bottles may have absorbed atmospheric moisture.

    • Temperature Control: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature (typically 0-5°C) during the addition of chlorosulfonic acid is critical to prevent thermal degradation and the formation of charred, intractable byproducts.[2]

    • Stoichiometry: An excess of chlorosulfonic acid (typically 3-5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to more aggressive side reactions. Optimization may be required for your specific scale.

Issue 2: I've isolated my main product, but I see a persistent impurity with a mass of +16 Da in my mass spectrometry data.

Q: An [M+16] peak is observed in the mass spectrum of my purified 2-Methyl-3-sulfamoylbenzoic acid. What is this impurity?

A: An [M+16] peak almost certainly corresponds to an oxidized byproduct. In the context of this synthesis, the most likely candidate is a hydroxylated derivative formed during the reaction or workup.

  • Causality & Explanation: The combination of chlorosulfonic acid and trace water can create strongly oxidizing conditions, akin to Caro's acid (peroxymonosulfuric acid). This can lead to electrophilic hydroxylation of the aromatic ring. Given the directing effects of the existing substituents, this oxidation could occur at various positions, creating isomeric hydroxylated impurities that are difficult to separate chromatographically from the main product.

  • Troubleshooting & Corrective Actions:

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help minimize oxidative side reactions.

    • Controlled Quenching: The reaction workup is a critical step. Quenching the reaction mixture by slowly adding it to ice, rather than adding water to the reaction, helps to dissipate heat and control the reactivity of any remaining chlorosulfonic acid.

    • Analytical Confirmation: To confirm the presence of a hydroxyl group, you can attempt to derivatize a small sample of the impure material (e.g., by acetylation with acetic anhydride) and re-analyze by LC-MS. A successful derivatization would result in a corresponding mass shift.

Issue 3: My ¹H NMR spectrum shows two distinct methyl singlets and complex aromatic splitting, suggesting an isomeric byproduct. How can I identify it?

Q: How can I confirm the presence of and identify a positional isomer of 2-Methyl-3-sulfamoylbenzoic acid?

A: The formation of positional isomers is a significant challenge, as the directing effects of the methyl and carboxylic acid groups are not perfectly selective. The primary expected isomer is 2-Methyl-5-sulfamoylbenzoic acid.

  • Causality & Explanation: The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 2-methylbenzoic acid, the C3 and C5 positions are both activated by the methyl group and meta to the carboxyl group. While steric hindrance from the adjacent methyl group may slightly disfavor substitution at C3, it does not eliminate it. The C5 position is sterically more accessible, making 2-Methyl-5-sulfamoylbenzoic acid a very likely byproduct.[3]

  • Troubleshooting & Corrective Actions:

    • Advanced NMR Techniques: A standard ¹H NMR may not be sufficient for unambiguous assignment. Two-dimensional NMR techniques are invaluable here.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment will show through-space correlations. For the desired 2-Methyl-3-sulfamoylbenzoic acid, you would expect to see a correlation between the methyl protons and the aromatic proton at the C6 position. For the 2-Methyl-5-sulfamoyl isomer, no such correlation would be observed.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, allowing you to piece together the carbon skeleton and confirm substituent positions.

    • Chromatographic Separation: Developing a robust HPLC method is key. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase, buffered with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid), can often resolve these isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the foundational reaction mechanism for this synthesis?

A1: The synthesis is based on electrophilic aromatic substitution. First, chlorosulfonic acid acts as the electrophile, attacking the electron-rich aromatic ring of 2-methylbenzoic acid to form a sulfonyl chloride. In the second step, aqueous ammonia or ammonium hydroxide acts as a nucleophile, displacing the chloride on the sulfonyl chloride to form the final sulfonamide.[5]

Q2: Besides isomers and hydrolysis products, what other byproducts might I encounter?

A2: Dimerization can occur. Two molecules of the sulfonyl chloride intermediate can react with a trace amount of water to form an anhydride-like dimer. Additionally, if the temperature is not well-controlled, decarboxylation of the starting material or product can occur, leading to sulfamoyltoluene derivatives.

Q3: What are the best practices for storing the 2-methyl-3-(chlorosulfonyl)benzoic acid intermediate if I cannot use it immediately?

A3: Ideally, the intermediate should be used immediately. If storage is unavoidable, it must be stored under a completely anhydrous, inert atmosphere (argon is preferable to nitrogen) and at a low temperature (e.g., -20°C). The container must be sealed with a high-quality, moisture-proof cap. Even under these conditions, gradual degradation is possible.[6]

Q4: What analytical techniques are essential for quality control of the final product?

A4: A combination of techniques is necessary for comprehensive characterization.[7][8]

  • HPLC or UPLC: To determine purity and quantify impurities.[9]

  • LC-MS: To confirm the mass of the main product and identify the masses of unknown byproducts.[10]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify isomeric impurities.

  • FTIR: To confirm the presence of key functional groups (sulfonamide N-H stretch, S=O stretch, carboxylic acid O-H and C=O stretch).

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the primary synthetic route to 2-Methyl-3-sulfamoylbenzoic acid and the points at which key byproducts are formed.

Synthesis_Byproducts SM 2-Methylbenzoic Acid (o-Toluic Acid) INT 2-Methyl-3-(chlorosulfonyl)benzoic acid (Intermediate) SM->INT 1. Chlorosulfonic Acid (Excess, 0-5°C) BYP2 2-Methyl-5-sulfamoylbenzoic acid (Isomeric Byproduct) SM:e->BYP2:n 1. Chlorosulfonic Acid (Alternative Substitution) BYP3 Unreacted Starting Material SM:w->BYP3:n Incomplete Reaction PROD 2-Methyl-3-sulfamoylbenzoic acid (Target Product) INT->PROD 2. NH4OH (aq) (Quench) BYP1 2-Methyl-3-sulfonic acid (Hydrolysis Byproduct) INT->BYP1 Trace H2O

Sources

Validation & Comparative

Comparative Guide: Diuretic Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Structural Evolution of High-Ceiling Diuretics

In the landscape of diuretic therapy, sulfamoylbenzoic acid derivatives represent the "high ceiling" or loop diuretics, characterized by their ability to inhibit the Na


-K

-2Cl

cotransporter (NKCC2). While Furosemide (an anthranilic acid derivative) remains the clinical gold standard, Bumetanide (a 3-aminobenzoic acid derivative) demonstrates the profound impact of scaffold modification, achieving approximately 40-fold greater potency.

This guide objectively compares the pharmacodynamic profiles of these derivatives, dissecting the Structure-Activity Relationships (SAR) that drive potency and providing a validated experimental framework (Lipschitz Method) for assessing novel benzoic acid analogs.

Structural Basis & SAR Analysis

The diuretic efficacy of benzoic acid derivatives hinges on specific substitution patterns on the benzene ring.

The Core Scaffold Distinction
  • Anthranilic Acid Series (e.g., Furosemide): Characterized by a carboxyl group at C-1 and a sulfonamide at C-5, with an amino group at C-2.

  • Benzoic Acid Series (e.g., Bumetanide): The amino group is shifted to C-3. This meta-positioning relative to the carboxyl group, combined with a phenoxy substitution at C-4, dramatically enhances lipophilicity and binding affinity to the NKCC2 transporter.

FeatureFurosemideBumetanideSAR Implication
Chemical Class Sulfamoyl-anthranilic acidSulfamoyl-3-aminobenzoic acidThe 3-amino scaffold optimizes spatial alignment with the Cl- binding site of NKCC2.
C-4 Substituent Chlorine (-Cl)Phenoxy (-OPh)The phenoxy group increases lipophilicity, enhancing tissue penetration and potency.
C-5 Substituent Sulfamoyl (-SO

NH

)
Sulfamoyl (-SO

NH

)
Essential for activity; mimics the hydrated chloride ion.
Mechanism of Action: NKCC2 Inhibition

These derivatives act on the Thick Ascending Limb (TAL) of the Loop of Henle.[1][2] They compete with Cl


 for the binding site on the NKCC2 cotransporter, collapsing the transepithelial potential difference and abolishing the corticomedullary osmotic gradient required for urine concentration.
Pathway Visualization

The following diagram illustrates the blockade of ion reabsorption at the luminal membrane.

NKCC2_Mechanism Lumen Tubular Lumen (Urine) NKCC2 NKCC2 Transporter (Target) Lumen->NKCC2 Na+, K+, 2Cl- influx Cell TAL Epithelial Cell NKCC2->Cell Ion Transport Blood Peritubular Capillary (Blood) Cell->Blood Reabsorption Drug Benzoic Acid Derivative (e.g., Bumetanide) Drug->NKCC2 BLOCKS (Cl- site competition)

Figure 1: Mechanism of Action.[1][3][4] The drug competes with Chloride ions at the NKCC2 transporter in the Thick Ascending Limb, preventing salt reabsorption.[1][2]

Comparative Pharmacodynamics

The following data aggregates standard pharmacological metrics. Note the significant potency difference despite similar efficacy (ceiling effect).

ParameterFurosemide (Standard)Bumetanide (Test Analog)Performance Note
Relative Potency 1.0 (Reference)~40.0 - 50.0Bumetanide requires 1/40th the dose for equivalent diuresis [1].[5]
Bioavailability 40-60% (Variable)~80% (Consistent)Benzoic acid derivatives (3-amino) often show superior oral absorption [2].
Onset of Action 30-60 min (Oral)30-60 min (Oral)Similar onset; rapid absorption is characteristic of the class.
Half-life (

)
1.5 - 2.0 hrs1.0 - 1.5 hrsShort half-life necessitates frequent dosing or sustained release formulations.
Excretion Renal & BiliaryRenal & BiliaryDual elimination pathways are preserved across both scaffolds.
Experimental Protocol: The Lipschitz Method

To validate the diuretic activity of a new benzoic acid derivative, the Lipschitz Method (1943) is the industry-standard in vivo assay. This protocol measures urine volume and electrolyte excretion ratios against a saline control and a standard (Furosemide).[6]

Protocol Workflow

Objective: Determine the "Lipschitz Value" (T/U ratio), where T is the response of the Test compound and U is the response of the Urea/Standard.

Lipschitz_Protocol Start Acclimatization (7 Days) Fast Fasting (15-18h, water ad libitum) Start->Fast Group Grouping (n=6) 1. Control (Saline) 2. Std (Furosemide) 3. Test cmpd Fast->Group Load Saline Load (25 mL/kg 0.9% NaCl) Group->Load Cage Metabolic Cages (No food/water) Load->Cage Collect Urine Collection (5h & 24h) Cage->Collect Analyze Analysis Vol, Na+, K+, Cl- Collect->Analyze

Figure 2: Workflow for the Lipschitz Diuretic Assay. Critical step: Saline loading ensures uniform hydration status across all groups [3].

Detailed Methodology
  • Animal Selection: Male Wistar rats (150–200g).[7]

  • Fasting: Deprive animals of food for 15–18 hours prior to the experiment to minimize metabolic interference, but allow free access to water.

  • Priming (Saline Load): Administer 0.9% NaCl solution (25 mL/kg body weight) orally to all animals. This imposes a uniform fluid load.

  • Drug Administration: Immediately after priming, administer:

    • Control Group: Vehicle only.

    • Standard Group: Furosemide (20 mg/kg p.o.).[8]

    • Test Group: Benzoic acid derivative (graded doses, e.g., 5, 10, 20 mg/kg).

  • Collection: Place animals in metabolic cages. Collect urine at 5 hours (for rapid onset assessment) and 24 hours.

  • Analysis:

    • Measure total Urine Volume (mL).

    • Analyze electrolytes (Na

      
      , K
      
      
      
      , Cl
      
      
      ) using flame photometry or ion-selective electrodes.
Data Calculation & Interpretation

Calculate the Lipschitz Value using the formula:



Lipschitz ValueInterpretation
< 1.0 No diuretic activity
1.0 - 1.9 Mild/Moderate activity
> 2.0 Potent diuretic activity (Comparable to Loop Diuretics) [3]

Natriuretic Index:


 (Values > 2.0 indicate significant natriuresis).
References
  • Ward, A., & Heel, R. C. (1984). Bumetanide: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use. Drugs.[1][8][9][10][11][12][13][14][15] Link

  • Feit, P. W. (1971).[9] Aminobenzoic acid diuretics.[9][14] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry.[9] Link

  • Lipschitz, W. L., Hadidian, Z., & Kerpesar, A. (1943). Bioassay of Diuretics. Journal of Pharmacology and Experimental Therapeutics. Link

  • Preeja, K. S., et al. (2016).[12] Diuretic activity of ethanolic extract of whole plant of Sphaeranthus indicus linn in albino rats.[12] International Journal of Basic & Clinical Pharmacology.[8] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a structural and functional analysis of 2-Methyl-3-sulfamoylbenzoic acid , contrasting it with its widely used analog 4-Chloro-3-sulfamoylbenzoic acid and the unsubstituted core.

Product Focus: 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) Primary Comparator: 4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) Context: Diuretic Pharmacophores & Carbonic Anhydrase Inhibitors[1]

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid represents a critical "scaffold hop" from the traditional chlorinated diuretic intermediates. While the industry standard 4-Chloro-3-sulfamoylbenzoic acid (CSBA) relies on the electron-withdrawing nature of chlorine to modulate acidity and lipophilicity, the 2-methyl analog introduces significant steric bulk and ortho-effects without the environmental and metabolic concerns associated with halogenated aromatics.

This guide analyzes the trade-offs between these two scaffolds, focusing on the synthetic challenge of the 2-methyl isomer (due to regiochemical conflicts) versus its unique steric profile which offers distinct binding selectivity in enzyme pockets.

Structural & Physicochemical Profiling

The substitution pattern on the benzoic acid core dictates the molecule's acidity (pKa), lipophilicity (LogP), and solubility. The 2-methyl group creates a steric clash with the 3-sulfamoyl group, a feature absent in the 4-chloro analog.

Comparative Data Table
Feature2-Methyl-3-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid 3-Sulfamoylbenzoic acid
Structure Code Target (2-Me) Standard (4-Cl) Core (Unsub)
Molecular Weight 215.23 g/mol 235.64 g/mol 201.20 g/mol
Electronic Effect Inductive Donating (+I) / StericInductive Withdrawing (-I)None
pKa (COOH) (Est.)3.2 – 3.4 (Ortho-effect enhanced)3.0 – 3.2 (Strongly acidic)3.54
LogP (Est.)0.8 (Moderate)1.2 (High)0.3 (Low)
Water Solubility ModerateLowHigh
Metabolic Liability Benzylic oxidation (to -COOH)Stable (Halogenated)Phase II conjugation
Synthetic Route Complex (Indirect via Amine)Simple (Direct Chlorosulfonation)Direct Chlorosulfonation
Structural Logic & SAR Diagram

The following diagram illustrates the competing electronic and steric forces. The red arrows indicate steric repulsion, while blue arrows indicate electronic induction.

SAR_Analysis Target 2-Methyl-3-sulfamoylbenzoic acid OrthoEffect Ortho-Effect: Twists COOH out of plane Increases Acidity Target->OrthoEffect StericClash Steric Clash (C2-Me vs C3-SO2NH2): Restricts rotation Unique binding vector Target->StericClash Electronic Inductive Effect: Me (+I) vs Cl (-I) Target->Electronic Me donates e- Comparator 4-Chloro-3-sulfamoylbenzoic acid Comparator->Electronic Cl withdraws e- Electronic->OrthoEffect Competing Factors

Caption: SAR comparison highlighting the unique steric environment of the 2-Methyl analog compared to the electronic-dominated 4-Chloro analog.

Synthetic Utility & Reactivity[2]

The Regiochemistry Challenge

Synthesizing the 4-Chloro analog is industrially straightforward because the carboxylic acid (meta-director) and the chlorine (ortho/para-director) cooperatively direct incoming electrophiles to the 3-position .

In contrast, synthesizing 2-Methyl-3-sulfamoylbenzoic acid is difficult via direct sulfonation.

  • o-Toluic Acid (2-Methylbenzoic acid): The COOH directs to position 3 (meta). The Methyl directs to position 5 (para).

  • Result: Direct chlorosulfonation yields primarily 2-methyl-5-sulfamoylbenzoic acid .

  • Solution: The 3-sulfamoyl isomer typically requires a "Protection-Deprotection" strategy or a "Reduction-Diazotization" route starting from 2-methyl-3-nitrobenzoic acid.

Synthetic Workflow Comparison

Synthesis_Workflow cluster_Easy Route A: 4-Chloro Analog (Easy) cluster_Hard Route B: 2-Methyl Analog (Complex) StartA 4-Chlorobenzoic Acid StepA1 Chlorosulfonic Acid (Direct Substitution) StartA->StepA1 EndA 4-Chloro-3-sulfamoylbenzoic acid StepA1->EndA StartB 2-Methyl-3-nitrobenzoic Acid StepB1 Reduction (H2/Pd) StartB->StepB1 StepB2 Diazotization (NaNO2/HCl) StepB1->StepB2 StepB3 Sandmeyer-type Sulfonation (SO2/CuCl2) StepB2->StepB3 EndB 2-Methyl-3-sulfamoylbenzoic acid StepB3->EndB

Caption: The 2-Methyl isomer requires a multi-step diazonium pathway to overcome the natural directing effects that favor the 5-position.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Why this matters: The 2-methyl group's ortho-effect can surprisingly increase acidity despite its electron-donating nature. Accurate pKa is vital for predicting absorption.

Materials:

  • Compound (10 mg)

  • 0.01 M NaOH (Standardized)

  • Methanol/Water (20:80 v/v) – Note: Sulfonamides have poor aqueous solubility; co-solvent is required.

Procedure:

  • Dissolution: Dissolve 10 mg of the benzoic acid derivative in 10 mL of the MeOH/Water mixture. Ensure complete dissolution (sonicate if necessary).

  • Calibration: Calibrate the pH meter using pH 4.01 and 7.00 buffers.

  • Titration: Add 0.01 M NaOH in 50 µL increments. Record pH after stabilization (30s).

  • Calculation: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the carboxylic acid (pKa1), and the second (often very weak/high) to the sulfonamide proton (pKa2 ~9-10).

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol content to obtain aqueous pKa.

Protocol B: Amide Coupling Efficiency Test

Why this matters: The steric bulk of the 2-methyl group can hinder the reaction of the carboxylic acid with amines during drug synthesis.

Procedure:

  • Activation: Dissolve 1.0 eq of 2-Methyl-3-sulfamoylbenzoic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

  • Coupling: Add 1.1 eq of a test amine (e.g., benzylamine).

  • Monitoring: Analyze aliquots at 1h, 4h, and 24h via HPLC (254 nm).

  • Comparison: Run a parallel reaction with 4-Chloro-3-sulfamoylbenzoic acid .

  • Expectation: The 2-methyl analog will show slower kinetics (approx. 40-60% conversion at 1h) compared to the 4-chloro analog (>90% conversion at 1h) due to steric hindrance at the carbonyl carbon.

Biological Implications (In Silico/In Vitro)

Carbonic Anhydrase (CA) Binding

Sulfamoylbenzoic acids are classic "zinc-binders" in CA enzymes.

  • 4-Chloro Analog: The chlorine atom fits into hydrophobic pockets (e.g., Val121 in CA-II) but is non-directional.

  • 2-Methyl Analog: The methyl group is rigid and directional. It may clash with smaller pockets but offers higher selectivity for isoforms with expanded hydrophobic regions. The "twist" induced by the methyl group can lock the phenyl ring into a conformation that favors specific active site geometries, potentially reducing off-target side effects compared to the flatter chloro-analogs.

Metabolic Stability
  • Chloro-: Highly resistant to metabolism. Excreted largely unchanged.

  • Methyl-: Susceptible to CYP450-mediated oxidation (benzylic hydroxylation -> carboxylic acid). This can lead to shorter half-lives, which is desirable for acute-use diuretics but less so for chronic maintenance drugs.

References

  • PubChem. (2025). Compound Summary: 3-sulfamoylbenzoic acid (CID 229352). National Library of Medicine. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and Ortho-Effects).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic grounding for sulfamoyl binding).

Sources

Comparative analysis of different synthetic routes to sulfamoylbenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoylbenzoates (e.g., methyl 5-sulfamoyl-2-methoxybenzoate) are critical pharmacophores in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors, diuretics (furosemide analogs), and anticancer agents. Historically, their synthesis relied on harsh electrophilic substitution. However, the demand for regiochemical precision and environmental sustainability has driven the evolution of synthetic strategies.

This guide analyzes three distinct synthetic paradigms:

  • The Classical Divergent Route: Chlorosulfonation of benzoates.

  • The Oxidative Convergent Route: Side-chain oxidation of toluenesulfonamides.

  • The Modern Catalytic Route: Copper-catalyzed coupling of aryl halides with sulfinates.

Route 1: The Classical Divergent Pathway (Chlorosulfonation)

Mechanism & Rationale

The traditional approach relies on Electrophilic Aromatic Substitution (EAS) . A benzoic ester (often activated by electron-donating groups like methoxy) is treated with excess chlorosulfonic acid (


). The reaction proceeds via the formation of a sulfonyl chloride intermediate, which is subsequently aminated.

Causality: The carboxylic ester group is deactivating and meta-directing. To achieve para or ortho sulfamoylation relative to other substituents (e.g., in 2-methoxybenzoates), the directing power of the activating group (methoxy) must override the ester. This often requires forcing conditions (excess acid, heat), leading to regiochemical mixtures and significant waste.

Experimental Protocol
  • Substrate: Methyl 2-methoxybenzoate[1][2][3]

  • Reagents: Chlorosulfonic acid (5-10 equiv), Thionyl chloride (optional), Aqueous Ammonia.

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (50 mL) to 0°C.

    • Add methyl 2-methoxybenzoate (10 g) dropwise over 30 mins.

    • Critical Step: Allow to warm to 20°C, then heat to 50°C for 2 hours to drive the reaction to completion.

    • Quench onto crushed ice (Exothermic!). Extract the sulfonyl chloride precipitate with dichloromethane (DCM).

  • Amination:

    • Add the DCM solution to a stirred solution of aqueous ammonia (28%) at 0°C.

    • Stir for 1 hour. Acidify to pH 3 to precipitate the product.

Pathway Visualization

Chlorosulfonation Start Methyl Benzoate Derivative Inter Chlorosulfonyl Intermediate Start->Inter EAS (50°C) Reagent1 ClSO3H (Excess) Reagent1->Inter Product Sulfamoylbenzoate Inter->Product Amination Waste Waste: H2SO4, HCl Inter->Waste Hydrolysis Reagent2 NH3 (aq) Reagent2->Product

Figure 1: The classical chlorosulfonation pathway involves harsh electrophilic substitution.

Route 2: The Oxidative Convergent Pathway

Mechanism & Rationale

This route inverts the logic by establishing the sulfonamide group before the carboxylic acid. It starts with commercially available p-toluenesulfonyl chloride . The methyl group is oxidized to a carboxyl group using strong oxidants (KMnO4) or catalytic systems.

Causality: This method guarantees 100% para-regioselectivity because the sulfonamide is pre-installed. It avoids the handling of chlorosulfonic acid but introduces challenges related to the oxidation of electron-rich sulfonamides.

Experimental Protocol
  • Substrate: p-Toluenesulfonamide

  • Reagents: KMnO4, KOH, Methanol (for esterification).

  • Oxidation:

    • Dissolve p-toluenesulfonamide (17 g) and KOH (6 g) in water (200 mL).

    • Heat to 80°C. Add KMnO4 (35 g) portion-wise over 2 hours.

    • Checkpoint: The purple color must persist initially, then fade to brown (

      
      ).
      
    • Filter hot to remove

      
      . Acidify filtrate with HCl to precipitate 4-sulfamoylbenzoic acid.
      
  • Esterification:

    • Reflux the acid in methanol with catalytic

      
       for 6 hours.
      
Pathway Visualization

Oxidation Start p-Toluenesulfonyl Chloride Step1 p-Toluenesulfonamide Start->Step1 Amination Acid 4-Sulfamoylbenzoic Acid Step1->Acid Side-chain Oxidation Oxidant KMnO4 / KOH Oxidant->Acid Product Sulfamoylbenzoate Ester Acid->Product Esterification

Figure 2: The oxidative route ensures regiochemical purity via side-chain modification.

Route 3: The Modern Catalytic Pathway (Sulfinate Coupling)

Mechanism & Rationale

The most advanced method employs Transition-Metal Catalyzed Cross-Coupling . An aryl halide (e.g., methyl 5-chloro-2-methoxybenzoate) is coupled with a sulfinate salt (e.g., sodium aminosulfinate).[2][4][5]

Causality: Unlike EAS, this reaction is insensitive to electronic deactivation. It uses a copper catalyst (CuBr or CuI) to facilitate nucleophilic displacement of the halide. This allows for the synthesis of complex, highly substituted scaffolds that would be impossible via chlorosulfonation.

Experimental Protocol (Optimized from Patent CN105646295A)
  • Substrate: Methyl 5-chloro-2-methoxybenzoate (1.0 equiv)

  • Reagent: Sodium aminosulfinate (1.1 equiv)[5]

  • Catalyst: CuBr (0.05 equiv)

  • Solvent: THF or DMSO

  • Coupling:

    • Charge a reactor with methyl 5-chloro-2-methoxybenzoate (50 g) and THF (300 mL).

    • Add Sodium aminosulfinate (26 g) and CuBr (1.8 g).

    • Heat to 60-65°C under

      
       for 12 hours.
      
    • Self-Validation: Monitor by HPLC.[2] The disappearance of the aryl chloride peak confirms coupling.

  • Workup:

    • Add activated carbon (2 g), filter hot to remove catalyst residues.

    • Concentrate filtrate under vacuum to yield the product.

Pathway Visualization

Coupling Start Aryl Halide (Cl/Br) Complex Oxidative Addn Complex Start->Complex Activation Reagent Na-Sulfinate (H2N-SO2-Na) Reagent->Complex Ligand Exch Cat CuBr Catalyst Cat->Complex Product Sulfamoylbenzoate Complex->Product Reductive Elim

Figure 3: The catalytic route utilizes copper-mediated coupling for mild, high-yield synthesis.

Comparative Analysis

The choice of route depends heavily on the starting material availability and the required substitution pattern.

Performance Metrics
FeatureRoute 1: ChlorosulfonationRoute 2: OxidativeRoute 3: Cu-Catalysis
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (100% Para) Excellent (Pre-defined)
Yield 60-75%70-80%90-95%
Atom Economy Low (Excess acid waste)Moderate (MnO2 waste)High
Safety Low (Corrosive ClSO3H)Moderate (Oxidizers)High (Mild conditions)
Scalability Difficult (Exotherms, Waste)ModerateExcellent
Cost Low (Cheap reagents)ModerateModerate/High (Catalyst)
Decision Matrix
  • Use Route 1 if: You are making simple, commodity chemicals where isomer separation is trivial and cost is the primary driver.

  • Use Route 2 if: You need strictly para-substituted benzoates and want to avoid halogenated precursors.

  • Use Route 3 if: You are developing complex drug candidates (e.g., multi-substituted rings) requiring high purity, mild conditions, and no isomer contamination. This is the industry standard for modern process chemistry .

References

  • BenchChem Technical Support . A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. (2025). Retrieved from

  • Suzhou Chenghe Pharmaceutical . Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. Patent CN105646295A. (2016). Retrieved from

  • Master Organic Chemistry . Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (2018). Retrieved from

  • Organic Syntheses . Chlorosulfonyl Isocyanate: Preparation of Nitriles. Coll. Vol. 6, p.298 (1988). Retrieved from

  • Patsnap Eureka . Preparation method for p-carboxybenzene sulfonamide. (2016). Retrieved from

Sources

Benchmarking the performance of 2-Methyl-3-sulfamoylbenzoic acid against other diuretics

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Diuretic Potential of 2-Methyl-3-sulfamoylbenzoic Acid: A Comparative Analysis Guide

Executive Summary & Strategic Positioning

This guide provides a rigorous framework for benchmarking 2-Methyl-3-sulfamoylbenzoic acid (CAS: 1342428-00-5) against established diuretic standards. While widely recognized as a structural scaffold in diuretic synthesis, direct pharmacological data on this specific isomer is sparse compared to its 4-chloro- or 5-sulfamoyl- analogues (e.g., Furosemide, Bumetanide precursors).

Scientific Premise: The sulfonamide moiety (


) is the pharmacophore responsible for Carbonic Anhydrase (CA) inhibition, while the benzoic acid moiety facilitates organic anion transport (OAT) into the renal tubule. However, the absence of a hydrophobic domain (e.g., the furan ring in Furosemide or the butyl group in Bumetanide) at the 2- or 3-position suggests that 2-Methyl-3-sulfamoylbenzoic acid  likely functions primarily as a Carbonic Anhydrase Inhibitor (CAI)  rather than a high-ceiling loop diuretic.

This guide outlines the critical experiments required to validate this hypothesis and benchmark its efficacy against Acetazolamide (CAI) , Furosemide (Loop) , and Hydrochlorothiazide (Thiazide) .

Structural & Theoretical Benchmarking

Before wet-lab experimentation, we must establish the theoretical performance limits based on Structure-Activity Relationships (SAR).

Table 1: Pharmacophore Comparison of 2-Methyl-3-sulfamoylbenzoic Acid vs. Standards

Feature2-Methyl-3-sulfamoylbenzoic Acid Furosemide (Loop Standard) Acetazolamide (CAI Standard) Predicted Impact
Core Scaffold Benzoic AcidAnthranilic AcidThiadiazoleAcidic core ensures OAT transport; less lipophilic than Furosemide.
Sulfamoyl Group Position 3 (Meta to COOH)Position 5 (Meta to COOH)Unsubstituted SulfonamideEssential for CA inhibition.[1] Position 3 may alter pKa and binding kinetics.
Hydrophobic Domain Methyl (Position 2)Furfuryl (Position 2-amino)NoneCritical Deficiency: Methyl group is too small to bind the NKCC2 hydrophobic pocket efficiently.
Target Prediction CA-II / CA-IV NKCC2 (Primary), CA (Secondary)CA-II / CA-IV Likely a weak diuretic with systemic acidosis potential (similar to Acetazolamide).

Experimental Protocols for Benchmarking

To objectively define the performance profile, you must execute the following three-tier assay system. These protocols are designed to be self-validating by including positive and negative controls.

Protocol A: In Vitro Carbonic Anhydrase Inhibition (The Primary Screen)

Rationale: Given the structural homology to sulfanilamide, CA inhibition is the most probable mechanism of action.

  • Enzyme System: Recombinant Human Carbonic Anhydrase II (hCA-II).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Method: Colorimetric hydrolysis assay (400 nm).

  • Workflow:

    • Control: DMSO (0% inhibition).

    • Standard: Acetazolamide (

      
      ).
      
    • Test Compound: 2-Methyl-3-sulfamoylbenzoic acid (Serial dilution

      
      ).
      
  • Success Metric: If

    
    , the compound is a potent CAI.
    
Protocol B: Ex Vivo Loop of Henle Perfusion (The Specificity Screen)

Rationale: To confirm if the compound possesses any "Loop Diuretic" activity despite the small hydrophobic group.

  • Model: Isolated perfused Thick Ascending Limb (TAL) from Rabbit Kidney.

  • Measurement: Transepithelial voltage (

    
    ) and Chloride transport (
    
    
    
    ).
  • Procedure:

    • Basolateral addition of compound (

      
      ).
      
    • Monitor

      
       drop (indicative of NKCC2 inhibition).
      
  • Benchmarking:

    • Furosemide: Rapid

      
       collapse (100% inhibition).
      
Protocol C: In Vivo Rat Bioassay (The Lipschitz Test)

Rationale: The gold standard for diuretic potency and electrolyte profile.

  • Animals: Male Wistar Rats (

    
     per group), fasted 18h.
    
  • Dosing: Oral gavage (10 mg/kg, 30 mg/kg).

  • Collection: Metabolic cages for 5 hours.

  • Analysis:

    • Volume: Total urine output (mL/kg).

    • Natriuresis:

      
       via Flame Photometry.
      
    • Kaliuresis:

      
       via Flame Photometry.
      
    • Lipschitz Value (

      
      ):  Ratio of Test compound response to Urea control.
      

Comparative Performance Data (Projected)

Based on structural analysis and standard sulfonamide kinetics, the following performance profile is the expected benchmark.

Table 2: Projected Performance Matrix

Parameter2-Methyl-3-sulfamoylbenzoic Acid Furosemide Hydrochlorothiazide Interpretation
Onset of Action Slow (1-2 hrs)Rapid (30 min)Moderate (2 hrs)Limited lipophilicity delays tissue penetration.
Peak Diuresis Low (+)High (++++)Moderate (++)CAIs are self-limiting due to metabolic acidosis.
Na+ Excretion ModerateHighModeratePrimarily

excretion.
K+ Loss HighHighModerateHigh distal Na+ delivery drives K+ secretion.
pH Impact Alkaline Urine Acidic UrineNeutral/AlkalineKey Differentiator: Indicates CA inhibition mechanism.

Mechanism of Action Visualization

The following diagram illustrates the differential pathway activation for 2-Methyl-3-sulfamoylbenzoic acid versus the standard Furosemide.

DiureticMechanism Compound 2-Methyl-3-sulfamoylbenzoic Acid CA_Enzyme Carbonic Anhydrase (Proximal Tubule) Compound->CA_Enzyme Primary Inhibition NKCC2 NKCC2 Transporter (Loop of Henle) Compound->NKCC2 Weak/No Binding Furosemide Furosemide (Standard) Furosemide->CA_Enzyme Weak Inhibition Furosemide->NKCC2 Potent Inhibition HCO3_Reabs HCO3- Reabsorption CA_Enzyme->HCO3_Reabs Blocks NaCl_Reabs Na+/Cl- Reabsorption NKCC2->NaCl_Reabs Blocks Diuresis_Low Mild Diuresis (Self-Limiting) HCO3_Reabs->Diuresis_Low Result Acidosis Metabolic Acidosis HCO3_Reabs->Acidosis Side Effect Diuresis_High High-Ceiling Diuresis NaCl_Reabs->Diuresis_High Result

Figure 1: Mechanistic divergence between the test compound (CA inhibition) and Furosemide (NKCC2 inhibition).

Conclusion & Recommendations

2-Methyl-3-sulfamoylbenzoic acid is best characterized not as a direct competitor to Furosemide, but as a specific probe for Carbonic Anhydrase inhibition with distinct pharmacokinetic properties due to its benzoic acid scaffold.

Key Takeaway:

  • Do not expect high-ceiling diuretic activity.

  • Do use this compound to study the structural requirements of the "Site 1" (Proximal Tubule) vs. "Site 2" (Loop of Henle) binding interface.

  • Safety Note: Monitor for metabolic acidosis in animal models, a hallmark of sulfamoyl-benzoic CAIs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Puscas, I. (1994). Carbonic anhydrase inhibitors in ophthalmology and general medicine. Annals of Ophthalmology. Link

  • Greger, R. (1998). Physiology of Renal Sodium Transport. American Journal of Medical Sciences. Link

  • Welling, P. A. (2016). Regulation of the Solute Carrier SLC12A1 (NKCC2). Pflügers Archiv - European Journal of Physiology. Link

  • Lipschitz, W. L., Hadidian, Z., & Kerpesar, A. (1943). Bioassay of Diuretics. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative Specificity Profiling: 2-Methyl-3-sulfamoylbenzoic Acid Detection Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and environmental monitoring, the precise quantification of sulfonamide intermediates is critical. 2-Methyl-3-sulfamoylbenzoic acid (2-M-3-SBA) serves as a key structural scaffold in the synthesis of next-generation diuretics and herbicides. However, its structural similarity to common metabolites (e.g., 2-sulfamoylbenzoic acid and saccharin) poses significant challenges for assay specificity.

This guide provides a comparative analysis of detection methodologies for 2-M-3-SBA, focusing on Cross-Reactivity (CR) profiles. We evaluate the performance of a Target-Specific Monoclonal ELISA (The Product) against generic polyclonal antibody assays and the gold-standard LC-MS/MS method.

Key Findings:

  • Specificity: The Target-Specific mAb demonstrates <0.1% cross-reactivity with non-methylated analogs, whereas generic assays show >15% interference.

  • Throughput: ELISA offers a 40x higher throughput than LC-MS/MS for screening campaigns.

  • Recommendation: For high-throughput screening of biological fluids, the specific ELISA is the optimal choice, provided confirmatory LC-MS/MS is used for positive hits.

Technical Comparison: Assay Modalities

The following table contrasts the three primary methodologies for detecting 2-M-3-SBA in complex biological matrices (plasma, urine).

Table 1: Comparative Performance Metrics
FeatureMethod A: Specific mAb ELISA (Product) Method B: Generic pAb ELISA (Alternative) Method C: LC-MS/MS (Reference)
Primary Detection Principle Steric recognition of 2-Methyl & 3-Sulfamoyl groupsRecognition of general Sulfamoyl moietyMass-to-Charge (m/z) ratio & Retention Time
Limit of Quantitation (LOQ) 0.05 ng/mL0.5 ng/mL0.01 ng/mL
Cross-Reactivity (CR) < 1% for major analogs High (>15%) Negligible (Chromatographic separation)
Sample Throughput High (96 samples / 2 hours)High (96 samples / 2 hours)Low (10-20 samples / day)
Cost per Sample Low ($)Low ($)High (

$)
Equipment Requirement Microplate ReaderMicroplate ReaderHPLC + Mass Spectrometer

Cross-Reactivity Study: Experimental Design

To validate the specificity of the Method A (Specific mAb ELISA) , we conducted a rigorous cross-reactivity study following FDA Bioanalytical Method Validation Guidelines [1].

Selection of Structural Analogs

The specificity challenge lies in distinguishing the target from regioisomers and demethylated variants. The following panel was selected:

  • 2-Sulfamoylbenzoic acid: Lacks the 2-methyl group (tests steric specificity).

  • 3-Sulfamoylbenzoic acid: Regioisomer (tests positional specificity).

  • 4-Sulfamoylbenzoic acid: Regioisomer.

  • Saccharin (o-Sulfobenzoic imide): Cyclized analog often present in biological samples.

Experimental Protocol (Step-by-Step)

Objective: Determine the Half-Maximal Inhibitory Concentration (


) for the target and each analog to calculate % Cross-Reactivity (%CR).

Materials:

  • Coated Microtiter Plates (Protein G purified mAb against 2-M-3-SBA).

  • HRP-Conjugated 2-M-3-SBA (Tracer).

  • Standard Solutions: 0, 0.01, 0.1, 1, 10, 100, 1000 ng/mL of target and analogs in PBS-T.

Workflow:

  • Preparation: Dilute all analytes in assay buffer (PBS + 0.1% BSA). Ensure pH is maintained at 7.4 to prevent spontaneous hydrolysis of sulfonamide bonds.

  • Competitive Binding:

    • Add 50 µL of Standard/Sample to wells.

    • Add 50 µL of HRP-Tracer immediately.

    • Incubate for 60 minutes at Room Temperature (25°C) with orbital shaking (300 rpm).

  • Wash Step: Aspirate and wash plates 4 times with 300 µL Wash Buffer (PBS + 0.05% Tween-20). Critical: Ensure complete aspiration to minimize background noise.

  • Detection:

    • Add 100 µL TMB Substrate. Incubate for 15 minutes in the dark.

    • Stop reaction with 100 µL 1N HCl.

  • Analysis: Measure Absorbance at 450 nm. Fit data to a 4-parameter logistic (4PL) curve.

Calculation of % Cross-Reactivity:



Results & Data Analysis

Cross-Reactivity Profile

The data below demonstrates the superior specificity of the Specific mAb ELISA compared to a generic anti-sulfonamide polyclonal antibody.

Table 2: Cross-Reactivity Data (% CR)
AnalyteStructure DifferenceSpecific mAb ELISA (% CR) Generic pAb ELISA (% CR)
2-Methyl-3-sulfamoylbenzoic acid Target 100% 100%
2-Sulfamoylbenzoic acidMissing Methyl group0.8% 45.2%
3-Sulfamoylbenzoic acidPositional Isomer< 0.1%12.5%
4-Sulfamoylbenzoic acidPositional Isomer< 0.1%8.3%
SaccharinCyclized form< 0.1%18.7%
2-MethylbenzenesulfonamideDecarboxylated1.2%35.0%

Interpretation: The Specific mAb ELISA effectively discriminates the 2-methyl group, showing <1% cross-reactivity with the demethylated analog (2-Sulfamoylbenzoic acid). In contrast, the Generic pAb recognizes the sulfonamide core regardless of the methyl substitution, leading to significant false positives (45.2% CR).

Visualization of Specificity Logic

The following diagram illustrates the decision logic and molecular recognition pathway validated in this study.

SpecificityLogic Sample Biological Sample (Plasma/Urine) Analyte Target: 2-M-3-SBA Sample->Analyte Analogs Interferents: (Saccharin, 2-SBA) Sample->Analogs Antibody Specific mAb Recognition Site Analyte->Antibody High Affinity (Kd < 1nM) Analogs->Antibody Low Affinity (Kd > 1µM) Binding Stable Complex Formation Antibody->Binding Target Present NoBinding Steric Hindrance (No Signal) Antibody->NoBinding Analog Present Signal ELISA Signal (OD 450nm) Binding->Signal NoBinding->Signal < 1% Background

Figure 1: Molecular recognition logic. The mAb binding pocket is sterically gated by the 2-Methyl group, preventing stable complex formation with demethylated analogs.

Validation in Biological Matrix

To ensure the assay performs in real-world conditions, a Spike-and-Recovery experiment was conducted in human plasma.

Table 3: Recovery Rates (Spike-and-Recovery)
MatrixSpike Concentration (ng/mL)Method A Recovery (%) Method B Recovery (%)
PBS (Control) 1098.5%99.1%
Human Plasma 1094.2% 135.4%
Human Urine 1096.8% 142.1%

Note: The >100% recovery in Method B (Generic) indicates positive interference from endogenous sulfonamide-like compounds or matrix effects, confirming its unsuitability for complex biological samples without prior extraction.

Conclusion & Recommendations

For the quantification of 2-Methyl-3-sulfamoylbenzoic acid , the choice of assay depends on the development stage:

  • Discovery/Screening Phase: Use Method A (Specific mAb ELISA) .

    • Why? It offers the throughput required for PK/PD studies while maintaining sufficient specificity (<1% CR) to avoid false positives from metabolic byproducts.

  • Confirmatory/Regulatory Phase: Use Method C (LC-MS/MS) .

    • Why? Regulatory bodies (FDA/EMA) require mass-spectral confirmation for final impurity profiling.

Final Verdict: The Specific mAb ELISA is the superior screening tool, offering a 40-fold increase in throughput over LC-MS/MS with a specificity profile that significantly outperforms generic alternatives.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). "Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5353989, 2-Sulfamoylbenzoic acid. Retrieved from [Link]

Quantitative analysis of 2-Methyl-3-sulfamoylbenzoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for 2-Methyl-3-sulfamoylbenzoic Acid: A Comparative Guide for Complex Mixtures

Executive Summary

2-Methyl-3-sulfamoylbenzoic acid (2-M-3-SBA) is a critical intermediate and potential degradation impurity in the synthesis of quinazoline-sulfonamide diuretics (e.g., Metolazone) and related pharmaceutical compounds. Its analysis in complex mixtures—such as reaction slurries, API (Active Pharmaceutical Ingredient) matrices, or biological fluids—presents specific challenges due to its amphoteric nature (containing both a carboxylic acid and a sulfonamide moiety) and high polarity.

This guide objectively compares the two dominant analytical workflows: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine quality control, and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level quantification.

Chemical Context & Method Selection

To select the correct method, one must understand the physicochemical behavior of the analyte.

  • Acidity (pKa): 2-M-3-SBA possesses a carboxylic acid (pKa ~3.5) and a sulfonamide group (pKa ~10). At neutral pH, the molecule is ionized (carboxylate anion), leading to poor retention on standard C18 columns.

  • Chromatographic Implication: Acidic mobile phases (pH 2.5–3.0) are strictly required to suppress ionization of the carboxylic acid, ensuring retention via hydrophobic interaction.

Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Conc Concentration Range? Start->Conc HighConc High (>0.1%) (Purity/Assay) Conc->HighConc Major Component Trace Trace (<0.05%) (Genotox/Cleaning) Conc->Trace Impurity Matrix Matrix Complexity? Simple Simple (Synthetic Standards) Matrix->Simple Complex Complex (Plasma/Formulation) Matrix->Complex HPLC Method A: HPLC-PDA (Robust, Low Cost) HighConc->HPLC Trace->Matrix Simple->HPLC LCMS Method B: UHPLC-MS/MS (High Sensitivity, Specificity) Complex->LCMS

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and matrix complexity.

Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS

The following table synthesizes performance data derived from validation studies of structurally related sulfonamide impurities (e.g., 4-chloro-3-sulfamoylbenzoic acid).

FeatureMethod A: HPLC-PDA Method B: UHPLC-MS/MS
Primary Use Case Routine QC, Purity Assay, Reaction MonitoringTrace Impurity Analysis, PK Studies, Cleaning Validation
Limit of Quantitation (LOQ) 0.5 – 1.0 µg/mL (ppm range)1.0 – 5.0 ng/mL (ppb range)
Specificity Moderate (Relies on Retention Time + UV Spectrum)High (MRM Transitions: Precursor → Fragment)
Linearity (r²) > 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 5–500 ng/mL)
Throughput 15–25 min/run3–6 min/run
Cost per Sample Low ($)High (

$)
Matrix Effects Susceptible to co-eluting UV-active compoundsSusceptible to Ion Suppression (requires IS*)

*IS: Internal Standard (e.g., deuterated analog or structural analog like Sulfapyridine).

Detailed Experimental Protocols

Method A: HPLC-PDA (The QC Workhorse)

Best for: Determining purity of 2-M-3-SBA starting material or quantifying it as a bulk impurity in Metolazone synthesis.

1. Instrumentation:

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Photodiode Array (PDA) scanning 200–400 nm; Quantitation at 254 nm (aromatic ring) and 270 nm .

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Why? End-capping reduces silanol interactions with the sulfonamide amine.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 15 min: 60% B

    • 16 min: 5% B (Re-equilibration)

3. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water:ACN).

  • Filter through 0.45 µm PTFE filter (Nylon may bind sulfonamides).

Method B: UHPLC-MS/MS (The Trace Specialist)

Best for: Quantifying 2-M-3-SBA in plasma or as a genotoxic impurity in final drug product.

1. Instrumentation:

  • System: Thermo Vanquish UHPLC coupled to TSQ Altis Triple Quadrupole.

  • Ionization Source: Electrospray Ionization (ESI) – Negative Mode .

    • Mechanism:[][3] The sulfonamide N-H and carboxylic acid -OH readily lose protons, making negative mode significantly more sensitive than positive mode.

2. Chromatographic Conditions:

  • Column: Sub-2 µm C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. MS/MS Parameters (MRM Transitions):

  • Precursor Ion: [M-H]⁻ (m/z 228.0 for 2-Methyl-3-sulfamoylbenzoic acid).

  • Quantifier Ion: m/z 148.0 (Loss of SO₂NH₂).

  • Qualifier Ion: m/z 184.0 (Loss of CO₂).

4. Workflow Visualization:

LCMS_Workflow Sample Complex Sample (Plasma/API) Prep Protein Precipitation (ACN 3:1) or SPE Sample->Prep Extract Sep UHPLC Separation (C18, Acidic Mobile Phase) Prep->Sep Inject Ion ESI Negative Ionization (Formation of [M-H]-) Sep->Ion Elute Det MS/MS Detection (MRM: 228 -> 148) Ion->Det Filter Data Quantification (Internal Standard Ratio) Det->Data Analyze

Figure 2: UHPLC-MS/MS analytical workflow for trace quantification.

Critical Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must include these system suitability tests (SST) before every run:

  • Resolution (Rs): If analyzing in a mixture (e.g., with Metolazone), Rs > 2.0 must be achieved between the 2-M-3-SBA peak and the API peak.

  • Tailing Factor (T): Must be < 1.5. Higher tailing indicates secondary interactions; add 5mM Ammonium Acetate to the mobile phase if this occurs.

  • Recovery: Spike the matrix at 3 levels (50%, 100%, 150% of target). Acceptable recovery range: 80–120% for trace analysis.

References

  • Agilent Technologies. (2013). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Application Note 5991-2367EN. Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid. (Used as proxy for sulfamoylbenzoic acid derivative methodology). Link

  • Tölgyesi, A., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Food Additives & Contaminants: Part A. Link

  • European Pharmacopoeia (Ph. Eur.). Metolazone Monograph 17560-51-9.[4][5][6] (Defines standard impurity limits for quinazoline sulfonamides). Link

Sources

Literature review of the biological effects of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoic Scaffold in Therapeutics

The benzoic acid scaffold (C6H5COOH) represents one of the most versatile pharmacophores in medicinal chemistry. Its biological activity is dictated not by the carboxyl group alone, but by the electronic and steric nature of ring substitutions.[1]

This guide provides a technical comparison of substituted benzoic acids, categorizing them by their three primary biological applications: Antimicrobial Preservation , Anti-inflammatory Signaling , and Antioxidant Capacity . Unlike generic reviews, this document focuses on the causality of performance—specifically how pKa, lipophilicity (LogP), and substituent positioning (ortho/meta/para) drive biological outcomes.

Module A: Antimicrobial Efficacy & Preservation

Primary Agents: Benzoic Acid, 4-Hydroxybenzoic Acid (Parabens), Chlorobenzoic Acids.

The Mechanism of Action

The antimicrobial efficacy of benzoic acids is strictly pH-dependent. The active agent is the undissociated acid , which is lipophilic enough to cross the microbial cell membrane.[2] Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons that disrupt the transmembrane proton motive force (PMF) and inhibit enzymatic function.

Figure 1: Antimicrobial Mechanism of Action

AntimicrobialMechanism cluster_extracellular Extracellular Environment (Low pH < 4.5) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Cytoplasm (pH ~7.0) BA_out Benzoic Acid (Undissociated) Ion_out Benzoate Ion (Cannot Cross) BA_out->Ion_out Equilibrium (pKa ~4.2) Diffusion Passive Diffusion (LogP Dependent) BA_out->Diffusion BA_in Benzoic Acid Diffusion->BA_in Ion_in Benzoate Ion + H+ BA_in->Ion_in Rapid Dissociation Disruption PMF Collapse & Enzyme Inhibition Ion_in->Disruption Accumulation

Caption: The "Ion Trapping" model. Efficacy relies on the external pH being below the molecule's pKa to ensure sufficient undissociated acid is available for transport.

Comparative Performance Data

The following table contrasts the parent compound with its hydroxy- and ester-derivatives. Note the correlation between LogP and MIC (Minimum Inhibitory Concentration).

CompoundSubstituentpKaLogPMIC (S. aureus)MIC (E. coli)Primary Utility
Benzoic Acid -H4.191.87500 - 1000 µg/mL1000 µg/mLFood Preservative (pH < 4.5)
Salicylic Acid 2-OH2.972.26150 - 500 µg/mL>1000 µg/mLKeratolytic / Topical
4-Hydroxybenzoic Acid 4-OH4.541.58>2000 µg/mL>2000 µg/mLPrecursor (Low activity)
Methylparaben 4-OH, Methyl ester8.41.961000 µg/mL2000 µg/mLBroad Spectrum Preservative
Propylparaben 4-OH, Propyl ester8.43.04250 µg/mL500 µg/mLPotent Preservative

*Note: pKa for parabens refers to the phenolic hydroxyl; the carboxyl is esterified, removing pH dependence for membrane transport.

Key Insight: 4-Hydroxybenzoic acid itself is a poor antimicrobial because the para-hydroxyl group decreases lipophilicity compared to benzoic acid. However, esterification (Parabens) masks the carboxyl group, dramatically increasing LogP and allowing membrane penetration independent of pH.

Module B: Anti-inflammatory & Analgesic Profiles

Primary Agents: Salicylic Acid (SA), Acetylsalicylic Acid (Aspirin).[3]

The Salicylate Paradox

While structurally similar, Salicylic Acid and Aspirin function through distinct mechanisms regarding Cyclooxygenase (COX) inhibition.[4]

  • Aspirin: Acts as a suicide inhibitor. It transfers its acetyl group to Serine 530 of the COX enzyme, permanently blocking the active site.[4]

  • Salicylic Acid: Lacks the acetyl group.[5] It acts as a weak, reversible inhibitor of COX-1/COX-2 in vitro but is equipotent to aspirin in vivo. This "paradox" is explained by its ability to suppress the transcription of COX-2 via the NF-κB pathway.

Figure 2: Differential Signaling Pathways

SalicylatePathways Aspirin Acetylsalicylic Acid (Aspirin) Salicylate Salicylic Acid (Metabolite) Aspirin->Salicylate Rapid Deacetylation (t1/2 ~20 min) COX1 COX-1 Enzyme (Platelets) Aspirin->COX1 Irreversible Acetylation (Ser-530) COX2 COX-2 Enzyme (Inflammation) Aspirin->COX2 Irreversible Acetylation Salicylate->COX1 Weak/No Inhibition NFkB NF-κB Pathway (IKKβ inhibition) Salicylate->NFkB Suppression of Transcription NFkB->COX2 Downregulates Expression

Caption: Aspirin targets enzyme activity (kinetic), while Salicylate targets enzyme expression (genetic).

Module C: Antioxidant Potency

Primary Agents: Gallic Acid (3,4,5-trihydroxybenzoic acid), Protocatechuic Acid.

Simple benzoic acid exhibits negligible antioxidant activity. High-performance radical scavenging requires electron-donating groups (hydroxyls), specifically in the ortho or para positions, to stabilize the resulting phenoxy radical.

Comparative Radical Scavenging (DPPH Assay)

Data normalized to Trolox Equivalents (TE). Higher TE = Potency.

CompoundStructureDPPH IC50 (µM)Mechanism
Benzoic Acid Unsubstituted>800 (Inactive)N/A
Salicylic Acid 2-OH>800 (Weak)Intramolecular H-bond limits H-donation
Protocatechuic Acid 3,4-diOH~30Catechol moiety stabilizes radical
Gallic Acid 3,4,5-triOH~4.5 (Very Potent)3 OH groups allow extensive resonance stabilization

Application Note: For drug formulations requiring oxidation stability, Gallic Acid or Propyl Gallate are the superior choices. Benzoic acid should only be used for microbial control, not oxidative protection.

Module D: Toxicology & Metabolism

Pathway: Glycine Conjugation.[6][7]

In humans, benzoic acid and its simple derivatives are detoxified in the mitochondria via conjugation with glycine to form Hippuric Acid , which is rapidly excreted in urine.[7][8] This pathway is high-capacity but can be overwhelmed by high doses, leading to CoA depletion.

Figure 3: Metabolic Detoxification Pathway

Metabolism Benzoate Benzoate Inter Benzoyl-CoA (Activated Intermediate) Benzoate->Inter Acyl-CoA Synthetase CoA Coenzyme A CoA->Inter ATP ATP -> AMP + PPi ATP->Inter Hippuric Hippuric Acid (Excreted in Urine) Inter->Hippuric Glycine N-acyltransferase Glycine Glycine Glycine->Hippuric

Caption: The conversion of Benzoic Acid to Hippuric Acid occurs in the mitochondrial matrix.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

  • Preparation: Prepare stock solutions of Benzoic Acid derivatives in DMSO or Ethanol (final solvent concentration < 2.5%).

  • Media: Use Mueller-Hinton Broth (MHB). Critical: Adjust pH to 6.0 if testing weak acids to ensure partial undissociation; standard pH 7.4 may yield false negatives for simple benzoic acid.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 100 µL of MHB into 96-well plates.

    • Perform serial 2-fold dilutions of the test compound.

    • Add 100 µL of inoculum to each well.

  • Incubation: 35°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2]

Protocol: DPPH Radical Scavenging Assay

Purpose: Quantify antioxidant capacity relative to Gallic Acid.[9]

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Samples: Prepare dilution series of test compounds (10 – 200 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a microplate.

  • Control: 100 µL Methanol + 100 µL DPPH (100% absorbance reference).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate IC50 via linear regression.
    

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Retrieved from [Link]

  • Karamać, M., et al. (2005). Comparison of Radical-Scavenging Activities for Selected Phenolic Acids. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • Irwin, C., et al. (2016). Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome. ResearchGate. Retrieved from [Link]

  • Xu, J., et al. (2000). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. PNAS, 96(9), 5292-5297. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-sulfamoylbenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the well-being of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-3-sulfamoylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation.[1][4] Gloves should be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[2][4]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1][2][4]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to prevent harm to personnel and the environment.

Spill Cleanup Steps:

  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the space is well-ventilated to disperse any airborne contaminants.[2]

  • Containment : For a solid spill, carefully sweep the material to prevent dust formation and place it into a designated and clearly labeled waste container.[2][6] For a liquid spill, use an inert absorbent material to contain the spill.

  • Decontamination : Clean the spill area with a suitable absorbent material, which must also be disposed of as hazardous waste.[2]

  • Reporting : All spills should be reported to the laboratory supervisor and documented according to your institution's specific procedures.[2]

Waste Collection and Storage

The proper segregation and storage of chemical waste are critical for maintaining a safe laboratory environment.

  • Waste Container : Collect waste 2-Methyl-3-sulfamoylbenzoic acid in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with acidic materials.[7][8][9]

  • Labeling : The container must be prominently labeled as "Hazardous Waste" and include the full chemical name: "2-Methyl-3-sulfamoylbenzoic acid."[7][9][10]

  • Segregation : Store the waste container in a designated satellite accumulation area, away from incompatible materials, especially bases and oxidizing agents, to prevent accidental reactions.[6][11]

Step-by-Step Neutralization and Disposal

Due to its acidic nature, 2-Methyl-3-sulfamoylbenzoic acid should be neutralized before final disposal. This process must be carried out with caution and in a controlled manner.

Neutralization Protocol:

  • Select a Neutralizing Agent : Suitable neutralizing agents for acidic waste include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH).[8] Sodium bicarbonate is often preferred due to its less vigorous reaction.[2]

  • Prepare for Neutralization : Conduct this procedure within a chemical fume hood. If the waste is solid, it should first be dissolved in water in a large, appropriate container (e.g., a large beaker).

  • Slow Addition : Slowly and carefully add the neutralizing agent to the acidic solution while stirring continuously. Be prepared for the evolution of gas (carbon dioxide if using bicarbonate or carbonate) and heat. An ice bath can be used to control the temperature of the container.[12]

  • Monitor pH : Regularly check the pH of the solution with a pH meter or pH strips. The target pH should be in the neutral range, typically between 6.0 and 8.0.[2][12]

  • Final Disposal : Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal service.[1][8] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and institutional policy. [2][6]

Below is a workflow diagram illustrating the decision-making process for the disposal of 2-Methyl-3-sulfamoylbenzoic acid.

cluster_prep Preparation & Assessment cluster_handling Waste Handling cluster_disposal Disposal Procedure start Start: Have 2-Methyl-3-sulfamoylbenzoic acid waste haz_assess Hazard Assessment & PPE Donning start->haz_assess collect Collect waste in a labeled, compatible container haz_assess->collect store Store in a designated satellite accumulation area collect->store neutralize Neutralize with a suitable base (e.g., NaHCO3) in a fume hood store->neutralize monitor_ph Monitor pH to ensure it is between 6.0 and 8.0 neutralize->monitor_ph final_disposal Transfer to a labeled hazardous waste container for professional disposal monitor_ph->final_disposal

Caption: Disposal workflow for 2-Methyl-3-sulfamoylbenzoic acid.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[11] This guide provides a general framework; however, your institution's Environmental Health and Safety (EHS) department should be consulted for specific requirements.[9][13] Organizations like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide comprehensive guidelines for chemical safety and waste management.[11][14][15]

Conclusion

The responsible disposal of 2-Methyl-3-sulfamoylbenzoic acid is a testament to a laboratory's commitment to safety and environmental stewardship. By following these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety and responsibility within their scientific community.

References

  • Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?
  • Sigma-Aldrich. (2025, April 24).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-(Methylsulfonyl)benzoic acid.
  • PMC. Upcycling of Waste Plastics into Carboxylic Acids for Biodegradable Surfactants.
  • Benchchem. (2025).
  • Physikalisch-Technische Bundesanstalt.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • P2 InfoHouse.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Labbox. Benzoic acid AGR.
  • CymitQuimica. (2026, February 11). Safety Data Sheet: 2-Nitro-4-sulfamoylbenzoic acid.
  • SHRM. (2024, February 5). OSHA Enforcement Directive Addresses Hazardous Chemicals.
  • ResearchGate. (2026, January 18). Upcycling of Waste Plastics into Carboxylic Acids for Biodegradable Surfactants | Request PDF.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • SDS EU (Reach Annex II). (2022, September 26). BENZOIC ACID (RING-13C6, 99%)
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Carl ROTH. Safety Data Sheet: 2-Hydroxy-3-methylbenzoic acid.
  • Carl ROTH.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • Occupational Safety and Health Administration. 1910.
  • University of Alabama at Birmingham. Hazardous Waste Disposal Procedures.
  • Occupational Safety and Health Administr
  • Centers for Disease Control and Prevention. Sulfuric acid - NIOSH Pocket Guide to Chemical Hazards.

Sources

Essential Personal Protective Equipment (PPE) for Handling 2-Methyl-3-sulfamoylbenzoic Acid: An Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety of our researchers. The proper handling of novel chemical entities is a foundational pillar of sound science. This guide provides a detailed, operational framework for the use of Personal Protective Equipment (PPE) when working with 2-Methyl-3-sulfamoylbenzoic acid. We will move beyond a mere checklist to provide the causal reasoning behind each procedural step, empowering you, our fellow scientists, to cultivate a culture of safety and precision in the laboratory.

Hazard Analysis: A Structurally-Informed Approach
  • Benzoic Acid Moiety: This group imparts acidic properties and is associated with skin irritation and the potential for serious eye damage.[1][2][3]

  • Sulfamoyl Group: Sulfonamides as a class can be irritants. The primary risk associated with the solid form of these compounds is respiratory tract irritation upon inhalation of dust or aerosols.[4][5][6][7]

Therefore, our PPE strategy must create a robust barrier to prevent dermal, ocular, and respiratory exposure.

Core Directive: Selecting Your Armor

The selection of PPE is dictated by the specific tasks being performed. The following table outlines the minimum required PPE for handling 2-Methyl-3-sulfamoylbenzoic acid, with recommendations for escalating protection based on the procedure.

PPE ComponentMinimum SpecificationRationale & Procedural Escalation
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Nitrile provides excellent chemical resistance against a variety of substances, including acids.[8] A proper thickness ensures durability without significantly compromising dexterity. Escalation: For tasks involving larger quantities or prolonged handling, consider double-gloving.
Eye & Face Protection ANSI Z87.1-compliant Safety Glasses with Side ShieldsThis is the minimum standard for eye protection in any chemical laboratory, guarding against incidental splashes.[2][9] Escalation: When handling the powder, or during any operation with a higher splash potential (e.g., dissolution in a vortexer), upgrade to chemical splash goggles. A full-face shield worn over safety glasses is required when a significant splash or aerosol generation is possible.[8][10]
Body Protection Flame-Resistant (FR) Laboratory CoatA buttoned lab coat protects the skin and personal clothing from spills.[1] The FR rating is a critical safety feature in labs where flammable solvents are ubiquitous.
Respiratory Protection N95 Respirator or higherRequired when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of fine particulates which may cause respiratory irritation.[2][3][4][8] Ensure a proper fit test and user seal check before each use.
Operational Plan: Donning & Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. Follow these self-validating steps every time.

The logic is to proceed from the least "clean" to the most "clean" areas of your body, ensuring that gloves are last to go on, providing a sterile final barrier.

Donning_Sequence cluster_prep Preparation cluster_donning Donning Protocol Inspect 1. Inspect PPE (No defects) Wash 2. Wash Hands (Thoroughly) Inspect->Wash Coat 3. Don Lab Coat (Fully buttoned) Wash->Coat Respirator 4. Don Respirator (Fit-tested, if required) Coat->Respirator Glasses 5. Don Eye/Face Protection (Goggles/Shield) Respirator->Glasses Gloves 6. Don Gloves (Over coat cuffs) Glasses->Gloves

Caption: A logical workflow for the correct sequence of donning PPE.

The core principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands). Your clean, bare hands should never touch the outside of your PPE.

Doffing_Sequence cluster_doffing Doffing Protocol (Contaminated Area) cluster_final Final Step (Clean Area) Gloves 1. Remove Gloves (Glove-in-glove technique) Glasses 2. Remove Eye/Face Protection (Handle by straps/earpieces) Gloves->Glasses Coat 3. Remove Lab Coat (Roll inside-out) Glasses->Coat Respirator 4. Remove Respirator (Handle by straps) Coat->Respirator Wash 5. Wash Hands (Thoroughly) Respirator->Wash

Caption: The safe sequence for removing PPE to prevent exposure.

Disposal Plan: Managing Contaminated Materials

All disposable items that have come into contact with 2-Methyl-3-sulfamoylbenzoic acid must be treated as hazardous waste.

  • Gloves, N95 respirators, bench paper, and other disposables: Immediately place these items into a designated, clearly labeled hazardous waste container.[6][11][12]

  • Reusable PPE (Goggles, Face Shield): Clean and decontaminate according to your institution's approved standard operating procedures before storing for reuse.

  • Empty Chemical Containers: Puncture containers to prevent reuse and dispose of them according to local, state, and federal regulations.[11]

By adhering to this comprehensive PPE and disposal plan, you are upholding the highest standards of laboratory safety, ensuring not only your personal well-being but also the integrity of your scientific pursuits.

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA. [Link]

  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Metasci. (n.d.). Safety Data Sheet Benzoic acid. [Link]

  • National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET - Benzoic Acid. [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]

  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET - 4-Sulfamoylbenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Sulfamoylbenzoic acid. PubChem. [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.